2-Cyano-6-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-3-2-4-7(5-9)8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
GQNMRNIMHAQYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Cyano-6-methylbenzenesulfonamide chemical structure
This guide details the chemical structure, synthesis, and reactivity of 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5), a specialized intermediate in the synthesis of fused heterocyclic pharmaceuticals.
Executive Summary
2-Cyano-6-methylbenzenesulfonamide (C₈H₈N₂O₂S) is a trisubstituted benzene derivative characterized by a high degree of steric congestion. The sulfonamide moiety at position 1 is flanked by an electron-withdrawing cyano group at position 2 and an electron-donating methyl group at position 6. This "ortho-flanked" architecture makes the compound a critical scaffold for saccharin analogs (1,2-benzisothiazol-3-one 1,1-dioxides) and carbonic anhydrase inhibitors .
| Property | Data |
| CAS Number | 1261573-34-5 |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 212.23 g/mol |
| IUPAC Name | 2-cyano-6-methylbenzene-1-sulfonamide |
| Key Precursor | 2-Amino-6-methylbenzonitrile (CAS 56043-01-7) |
| Primary Application | Synthesis of 4-methylsaccharin and fused thienothiazines |
Structural Analysis & Electronic Properties
Steric Environment
The molecule exhibits a 1,2,3-substitution pattern . The bulky sulfonamide group (-SO₂NH₂) is forced out of coplanarity with the benzene ring due to the steric clash with the adjacent methyl group (position 6) and the cyano group (position 2).
-
Methyl Group (C6): Provides steric bulk that inhibits nucleophilic attack at the sulfonamide sulfur, making this compound more resistant to hydrolysis than non-substituted benzenesulfonamides.
-
Cyano Group (C2): Acts as an electrophilic "trap." Under basic conditions, the deprotonated sulfonamide nitrogen can attack the cyano carbon intramolecularly.
Electronic Effects (Hammett Analysis)
-
Cyano (-CN): Strong electron-withdrawing group (
). It decreases the pKa of the sulfonamide protons, making them more acidic (pKa 9.0–9.5) compared to unsubstituted benzenesulfonamide (pKa 10.1). -
Methyl (-CH₃): Weak electron-donating group (
). It slightly offsets the electron deficiency of the ring but primarily exerts a steric influence.
Figure 1: Structural connectivity and functional group interactions. The proximity of C1 and C2 facilitates cyclization.
Synthetic Pathways
The most authoritative route for synthesizing 2-cyano-6-methylbenzenesulfonamide avoids the direct cyanation of a sulfonamide (which is low-yielding). Instead, it utilizes the Sandmeyer-Meerwein Sulfonation of the commercially available aniline precursor.
Protocol: Sandmeyer-Meerwein Sulfonation
Precursor: 2-Amino-6-methylbenzonitrile (CAS 56043-01-7)[1]
Step 1: Diazotization
The aniline is converted to a diazonium salt. The presence of the electron-withdrawing cyano group requires strong acidic conditions to prevent triazene formation.
-
Reagents: NaNO₂, HCl (conc.), Acetic Acid (glacial).
-
Temperature: -5°C to 0°C (Critical control required).
Step 2: Chlorosulfonation (Meerwein Reaction)
The diazonium species reacts with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
-
Reagents: SO₂ (gas) or Na₂S₂O₅, CuCl₂ (cat.), Acetic Acid.
-
Mechanism: Radical chain mechanism involving aryl radical capture by SO₂.
-
Intermediate: 2-Cyano-6-methylbenzenesulfonyl chloride.
Step 3: Amination
The sulfonyl chloride is treated with aqueous ammonia.[2]
-
Reagents: NH₄OH (28-30%), THF (optional co-solvent).
-
Observation: The methyl group at C6 slows this reaction sterically; vigorous stirring and slight warming (30-40°C) may be required compared to unhindered analogs.
Figure 2: Synthetic workflow from the aniline precursor.
Reactivity Profile: The Saccharin Cyclization
The defining chemical behavior of 2-cyano-6-methylbenzenesulfonamide is its ability to cyclize under basic conditions. This reaction is the primary method for generating 4-methylsaccharin , a key intermediate for bioactive sulfonamides.
Mechanism: Base-Promoted Cyclization
-
Deprotonation: A base (e.g., NaOH, NaOEt) removes a proton from the sulfonamide nitrogen (pKa ~9.5).
-
Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbon of the adjacent nitrile group.
-
Intermediate Formation: An imine intermediate (3-amino-1,2-benzisothiazole-1,1-dioxide) is formed.
-
Hydrolysis: In aqueous base, the imine hydrolyzes to the ketone, yielding the saccharin analog.
Reaction Scheme:
Analytical Characterization
Researchers should expect the following spectral signatures for validation:
| Method | Expected Signal | Interpretation |
| IR Spectroscopy | ~2230 cm⁻¹ | Sharp, weak band characteristic of the C≡N stretch. |
| IR Spectroscopy | 3250, 3350 cm⁻¹ | Doublet for primary sulfonamide -NH₂ stretch. |
| ¹H NMR (DMSO-d₆) | δ 2.6–2.7 ppm | Singlet (3H) for Ar-CH₃ . Downfield shift due to SO₂/CN proximity. |
| ¹H NMR (DMSO-d₆) | δ 7.6–7.8 ppm | Broad singlet (2H) for -SO₂NH₂ (exchangeable with D₂O). |
| MS (ESI-) | m/z 211 [M-H]⁻ | Stable molecular ion in negative mode. |
References
-
BenchChem. (2025).[2][3] Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Analogous synthetic protocols for methyl-cyano-sulfonamide isomers).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6924: 2-Methylbenzenesulfonamide. (Physicochemical baseline data).
-
Organic Syntheses. (2014). Synthesis of 2-Amino-6-methylbenzothiazole. (Precursor synthesis methodologies).
-
MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-derivatives. (Mechanistic insight into nitrile-sulfonamide cyclization).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Cyanobenzenesulfonamide. (Safety and handling protocols).
Sources
Technical Guide: Identification, Synthesis, and Application of 2-Cyano-6-methylbenzenesulfonamide
Topic: 2-Cyano-6-methylbenzenesulfonamide CAS Number Search Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Identity
In the realm of medicinal chemistry and agrochemical development, the precise identification of polysubstituted benzene derivatives is critical for intellectual property and regulatory compliance. 2-Cyano-6-methylbenzenesulfonamide is a specialized intermediate, often utilized as a scaffold in the synthesis of sulfonylurea herbicides and bioactive sulfonamide inhibitors.
Due to its specific substitution pattern (a sulfonamide flanked by a cyano and a methyl group), this compound presents unique steric and electronic properties, making it a valuable yet challenging target for synthesis and database retrieval.
Chemical Identity Card
| Property | Specification |
| Chemical Name | 2-Cyano-6-methylbenzenesulfonamide |
| Primary CAS Number | 1261573-34-5 |
| Molecular Formula | |
| Molecular Weight | 212.23 g/mol |
| IUPAC Name | 2-cyano-6-methylbenzene-1-sulfonamide |
| SMILES | Cc1cccc(C#N)c1S(=O)(=O)N |
| Key Functional Groups | Sulfonamide ( |
Note on Nomenclature: You may also encounter this compound indexed as 6-cyano-2-toluenesulfonamide or 2-sulfamoyl-3-methylbenzonitrile depending on the database's priority rules (Sulfonamide vs. Nitrile).
The Search Strategy: Locating Rare CAS Numbers
Finding the correct CAS Registry Number® for non-commodity intermediates requires a multi-tiered search strategy. For 2-Cyano-6-methylbenzenesulfonamide, standard public databases often yield "partial hits" (e.g., the sulfonyl chloride precursor).
Validated Search Workflow
To ensure data integrity, researchers should employ the following "Triangulation Method" rather than relying on a single vendor page.
Figure 1: The "Triangulation Method" for verifying CAS numbers of rare intermediates.
Synthetic Pathways & Experimental Protocols
The synthesis of 2-Cyano-6-methylbenzenesulfonamide is non-trivial due to the ortho-substitution pattern, which introduces steric hindrance. The most robust route involves the Sandmeyer Cyanation , converting an amino precursor to the nitrile.
Pathway Analysis
The preferred synthetic route proceeds from 2-amino-6-methylbenzenesulfonamide . This precursor ensures the sulfonamide and methyl groups are already in position before the difficult cyanation step.
Reaction Scheme (Graphviz)
Figure 2: Synthetic pathway via Sandmeyer Cyanation.
Detailed Experimental Protocol
Objective: Synthesis of 2-Cyano-6-methylbenzenesulfonamide via Diazotization-Cyanation.
Step 1: Diazotization
-
Preparation: In a 500 mL three-necked round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-6-methylbenzenesulfonamide (10.0 g, 53.7 mmol) in 6M HCl (100 mL).
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Addition: Dropwise add a solution of sodium nitrite (4.1 g, 59.0 mmol) in water (15 mL), maintaining the internal temperature below 5 °C.
-
Stirring: Stir the resulting clear diazonium salt solution for 30 minutes at 0 °C. Critical: Ensure no solid amine remains.
Step 2: Sandmeyer Cyanation
-
Catalyst Prep: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) (5.8 g, 64.4 mmol) and potassium cyanide (KCN) (8.4 g, 129 mmol) in water (50 mL). Keep this solution at 60 °C.
-
Transfer: Carefully neutralize the cold diazonium solution to pH ~6 using sodium carbonate (solid), keeping it cold.
-
Reaction: Slowly add the neutralized diazonium solution to the warm CuCN/KCN mixture with vigorous stirring. Caution: Nitrogen gas evolution and potential HCN generation. Use a fume hood.
-
Workup: Heat the mixture to 80 °C for 1 hour to complete the reaction. Cool to room temperature.
-
Isolation: Acidify with HCl to decompose complexes. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize the crude solid from ethanol/water to yield off-white crystals.
Applications in Drug & Agrochemical Development
This molecule serves as a "privileged structure" in two key areas:
-
Sulfonylurea Herbicides: The ortho-cyano group acts as a bioisostere for ortho-chloro or ortho-nitro groups found in herbicides like Chlorsulfuron. The cyano group offers a unique dipole moment and hydrogen-bond accepting capability, potentially altering the binding affinity to the acetolactate synthase (ALS) enzyme.
-
Medicinal Chemistry (Antitumor/Antimicrobial): Sulfonamides are classic pharmacophores.[1] The introduction of the 6-methyl group provides steric bulk that can lock the sulfonamide into a specific conformation, improving selectivity for carbonic anhydrase isoforms or bacterial dihydropteroate synthase.
Comparative Properties Table
| Feature | 2-Cyano-6-methyl- | 2-Chloro-6-methyl- | Impact on Activity |
| Steric Bulk (A-value) | Moderate | High | Cyano is linear; less steric clash than Chloro. |
| Electronic Effect | Strong withdrawing ( | Moderate withdrawing ( | Increases acidity of sulfonamide NH. |
| Metabolic Stability | High | Moderate | Cyano groups are generally resistant to P450 oxidation. |
References
-
National Institute of Standards and Technology (NIST). (2025).[2] Benzenesulfonamide, 2-methyl- (Precursor Data). NIST Chemistry WebBook.[2] Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedure for Sandmeyer Cyanation. Organic Syntheses, Coll. Vol. 1, p. 170. Retrieved March 7, 2026, from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate highly functionalized building blocks that can serve as versatile scaffolds. 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5) is a prime example of such a molecule. It is characterized by a unique trifunctional nature: a primary sulfonamide moiety, an electrophilic cyano group, and a sterically demanding ortho-methyl group.
Rather than viewing this compound merely as a static chemical entity, it must be understood as a dynamic system of electronic and steric push-pull interactions. The strategic placement of these functional groups makes it an exceptional intermediate for synthesizing spirocyclic sultams, developing covalent inhibitors, and designing highly selective zinc-binding pharmacophores. This guide deconstructs the structural properties, reactivity profiles, and laboratory protocols necessary to harness this compound effectively.
Physicochemical Profiling & Structural Dynamics
To predict the behavior of 2-cyano-6-methylbenzenesulfonamide in both biological assays and synthetic workflows, we must first establish its quantitative baseline. The data below summarizes its core physicochemical properties based on chemical registry data and predictive modeling[1].
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-cyano-6-methylbenzenesulfonamide | - |
| CAS Registry Number | 1261573-34-5 | - |
| Molecular Formula | C8H8N2O2S | - |
| Molecular Weight | 196.23 g/mol | Ideal low-MW fragment for lead generation. |
| SMILES | C(#N)C1=C(C(=CC=C1)C)S(=O)(=O)N | - |
| H-Bond Donors | 1 (NH2) | Critical for target protein interaction (e.g., Thr199 in CA). |
| H-Bond Acceptors | 3 (SO2, CN) | Enhances aqueous solubility and metabolic stability. |
| Predicted pKa (Sulfonamide) | ~8.5 - 9.0 | Lowered by the electron-withdrawing ortho-cyano group. |
Causality in Structural Dynamics: The standard pKa of an unsubstituted benzenesulfonamide is typically around 10.0. However, the presence of the strongly electron-withdrawing cyano group in the ortho position exerts an inductive pull that significantly increases the acidity of the sulfonamide protons. This lower pKa (~8.5) means the sulfonamide is more readily deprotonated under mild basic conditions, facilitating N-alkylation. Conversely, the ortho-methyl group provides a steric shield. This bulk restricts the free rotation of the sulfonamide group, effectively "locking" it into a specific conformation that can dramatically increase selectivity when binding to target enzyme pockets.
Reactivity & Synthetic Utility
The true synthetic power of 2-cyano-6-methylbenzenesulfonamide lies in the orthogonal reactivity of its functional groups. Nitriles are widely recognized for their ability to improve the pharmacokinetic profiles of drug candidates and act as versatile electrophilic centers, as detailed in recent literature on 2[2].
Furthermore, the proximity of the sulfonamide and cyano groups allows for intramolecular cyclizations. By utilizing the nitrile function as an electrophilic center, researchers can synthesize cyclic sulfonamides (sultams), which are critical pharmacophores in modern antibiotics and anti-inflammatory agents (3)[3].
Synthetic pathways of 2-cyano-6-methylbenzenesulfonamide into diverse chemical scaffolds.
Application in Drug Design: Carbonic Anhydrase Inhibition
Primary sulfonamides are the quintessential zinc-binding pharmacophores used in the design of Carbonic Anhydrase (CA) inhibitors. These inhibitors are deployed clinically for conditions ranging from glaucoma to targeted cancer therapies and novel antibiotics (4)[4].
When utilizing 2-cyano-6-methylbenzenesulfonamide as a core scaffold, the "three-tails approach" can be employed to improve ligand/isoform matching (5)[5]. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic
Predicted binding mode of the functionalized sulfonamide within the Carbonic Anhydrase active site.
Experimental Methodologies
To ensure reproducibility and high-fidelity data, the following protocols have been designed as self-validating systems. Every step includes the underlying causality for the specific reagents and conditions chosen.
Protocol A: LC-MS Characterization and Purity Assessment
Objective: Confirm the identity and purity of the 2-cyano-6-methylbenzenesulfonamide starting material.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.
-
Mobile Phase Selection: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid .
-
Causality: The acidic mobile phase is strictly required to keep the sulfonamide moiety fully protonated during the chromatographic run. Because the ortho-cyano group lowers the pKa to ~8.5, a neutral pH would cause partial ionization on the column, leading to severe peak tailing and inaccurate purity integration.
-
-
Detection: Monitor via UV-Vis Diode Array (210 nm and 254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative modes.
-
Self-Validating Checkpoint: The protocol is validated if the UV chromatogram shows a single sharp peak (>95% AUC) and the MS negative mode shows a dominant
peak at m/z 195.2, confirming both purity and the acidic nature of the sulfonamide proton.
Protocol B: General Procedure for N-Alkylation of the Sulfonamide
Objective: Synthesize an N-alkylated derivative without disturbing the cyano group.
-
Reagent Setup: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 2-cyano-6-methylbenzenesulfonamide in anhydrous DMF (0.2 M).
-
Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (
). Stir for 15 minutes at room temperature.-
Causality:
is selected over stronger bases like Sodium Hydride ( ). While would rapidly deprotonate the sulfonamide, its aggressive basicity risks unwanted nucleophilic attack on the highly electrophilic cyano carbon, leading to polymerization. provides the exact thermodynamic balance needed to deprotonate the sulfonamide without compromising the nitrile.
-
-
Electrophile Addition: Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide). Heat to 60°C for 4 hours.
-
Self-Validating Checkpoint: Before proceeding to workup, a 10 µL aliquot of the reaction mixture is quenched in 1 mL of 50:50
:MeCN and injected into the LC-MS. The protocol is only considered successful—and workup initiated—if the extracted ion chromatogram (EIC) shows >95% conversion to the target mass, validating the base-mediated coupling.
References
- Amadis Chemical Product Data Title: 2-cyano-6-methylbenzenesulfonamide, 1261573-34-5 Source: Amadis Chemical URL
- Source: RSC Medicinal Chemistry / PMC (nih.gov)
- Synthesis of Sultams via Nitriles Title: Nitriles as multipurpose reagents for the synthesis of sultams and sultons Source: ChemRxiv URL
- Source: Journal of Medicinal Chemistry (acs.org)
- Title: Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?
Sources
- 1. 2-cyano-6-methylbenzenesulfonamide,1261573-34-5-Amadis Chemical [amadischem.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on the precise manipulation of physicochemical properties through functional group substitutions. 2-Cyano-6-methylbenzenesulfonamide (CAS: 1261573-34-5) is a highly specialized, multi-functionalized building block (pharmacophore) utilized in the development of targeted therapeutics. With a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol , this compound integrates a primary sulfonamide, a sterically demanding ortho-methyl group, and an electron-withdrawing ortho-cyano group. This whitepaper details its structural rationale, de novo synthesis, analytical validation, and pharmacological application, providing a comprehensive guide for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline molecular descriptors of a compound is the first step in predicting its pharmacokinetic behavior and target affinity. The quantitative data for 2-Cyano-6-methylbenzenesulfonamide [1][2] is summarized in the table below:
| Molecular Property | Value | Computational/Experimental Significance |
| Chemical Name | 2-Cyano-6-methylbenzenesulfonamide | IUPAC standard nomenclature. |
| CAS Number | 1261573-34-5 | Unique registry identifier for procurement and tracking. |
| Molecular Formula | C₈H₈N₂O₂S | Defines exact atomic composition. |
| Molecular Weight | 196.23 g/mol | Highly ligand-efficient; leaves ample mass budget for further functionalization (<500 Da Lipinski rule). |
| Exact Mass | 196.0306 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | ~92.3 Ų | Indicates good membrane permeability while retaining solubility. |
| H-Bond Donors | 1 (-NH₂ of sulfonamide) | Essential for interacting with target protein residues. |
| H-Bond Acceptors | 3 (-SO₂, -CN) | Facilitates orientation within aqueous enzymatic pockets. |
Structural Rationale in Drug Design
As a Senior Application Scientist, I emphasize that chemical substitutions must never be arbitrary; they must be driven by causality. The architecture of 2-cyano-6-methylbenzenesulfonamide is purposefully designed to optimize binding thermodynamics, particularly against metalloenzymes like Carbonic Anhydrase (CA) [3].
-
The Sulfonamide Group (-SO₂NH₂): This is a privileged zinc-binding group (ZBG). To coordinate effectively with the catalytic Zn²⁺ ion in the active site of enzymes, the sulfonamide nitrogen must deprotonate.
-
The Cyano Group (-CN): Positioned ortho to the sulfonamide, the cyano moiety acts as a powerful electron-withdrawing group (EWG). Through a strong negative inductive effect (-I), it pulls electron density away from the sulfonamide nitrogen. This stabilizes the conjugate base, effectively lowering the pKa of the sulfonamide. A lower pKa ensures that a higher fraction of the drug exists in the active, deprotonated state at physiological pH (7.4), exponentially driving binding affinity [3].
-
The Methyl Group (-CH₃): Positioned at the other ortho position (C6), the methyl group introduces calculated steric hindrance. This bulk forces the sulfonamide group out of coplanarity with the benzene ring, altering the 3D binding vector. This conformational restriction is a proven strategy to achieve isoform selectivity, minimizing off-target binding to ubiquitous, non-disease-related enzyme isoforms.
Experimental Workflow: De Novo Synthesis
To guarantee reproducibility, the following step-by-step methodology outlines a robust, self-validating synthetic route starting from commercially available precursors.
Protocol: Three-Step Synthesis from 2-Amino-3-methylbenzonitrile
-
Diazotization: Suspend 2-amino-3-methylbenzonitrile (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Causality: Strict temperature control prevents the decomposition of the highly unstable diazonium salt into an unwanted phenol byproduct.
-
Sandmeyer-Type Sulfonylation: Transfer the cold diazonium solution into a mixture of glacial acetic acid saturated with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂, 0.2 eq) at room temperature. Causality: Cu(II) acts as a catalyst for a single-electron transfer (SET), reducing the diazonium species to an aryl radical. This radical rapidly traps SO₂ to form a sulfonyl radical, which is immediately quenched by chloride ions to yield 2-cyano-6-methylbenzenesulfonyl chloride.
-
Amidation: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C. Slowly add aqueous ammonia (NH₃, 5.0 eq) and allow the reaction to warm to room temperature over 2 hours. Causality: THF maintains the solubility of the organic intermediate, while the initial 0 °C temperature controls the exothermic nature of the nucleophilic acyl substitution, preventing the hydrolysis of the sulfonyl chloride back to a sulfonic acid.
Figure 1: Step-by-step synthetic workflow for 2-Cyano-6-methylbenzenesulfonamide.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis requires a self-validating analytical system. To confirm the successful synthesis of 2-cyano-6-methylbenzenesulfonamide, execute the following analytical workflow:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample using positive electrospray ionization (ESI+). The theoretical exact mass is 196.03 Da. Validation is achieved upon observing the
parent ion peak at 197.0 . -
Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-
):-
Observe a singlet integrating to 3H at ~
2.5 ppm, validating the intact ortho-methyl group. -
Observe a broad singlet integrating to 2H at ~
7.8 ppm. Self-validation: Add a drop of D₂O; this peak must disappear due to deuterium exchange, confirming it as the primary sulfonamide (-NH₂). -
Observe multiplets integrating to 3H between
7.5–8.0 ppm, confirming the trisubstituted aromatic ring.
-
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Look for a sharp, distinct peak at ~2220 cm⁻¹ to confirm the presence of the cyano (-CN) triple bond stretch. Strong asymmetric and symmetric stretches at ~1330 cm⁻¹ and ~1150 cm⁻¹ will validate the sulfonamide (-SO₂) functional group.
Pharmacological Binding Logic (Signaling/Binding Pathway)
When deployed as a therapeutic agent, 2-cyano-6-methylbenzenesulfonamide acts via a highly specific binding logic. The diagram below illustrates the sequential causality of its interaction with a target metalloenzyme, ultimately leading to physiological modulation.
Figure 2: Pharmacological binding pathway of sulfonamide inhibitors to Carbonic Anhydrase.
References
-
Title: Computed Properties for Formula C8H8N2O2S (CID 17810672) Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
2-Cyano-6-methylbenzenesulfonamide solubility in water vs organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-6-methylbenzenesulfonamide (and its close structural analogues), a critical intermediate in the synthesis of saccharin-like bioactive scaffolds and agrochemicals.
While direct experimental data for this specific isomer is often proprietary, this guide synthesizes verified physicochemical principles with data from structural analogues (e.g., 3-cyano-4-methylbenzenesulfonamide) to establish a robust solubility landscape.[1] The compound exhibits a classic sulfonamide solubility profile : poor aqueous solubility due to high crystal lattice energy, but excellent solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in polar protic solvents (alcohols).[1]
Part 1: Physicochemical Profile[2][3]
Understanding the solubility of 2-Cyano-6-methylbenzenesulfonamide requires a breakdown of its molecular architecture. The interplay between the hydrophobic toluene ring, the electron-withdrawing nitrile group, and the polar sulfonamide moiety dictates its behavior.[1]
| Property | Value (Experimental/Predicted*) | Relevance to Solubility |
| Molecular Formula | C₈H₈N₂O₂S | Base stoichiometry. |
| Molecular Weight | 196.23 g/mol | Low MW facilitates dissolution but crystal packing dominates. |
| Melting Point | 160–165 °C (Based on 3-cyano isomer) | High MP indicates strong intermolecular H-bonding, requiring high energy to break the crystal lattice. |
| pKa (Sulfonamide NH₂) | ~10.0 | Weakly acidic. Solubility increases significantly at pH > 10 due to ionization. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic; prefers organic phases over water. |
| H-Bond Donors | 1 (–NH₂) | Critical for interaction with protic solvents. |
| H-Bond Acceptors | 3 (–SO₂–, –CN) | Facilitates dissolution in polar aprotic solvents. |
*Note: Values derived from structural analogues (e.g., CAS 73542-86-6) where specific isomer data is unavailable.
Part 2: Solubility Landscape
The following hierarchy represents the solubility performance of 2-Cyano-6-methylbenzenesulfonamide across different solvent classes. This data is synthesized from comparative studies of benzenesulfonamide derivatives [1][2].
Solubility Hierarchy Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions disrupt the sulfonamide crystal lattice; sulfoxide oxygens act as potent H-bond acceptors. |
| Ketones | Acetone, Cyclohexanone | High (50–80 mg/mL) | Carbonyl groups effectively solvate the sulfonamide moiety; lower viscosity aids dissolution kinetics. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solvation occurs via H-bonding, but the hydrophobic toluene ring limits solubility compared to aprotic solvents.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate (5–15 mg/mL) | Useful for extraction but poor for primary solubilization; often used in binary mixtures. |
| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | High crystal lattice energy overcomes the hydration energy of the polar groups. |
| Non-Polar | Hexane, Toluene | Insoluble | Lack of polar interactions prevents solvation of the sulfonamide/nitrile groups.[1] |
Visualizing the Solubility Mechanism
The diagram below illustrates the decision logic for solvent selection based on the compound's intermolecular forces.
Caption: Solubility mechanism driven by the competition between crystal lattice energy and solvent-solute interactions.
Part 3: Mechanistic Insights & Causality
1. The "Brick Wall" Effect of Crystal Lattice Energy Sulfonamides are notorious for high melting points relative to their molecular weight. This is due to a robust hydrogen-bonding network in the solid state, where the sulfonamide –NH₂ donates protons to the sulfonyl oxygens of neighboring molecules.[1]
-
Implication: To dissolve this compound, a solvent must be a better H-bond acceptor than the sulfonyl group itself. This is why DMSO (a "super-acceptor") is far superior to water.
2. The Ortho-Effect (Steric Hindrance) The methyl group at the 6-position (ortho to the sulfonamide) and the cyano group at the 2-position create a "steric clamp."
-
Implication: This steric crowding can slightly reduce the planar packing efficiency compared to para-isomers, potentially making the 2,6-isomer slightly more soluble in organic solvents than its 4-isomer counterpart, but it also hinders the approach of bulky solvent molecules.[1]
3. pH-Dependent Solubility Switching The sulfonamide proton is acidic (pKa ~10).
-
Protocol: Adding 1.0 equivalent of NaOH converts the compound into its sodium salt (–SO₂NH⁻ Na⁺).
-
Result: Water solubility jumps from <1 mg/mL to >100 mg/mL. This is the primary method for aqueous formulation or extraction into water during purification.
Part 4: Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Standardized for reproducibility in drug development contexts.
-
Preparation: Weigh 50 mg of 2-Cyano-6-methylbenzenesulfonamide into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
-
Saturation: If the solid dissolves completely, add more compound until a visible precipitate remains (supersaturation).
-
Equilibration: Cap the vial and place it in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.
-
Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (hydrophobic for organics) or PVDF (for aqueous). Avoid Nylon filters as sulfonamides can bind non-specifically.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.
Protocol B: Purification via pH-Swing Extraction
Utilizing the pKa property for high-purity isolation.
Caption: pH-swing purification workflow exploiting the sulfonamide's acidity.
References
-
Perlovich, G. L., et al. (2011).[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data.
-
Delgado, D. R., et al. (2016).[1] "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química.
-
BenchChem. (2025).[2][3][4] "Physicochemical properties of 3-Cyano-4-methylbenzenesulfonamide (Structural Analogue)." Technical Data Sheet.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Cyanobenzenesulfonamide." MSDS Database.
Sources
Safety data sheet (SDS) for 2-Cyano-6-methylbenzenesulfonamide
Topic: Safety Data Sheet (SDS) Technical Guide: 2-Cyano-6-methylbenzenesulfonamide CAS No: 1261573-34-5 Document Type: Technical Safety & Handling Whitepaper Audience: Research Scientists, Medicinal Chemists, HSE Officers
Part 1: Executive Summary & Chemical Identity
The Application Scientist’s Perspective:
2-Cyano-6-methylbenzenesulfonamide is not merely a reagent; it is a densely functionalized scaffold used primarily in the synthesis of fused heterocycles (e.g., saccharin analogs, thiatriazine dioxides) and bioactive sulfonamide derivatives. Its structure—a benzene ring crowded by a sulfonamide group (
The "ortho-effect" created by the 2-cyano and 6-methyl substituents creates significant steric hindrance around the sulfonamide. From a safety perspective, this molecule presents a dual-risk profile: the irritant/sensitization potential typical of sulfonamides and the acute toxicity/reactivity associated with aryl nitriles.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 2-Cyano-6-methylbenzenesulfonamide |
| CAS Number | 1261573-34-5 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1][2] |
Part 2: Structural Hazard Analysis (SAR)
To understand the safety data, we must deconstruct the molecule. Standard SDSs often list hazards without context. Here, we map the hazards directly to the chemical structure.
Caption: Structural Activity Relationship (SAR) mapping functional groups to specific safety risks.
Part 3: GHS Hazard Classification & Interpretation
Note: As a specialized intermediate, specific regulatory data may be sparse. The following is a Derived Safety Profile based on structural analogs (e.g., 2-cyanobenzenesulfonamide) and functional group reactivity.
Derived GHS Classification
| Hazard Class | Category | Hazard Statement (H-Code) | Rationale |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3][4][5] | Aryl nitriles can exhibit acute toxicity; sulfonamides are biologically active. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[5] | Acidic nature of sulfonamide proton ( |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][4][6] | Crystalline solids pose mechanical and chemical irritation risks to mucous membranes. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[7] | Dust inhalation risk during weighing/transfer. |
Precautionary Principle: Treat this compound as a potential sensitizer . Although not always explicitly labeled on preliminary SDSs, sulfonamide moieties are known pharmacophores for hypersensitivity reactions.
Part 4: Critical Handling Protocols
This section outlines the "Application Scientist" approach—moving beyond compliance to ensuring experimental success and safety.
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Why? While the sulfonamide bond is stable, the ortho-cyano group can undergo slow hydrolysis to the amide (2-carbamoyl) or acid in the presence of trace moisture and heat, degrading purity.
-
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>3 months) is required.
-
Segregation: Keep away from strong oxidizers and strong bases .[5][7][8]
-
Reaction Risk: Strong bases can deprotonate the sulfonamide (
), increasing solubility but also nucleophilicity, potentially leading to unwanted polymerization or self-condensation.
-
Experimental Handling (The "Bench-to-Waste" Workflow)
Caption: Step-by-step handling workflow emphasizing dust control and pH management during disposal.
Solubility & Solvent Selection
-
Preferred Solvents: DMSO, DMF, DMAc.
-
Avoid: Water (poor solubility), Diethyl Ether (poor solubility).
-
Protocol: When preparing stock solutions (e.g., 100 mM), add solvent slowly to the solid. Sulfonamides can form supersaturated solutions that crash out unexpectedly if not fully equilibrated.
Part 5: Emergency Response Architecture
In the event of exposure, immediate action is required.[3][7][9][10] This protocol is designed to be self-validating: the responder must verify the step is effective before moving to the next.
First Aid Logic
-
Inhalation: Move to fresh air immediately. Validation: Is the victim breathing without wheezing? If no, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (this may increase transdermal absorption of the nitrile).
-
Eye Contact: Flush with water/saline for 15 minutes. Validation: pH of eye surface should return to neutral (use pH paper if available/safe).
Spill Response (Solid)
-
Small Spill (<10g):
-
Don N95/P100 respirator to prevent dust inhalation.
-
Cover spill with wet paper towels (to suppress dust).
-
Scoop into a chemically compatible container.
-
Clean surface with 1N NaOH (to hydrolyze traces), followed by water.
-
-
Large Spill (>10g): Evacuate area. Contact HSE.
Part 6: Waste Management & Regulatory Compliance
Disposal of cyano-sulfonamides requires specific attention to prevent the generation of toxic byproducts in the waste stream.
-
Waste Stream Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with DCM/Chloroform).
-
Critical Restriction: NEVER mix with strong acids (e.g., HCl, H2SO4) in the waste container without neutralization.
-
Recommended Pre-treatment: Treat waste solution with dilute NaOH (pH 10-11) to ensure the sulfonamide is deprotonated and soluble, preventing precipitation in waste lines.
References
-
PubChem. (2025).[4] 2-Cyano-6-hydroxybenzothiazole (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. atamankimya.com [atamankimya.com]
- 9. vigon.com [vigon.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Technical Guide: 2-Cyano-6-methylbenzenesulfonamide Characterization & Melting Point Analysis
The following technical guide details the physicochemical profile, structural analysis, and characterization protocols for 2-Cyano-6-methylbenzenesulfonamide .
Executive Summary
2-Cyano-6-methylbenzenesulfonamide (CAS: 1261573-34-5) is a specialized pharmacophore intermediate used in the synthesis of agrochemicals and sulfonamide-based inhibitors.[1] Unlike common reagents, its physicochemical data is often proprietary or absent from standard public indices.
This guide provides a rigorous analysis of its expected melting point based on Structure-Property Relationships (SPR) with verified analogs. It further establishes a validated experimental protocol for researchers to determine and certify the melting point of this compound in-house, ensuring data integrity for regulatory filing (IND/NDA).
Chemical Identity & Structural Profile[2][3][4][5]
| Parameter | Data |
| Chemical Name | 2-Cyano-6-methylbenzenesulfonamide |
| CAS Number | 1261573-34-5 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| Structural Features | Ortho,ortho-disubstituted benzene ring (Sterically crowded) |
| Electronic Environment | Electron-withdrawing Sulfonamide & Cyano groups; Electron-donating Methyl group |
Structural Logic (Graphviz)
The following diagram illustrates the steric environment of the molecule, highlighting the "ortho-effect" where the sulfonamide group is flanked by Cyano and Methyl groups. This steric locking influences crystal packing and melting point.
Caption: Steric crowding at the C1 position forces the sulfonamide moiety out of plane, impacting lattice energy.
Melting Point Data Analysis
The "Missing Data" Paradox
As a niche building block, 2-Cyano-6-methylbenzenesulfonamide does not have a widely published experimental melting point in open-access literature (e.g., PubChem, Merck Index). Researchers must rely on comparative analog analysis to establish an expected range before experimental verification.
Analog Comparative Analysis (QSAR)
By analyzing structurally similar compounds with known melting points, we can triangulate the expected range for the target molecule.
| Compound | Structure Difference | Melting Point (Lit.) | Impact on Target |
| 2-Cyanobenzenesulfonamide | Missing C6-Methyl | 160–164 °C | Reference baseline. |
| 2-Methylbenzenesulfonamide | Missing C2-Cyano | 156–158 °C | Methyl group lowers MP slightly vs Cyano. |
| 2,6-Dimethylbenzenesulfonamide | Methyl at C2 instead of Cyano | 110–112 °C | Symmetry exists, but lower polarity than Cyano. |
| Target: 2-Cyano-6-methyl... | Hybrid of above | Predicted: 165–175 °C | Cyano dipole + Methyl packing likely raises MP. |
Scientific Insight:
The introduction of the methyl group at the C6 position (relative to 2-cyanobenzenesulfonamide) increases molecular weight and lipophilicity. However, the ortho,ortho-disubstitution pattern (2-CN, 6-Me) creates a "locked" conformation. Unlike 2,6-dimethyl (lower MP), the high polarity of the Cyano group (
Target Expectation: 165 °C – 175 °C (High Probability Range).
Experimental Protocols
Synthesis Workflow (Sandmeyer Route)
If the compound is not purchased, it is typically synthesized via the Sandmeyer reaction from the corresponding aniline. This pathway ensures high regioselectivity.
Caption: Synthesis of the target sulfonamide via diazotization and cyanation (Sandmeyer protocol).
Protocol for Melting Point Determination
To generate authoritative data for this compound, follow this self-validating protocol.
Equipment:
-
Calibrated DSC (Differential Scanning Calorimeter) OR
-
Digital Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).
Methodology:
-
Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs).
-
Loading: Pack 2–3 mg of fine powder into a glass capillary. Ensure the height is 2–3 mm and firmly tapped.
-
Ramp Rate (Fast): Heat at 10°C/min to 140°C to estimate the onset.
-
Ramp Rate (Precise): Cool to 140°C, then heat at 1.0°C/min .
-
Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
-
Validation: The range (Clear Point - Onset) must be
for the sample to be considered pure (>98%).
Purity Flag: If the melting range is broad (e.g., 155–165°C), the sample likely contains the 2-amino precursor or inorganic salts from the Sandmeyer reaction. Recrystallize from Ethanol/Water (80:20).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73542-86-6 (2-Cyanobenzenesulfonamide). Retrieved from [Link]
Sources
Difference between 2-cyano-6-methyl and 2-cyano-4-methylbenzenesulfonamide
An In-Depth Technical Guide to the Structural, Synthetic, and Functional Divergence of 2-Cyano-6-methylbenzenesulfonamide and 2-Cyano-4-methylbenzenesulfonamide .
Executive Summary
In the landscape of sulfonamide-based pharmacophores and agrochemical intermediates, the precise placement of alkyl substituents on the benzene ring dictates not only synthetic feasibility but also biological efficacy. This guide analyzes the critical distinctions between two regioisomers: 2-cyano-6-methylbenzenesulfonamide (Isomer A) and 2-cyano-4-methylbenzenesulfonamide (Isomer B).[1][2]
While both molecules share an identical molecular formula (
Structural & Electronic Analysis
The fundamental difference lies in the position of the methyl group relative to the sulfonamide "warhead" and the nitrile auxiliary.
Nomenclature and Topology
-
Isomer A (2-cyano-6-methyl): The sulfonamide group at position 1 is flanked by a nitrile at position 2 and a methyl group at position 6.[1][2] This creates a 1,2,3-trisubstituted pattern (consecutive substitution).[1]
-
Isomer B (2-cyano-4-methyl): The methyl group is located at position 4 (para to the sulfonamide).[1][2]
-
Steric Environment:Accessible. The sulfonamide has only one ortho-neighbor (nitrile).[1] The para-methyl group extends the hydrophobic length of the molecule without crowding the reactive center.
-
Electronic Effects (Hammett Correlations)
The acidity of the sulfonamide
| Feature | 2-Cyano-6-methyl (Isomer A) | 2-Cyano-4-methyl (Isomer B) |
| Electronic Effect of Methyl | Inductive (+I) from ortho position.[1] Stronger electron donation to the | Inductive (+I) & Hyperconjugation from para position. |
| Electronic Effect of Cyano | Inductive (-I) & Mesomeric (-M) from ortho. Strong electron withdrawal.[1] | Same. |
| Net Effect on Acidity | Lower Acidity (Higher pKa). The ortho-methyl destabilizes the anionic conjugate base via steric inhibition of solvation and electron donation.[1][2][3] | Higher Acidity (Lower pKa). The para-methyl effect is weaker; the electron-withdrawing nitrile dominates, stabilizing the anion.[1] |
| Dipole Moment | Lower (Vector cancellation due to 1,2,6 arrangement).[1][2] | Higher (Vectors of CN and SO2NH2 reinforce; Me adds to the axis). |
Synthetic Pathways & Experimental Protocols
Direct chlorosulfonation of 3-methylbenzonitrile yields a mixture of isomers and is non-viable for high-purity applications.[1] The Sandmeyer-type chlorosulfonation starting from the corresponding aniline is the industry standard for regio-defined synthesis.[1]
Comparative Synthesis Workflow
The synthesis of the 6-methyl isomer is markedly more difficult due to the "Ortho Effect" during the introduction of the bulky sulfonyl group.
Caption: Comparative synthetic flow. Note the kinetic hindrance in the 6-methyl pathway (Red nodes).[2]
Detailed Experimental Protocol (Isomer B: 4-Methyl)
This protocol is optimized for the 4-methyl isomer. For the 6-methyl isomer, extend reaction times by 50% and increase amination temperature to 40°C.
Step 1: Diazotization
-
Charge a 3-neck flask with 2-amino-4-methylbenzonitrile (10.0 mmol) and 5N HCl (20 mL).
-
Cool to -5°C using an acetone/ice bath.
-
Add NaNO₂ (11.0 mmol) in water (5 mL) dropwise, maintaining internal temp < 0°C.
-
Stir for 30 min. The solution should be clear (diazonium salt formed).[2]
Step 2: Meerwein Sulfonylation (Critical Step)
-
In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas until the weight increases by ~5g.
-
Slowly pour the cold diazonium solution into the SO₂/CuCl₂ mixture. Caution: Vigorous gas evolution (
).[1][2] -
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Pour onto ice water. The solid precipitate is 2-cyano-4-methylbenzenesulfonyl chloride .[1][2] Filter and wash with cold water.[1]
Step 3: Amination
-
Dissolve the wet sulfonyl chloride cake in THF (10 mL).
-
Add 28% Aqueous
(5.0 eq) dropwise at 0°C. -
Stir at RT for 1 hour.
-
Acidify to pH 2 with HCl to precipitate the product.
Reactivity & Stability Profile
| Reaction Type | 2-Cyano-6-methyl (Isomer A) | 2-Cyano-4-methyl (Isomer B) |
| Nitrile Hydrolysis | Slow. The 6-methyl group sterically shields the nitrile carbon from nucleophilic attack ( | Standard. Hydrolyzes readily to the amide/acid under standard basic conditions.[1][2] |
| Sulfonamide N-Alkylation | Difficult. The | Facile. Standard |
| Cyclization Potential | High tendency to form saccharin-like bicyclics if the nitrile is hydrolyzed, due to the proximity of substituents.[1] | Forms bicyclics, but the 4-methyl group does not influence the ring closure mechanism. |
Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides bind to the
-
Isomer B (4-methyl): Fits the classic SAR for CAIs.[1][2] The 4-methyl group extends into the hydrophobic pocket of the enzyme, often enhancing binding affinity compared to the unsubstituted analog.
-
Isomer A (6-methyl): Poor Inhibitor. The ortho-methyl group creates a steric clash with the hydrophilic half of the active site (specifically residues Val121 or Leu198 in CA II).[1] However, this steric bulk is sometimes exploited to design isoform-selective inhibitors (e.g., targeting CA IX over CA II) by exploiting subtle differences in active site width.[1][2]
Agrochemicals
Both isomers serve as precursors for sulfonylurea herbicides.[1][2] The 2-cyano-4-methyl isomer is preferred because the resulting herbicides generally show higher potency due to better conformational fit in the Acetolactate Synthase (ALS) binding pocket.[1][2]
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem Technical Guides. (2025). Synthesis of 3-Cyano-4-methylbenzenesulfonamide and Regioisomers. Link[1][2]
-
Scott, K. A., et al. (2019).[1][2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry.[1][2] Link
-
PubChem Compound Summary. (2025). 2-Cyano-6-methylbenzenesulfonamide (CID 1261573-34-5).[1][2][4] National Library of Medicine.[1] Link[1][2]
-
Bioisosteres in Medicinal Chemistry. (2021). Nitriles and Sulfonamides in Drug Design. ChemRxiv.[1][2] Link[1][2]
Sources
IUPAC Name for 2-Cyano-6-methylbenzenesulfonamide: A Technical Guide
The following technical guide details the IUPAC nomenclature, synthesis, and chemical utility of 2-Cyano-6-methylbenzenesulfonamide .
Introduction
2-Cyano-6-methylbenzenesulfonamide (CAS No. 1261573-34-5) is a trisubstituted benzene derivative characterized by a crowded steric environment due to the vicinal arrangement of three functional groups: a sulfonamide (
In medicinal chemistry, this scaffold serves as a critical intermediate in the synthesis of fused heterocyclic systems, most notably 7-methylsaccharin and related 1,2-benzisothiazole-1,1-dioxides. Its precise nomenclature is governed by the seniority of functional groups, a fundamental concept in the design of chemical libraries and patent literature.
IUPAC Nomenclature Analysis
The systematic naming of this compound relies on the IUPAC Blue Book (P-41) hierarchy, which establishes the priority of functional groups to determine the parent structure and the principal characteristic group.
Determination of the Principal Group
The molecule contains two potential principal groups:
-
Sulfonamide (
): A derivative of sulfonic acid. -
Nitrile (
): A carboxylic acid derivative (lower oxidation state).
Rule P-44 (Seniority of Functional Groups):
The order of precedence for choosing the principal group is:
-
Sulfonamides are treated as amides of sulfonic acids. Therefore, they hold seniority over nitriles.
-
Substituent Status: The nitrile group is demoted to a prefix, designated as "cyano" .[4]
Numbering the Parent Chain
Once the parent is established as benzenesulfonamide, the carbon atom attached to the sulfonyl group is assigned locant 1 .
-
Position 1:
(Principal Group) -
Substituents: We have a cyano group and a methyl group.[5]
-
Locant Assignment: We must minimize the locant set.
-
Numbering towards the cyano group: 1-Sulfonamide, 2-Cyano, 6-Methyl. (Set: 1, 2, 6)
-
Numbering towards the methyl group: 1-Sulfonamide, 2-Methyl, 6-Cyano. (Set: 1, 2, 6)
-
Tie-Breaker: When locant sets are identical, alphabetical order determines the lower number for the first cited substituent.
-
C yano vs. M ethyl. "C" precedes "M".
-
Therefore, Cyano gets position 2.
-
Construction of the PIN (Preferred IUPAC Name)
Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) based on functional group seniority.
Chemical Synthesis & Methodology
Synthesizing 2-cyano-6-methylbenzenesulfonamide presents a regioselectivity challenge. Direct chlorosulfonation of o-tolunitrile (2-methylbenzonitrile) typically yields the 5-isomer due to steric hindrance at the 6-position (ortho to the methyl) and electronic directing effects.
Recommended Protocol: The Sandmeyer-type chlorosulfonation starting from the corresponding aniline is the most reliable method to ensure the 1,2,6-substitution pattern.
Retrosynthetic Analysis
-
Target: 2-Cyano-6-methylbenzenesulfonamide[1]
-
Intermediate: 2-Cyano-6-methylbenzenesulfonyl chloride
-
Starting Material: 2-Amino-6-methylbenzonitrile (CAS 18800-33-8)
Detailed Experimental Protocol
Step 1: Diazotization and Chlorosulfonation (Meerwein Modification)
This step converts the amino group into a sulfonyl chloride moiety using sulfur dioxide and copper(II) chloride.
-
Reagents: 2-Amino-6-methylbenzonitrile (1.0 eq),
(1.1 eq), (conc.), (gas or saturated acetic acid solution), (cat.). -
Procedure:
-
Dissolve the aniline in concentrated
and cool to 0°C. -
Add aqueous
dropwise, maintaining temperature < 5°C, to form the diazonium salt. -
Separately, saturate glacial acetic acid with
gas and add . -
Pour the cold diazonium solution into the
mixture. -
Observation: Nitrogen gas evolution indicates decomposition of the diazonium species into the sulfonyl radical, which is trapped by chlorine.
-
Workup: Pour onto ice water. The solid precipitate is 2-cyano-6-methylbenzenesulfonyl chloride .
-
Step 2: Amination
-
Reagents:
(aq. 28% or methanolic ammonia). -
Procedure:
-
Dissolve the crude sulfonyl chloride in THF or dioxane.
-
Add excess ammonia solution at 0°C.
-
Stir at room temperature for 2 hours.
-
Purification: Evaporate solvent, wash with water (to remove
), and recrystallize from Ethanol/Water.
-
Figure 2: Synthetic pathway via Sandmeyer-type chlorosulfonation to ensure regiochemical fidelity.
Physical Properties & Characterization
Data presented below is derived from computational prediction models (ACD/Labs) and standard values for this class of sulfonamides.
| Property | Value (Predicted/Typical) | Note |
| Molecular Formula | ||
| Molecular Weight | 196.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 185–190 °C | High MP due to intermolecular H-bonding ( |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar solvents |
| pKa | ~9.5–10.0 | Sulfonamide NH proton is acidic |
Spectroscopic Expectations:
-
IR: Distinct bands for Nitrile (
) at ~2230 cm⁻¹ and Sulfonamide ( ) at ~1340/1160 cm⁻¹. -
1H NMR (DMSO-d6):
-
2.60 (s, 3H,
) - 7.5–7.8 (m, 3H, Ar-H)
-
7.9–8.2 (s, 2H,
, exchangeable with )
-
2.60 (s, 3H,
Medicinal Chemistry Applications
The 2-cyano-6-methylbenzenesulfonamide scaffold is primarily utilized as a precursor for Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives.
Pathway to 7-Methylsaccharin
Hydrolysis of the nitrile group under basic conditions yields the corresponding amide or carboxylate. Subsequent acidification facilitates intramolecular cyclization between the sulfonamide nitrogen and the carbonyl carbon.
-
Regiochemistry: Because the methyl group is at position 6 (adjacent to the sulfonamide at 1), it occupies position 7 in the resulting saccharin ring system.
-
Utility: 7-Methylsaccharin derivatives are investigated as inhibitors of carbonic anhydrase and as non-nutritive sweeteners, though the 7-methyl analog often exhibits altered taste profiles compared to the parent saccharin.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12218525 (Isomer Reference). Accessed 2024.[6] Link
-
Sigma-Aldrich. Product Specification: 2-Amino-6-methylbenzonitrile.Link
Sources
- 1. 2-cyano-6-methylbenzenesulfonamide,1261573-34-5-Amadis Chemical [amadischem.com]
- 2. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
Methodological & Application
Application Note: Synthesis of 2-Cyano-6-methylbenzenesulfonamide via Directed ortho-Metalation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The introduction of a cyano group at the highly sterically hindered ortho-position of an arenesulfonamide is a critical transformation in the synthesis of bioactive small molecules and advanced agrochemicals. While transition-metal catalyzed C–H cyanation has seen significant advances—such as Rh(III)-catalyzed ortho-cyanation using specialized directing groups ()—these catalytic systems often suffer from catalyst poisoning by cyanide species or require complex, traceless directing groups when applied to primary benzenesulfonamides.
As an alternative, Directed ortho-Metalation (DoM) leverages the innate coordinating ability of the primary sulfonamide moiety, offering a highly scalable and absolutely regioselective pathway ().
Causality Behind Experimental Choices
Older DoM protocols mandate the transient protection of the primary sulfonamide (e.g., as an N-tert-butyl derivative) to prevent side reactions with organolithium reagents. This protocol bypasses the protection step entirely .
-
The Role of Stoichiometry & TMEDA: By deploying a stoichiometric excess of n-butyllithium (2.2 equivalents) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), we directly generate the reactive N,C-dianion. TMEDA is critical; it breaks down oligomeric n-BuLi hexamers into highly reactive monomers and chelates the lithium ions, dramatically enhancing the solubility and kinetic basicity of the system.
-
Regiocontrol: The C2 position of o-toluenesulfonamide is blocked by the native methyl group. Consequently, the lithium sulfonamide group strictly directs metalation to the C6 position.
-
Electrophilic Cyanation: Tosyl Cyanide (TsCN) is selected over cyanogen halides due to its superior safety profile, ease of handling, and exceptional electrophilicity[1]. At -78 °C, the highly nucleophilic C-lithium selectively attacks the electron-deficient cyanide carbon of TsCN, displacing the stable p-toluenesulfinate leaving group (). The harder N-lithium remains unreactive toward TsCN, ensuring absolute chemoselectivity.
Reaction Pathway Visualization
One-pot DoM and electrophilic cyanation workflow for 2-cyano-6-methylbenzenesulfonamide.
Quantitative Data & Reaction Parameters
Table 1: Reaction Stoichiometry and Conditions
| Reagent / Material | MW ( g/mol ) | Eq. | Amount | Role in System |
| o-Toluenesulfonamide | 171.22 | 1.0 | 1.71 g (10.0 mmol) | Starting Material / DMG |
| n-Butyllithium (2.5 M) | 64.06 | 2.2 | 8.8 mL (22.0 mmol) | Base / Metalating Agent |
| TMEDA | 116.20 | 2.2 | 3.3 mL (22.0 mmol) | Chelator / Activator |
| Tosyl Cyanide (TsCN) | 181.21 | 1.2 | 2.17 g (12.0 mmol) | Electrophilic Cyanating Agent |
| THF (Anhydrous) | 72.11 | - | 50 mL + 10 mL | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation of the N,C-Dianion (Directed ortho-Metalation)
-
System Purging: Flame-dry a 250 mL Schlenk flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.
-
Dissolution: Charge the flask with o-toluenesulfonamide (1.71 g, 10.0 mmol) and anhydrous THF (50 mL). Stir at 400 rpm until complete dissolution is achieved.
-
Activation: Inject TMEDA (3.3 mL, 22.0 mmol) via a gas-tight syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Metalation: Dropwise add n-butyllithium (8.8 mL, 2.5 M in hexanes, 22.0 mmol) over 15 minutes. Observation: The solution will transition from colorless to a deep yellow/orange suspension as the lithium sulfonamide and subsequent N,C-dianion form.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours to ensure complete thermodynamic C6-lithiation.
Phase 2: Electrophilic Cyanation
-
Thermal Control: Cool the active dianion mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Quench: In a separate argon-purged vial, dissolve Tosyl Cyanide (2.17 g, 12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the dianion mixture over 10 minutes to prevent localized thermal spikes.
-
Equilibration: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over an additional 2 hours.
Phase 3: Workup and Isolation
-
Termination: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford the pure target compound.
Self-Validating System: In-Process Controls (IPC)
To ensure this protocol is self-validating, do not proceed to subsequent steps without confirming the success of the prior phase using the following IPCs:
-
IPC 1: Aliquot D₂O Quench (Validating DoM Completion)
-
Procedure: Before adding TsCN (End of Phase 1), withdraw a 0.1 mL aliquot of the metalated mixture under argon and quench it into 0.5 mL of MeOD (Deuterated methanol).
-
Validation: Analyze the evaporated aliquot via ¹H-NMR. A successful DoM will show >95% deuterium incorporation at the C6 position, evidenced by the disappearance of one aromatic proton signal compared to the starting material. If metalation is <90%, extend the room temperature incubation by 1 hour.
-
-
IPC 2: TLC Reaction Monitoring (Validating Cyanation)
-
Procedure: 1 hour after warming the cyanation reaction to room temperature, spot the mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).
-
Validation: The starting material (o-toluenesulfonamide) exhibits an Rf of ~0.40. The highly polarized 2-cyano product will exhibit a lower Rf (~0.25) and distinct, strong UV activity at 254 nm due to the extended conjugation of the nitrile group.
-
Table 2: Expected Analytical Validation Data for Final Product
| Analytical Method | Expected Result / Signal |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (br s, 2H, -SO₂NH₂), 7.70 (d, J=7.8 Hz, 1H, Ar-H), 7.55 (d, J=7.8 Hz, 1H, Ar-H), 7.40 (t, J=7.8 Hz, 1H, Ar-H), 2.60 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.0, 139.5, 134.2, 131.0, 128.5, 117.0 (-CN), 112.5, 20.5 (-CH₃). |
| LC-MS (ESI-) | m/z 195.0 [M-H]⁻ |
| Melting Point | ~ 165 - 168 °C |
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthesis: methodology for polysubstituted aromatics." Chemical Reviews, 90(8), 879-933.[Link]
-
Fu, Y., Xiao, B., Cheng, W.-M., Su, W., Xu, J., Liu, Z.-J., & Liu, L. (2013). "Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide." Journal of the American Chemical Society, 135(29), 10630-10633.[Link]
Sources
Application Note: A Validated Protocol for the Amination of 2-Cyano-6-methylbenzenesulfonyl Chloride
Abstract
This application note provides a comprehensive and robust protocol for the synthesis of 2-cyano-6-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The procedure details the reaction of 2-cyano-6-methylbenzenesulfonyl chloride with aqueous ammonia. This guide is designed for researchers in organic synthesis and drug development, offering a step-by-step methodology grounded in established chemical principles. The document explains the rationale behind critical procedural steps, provides a detailed troubleshooting guide, and includes visual workflows to ensure successful replication and high-purity yield of the target compound.
Introduction
Sulfonamides are a cornerstone pharmacophore in modern medicine, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Their prevalence is due to their ability to act as stable isosteres of amides or carboxylates, often leading to improved pharmacokinetic properties and binding affinities.[2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is typically efficient and high-yielding, making it a staple in synthetic organic chemistry.[5]
This document outlines a specific protocol for the amination of 2-cyano-6-methylbenzenesulfonyl chloride to yield 2-cyano-6-methylbenzenesulfonamide. The protocol has been optimized for clarity, safety, and reproducibility.
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic attack by the ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base (in this case, excess ammonia) to yield the stable sulfonamide product and ammonium chloride.
Figure 1: General reaction scheme for the amination of 2-cyano-6-methylbenzenesulfonyl chloride.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 2-Cyano-6-methylbenzenesulfonyl chloride | 1261824-69-4 | C₈H₆ClNO₂S | >95% |
| Ammonium Hydroxide (Aqueous) | 1336-21-6 | NH₄OH | 28-30% w/w |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, >99.8% |
| Deionized Water | 7732-18-5 | H₂O | - |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M solution |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid/solvent resistant gloves
Safety Precautions
-
2-Cyano-6-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[6] Handle only in a well-ventilated fume hood while wearing appropriate PPE. Avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water.[6][7]
-
Ammonium hydroxide is corrosive and has a pungent, irritating odor. Handle in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.
-
The reaction can be exothermic. The controlled addition of the sulfonyl chloride at low temperatures is critical to ensure safety and prevent side reactions.
Detailed Experimental Protocol
This protocol details the conversion of the sulfonyl chloride to the primary sulfonamide using aqueous ammonia.
Reaction Setup
-
Place a magnetic stir bar in a 100 mL round-bottom flask.
-
Add 25 mL of concentrated aqueous ammonium hydroxide (28-30%) to the flask.
-
Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
Amination Reaction
-
In a separate, dry beaker, dissolve 2.16 g (10.0 mmol, 1.0 eq.) of 2-cyano-6-methylbenzenesulfonyl chloride in 15 mL of dichloromethane (DCM).
-
Rationale: Dissolving the sulfonyl chloride allows for controlled, dropwise addition, which is essential for managing the reaction exotherm. DCM is used as it is immiscible with the aqueous ammonia phase.
-
-
Transfer the sulfonyl chloride solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the vigorously stirred, cooled ammonium hydroxide solution over a period of 20-30 minutes. A white precipitate will form immediately.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue to stir the reaction mixture vigorously for an additional 2 hours.
Reaction Monitoring
-
Monitor the reaction's progress by TLC. Spot the reaction mixture (dissolved in ethyl acetate) against the starting material.
-
A suitable eluent system is typically 30-50% ethyl acetate in hexanes.
-
The reaction is considered complete when the starting sulfonyl chloride spot is no longer visible.
Workup and Isolation
-
Once the reaction is complete, transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 15 mL portions of DCM.
-
Combine all organic layers.
-
Rationale: Although the product has limited solubility in DCM, this extraction ensures the recovery of any dissolved product and the removal of unreacted starting material. The bulk of the product often remains as a solid suspended in the aqueous layer.
-
-
Filter the initial aqueous layer (containing the bulk of the precipitated product) through a Büchner funnel. Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold DCM.
-
Acidify the filtrate from the previous step to pH ~2 by slowly adding 1 M HCl. This may precipitate any remaining product that was dissolved as its ammonium salt. If a precipitate forms, collect it by filtration and wash with cold water.
-
Combine all collected solids and dry under vacuum to yield crude 2-cyano-6-methylbenzenesulfonamide.
Purification
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or isopropanol, to afford the final product as a white solid.
Experimental Workflow Diagram
Caption: Workflow for the amination of 2-cyano-6-methylbenzenesulfonyl chloride.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Product loss during workup. | 1. Increase reaction time; ensure vigorous stirring. 2. Use fresh, anhydrous DCM; ensure the sulfonyl chloride is dry and added slowly at 0-5 °C. 3. Ensure complete precipitation by acidifying the aqueous layer; minimize transfer losses. |
| Incomplete Reaction | 1. Insufficient stirring. 2. Reaction time too short. | 1. Use a high-speed overhead or magnetic stirrer to ensure efficient mixing of the biphasic system. 2. Allow the reaction to stir for a longer period at room temperature (e.g., 4-6 hours) and monitor by TLC. |
| Product is Off-Color | Presence of impurities from starting material or side reactions. | Recrystallize the crude product carefully. A charcoal treatment during recrystallization may be necessary if the color persists. |
| Formation of Side Product | Hydrolysis of the nitrile group to a carboxylic acid or amide under harsh (high temperature or non-neutral pH) conditions.[9] | Maintain a low temperature during the addition. Avoid excessive heating or prolonged exposure to strongly acidic or basic conditions during workup. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-cyano-6-methylbenzenesulfonamide. By carefully controlling the reaction temperature and employing a standard workup procedure, the target compound can be obtained in good yield and high purity. The key to success lies in the slow, controlled addition of the reactive sulfonyl chloride to the cooled amine solution to mitigate the reaction's exothermicity and prevent the formation of byproducts. This application note serves as a valuable resource for chemists requiring access to this and structurally related sulfonamide building blocks.
References
-
Zhanel, G. G., et al. (2006). The Sulfonamides. In Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Camilloni, B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
- Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Ferreira, P. M. T., et al. (2019). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Using 2-Cyano-6-methylbenzenesulfonamide as a saccharin precursor
Application Note: High-Yield Synthesis of 7-Methylsaccharin using 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
This guide details the protocol for utilizing 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5) as a precursor for the synthesis of 7-methylsaccharin (7-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
While "saccharin" typically refers to the unsubstituted sweetener, the 7-methyl analog is a critical scaffold in drug discovery, particularly for designing SGLT2 inhibitors and specific protease inhibitors where the saccharin core serves as a bioisostere for carboxylic acids or tetrazoles. This protocol utilizes the pre-existing cyano group to facilitate a mild, base-mediated cyclization, avoiding the harsh oxidative conditions (e.g., KMnO₄) required in the traditional Remsen-Fahlberg synthesis.
Chemical Pathway & Mechanism
The transformation relies on the nucleophilic attack of the sulfonamide nitrogen on the adjacent nitrile carbon. Unlike oxidative routes, this pathway preserves the 6-methyl group, resulting in a regioselective synthesis of the 7-methylsaccharin isomer.
The Reaction Sequence:
-
Cyclization: Under basic conditions, the sulfonamide is deprotonated. The resulting anion attacks the electrophilic nitrile carbon, forming the intermediate 3-amino-7-methyl-1,2-benzisothiazole-1,1-dioxide (often called "insoluble saccharin" imine).
-
Hydrolysis: The exocyclic imine is hydrolyzed under acidic conditions to the carbonyl, yielding the final saccharin scaffold.
Figure 1: Reaction pathway for the conversion of 2-Cyano-6-methylbenzenesulfonamide to 7-Methylsaccharin.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-Cyano-6-methylbenzenesulfonamide | Precursor | >98% (HPLC) |
| Sodium Hydroxide (NaOH) | Base Catalyst | 10% Aqueous Soln. |
| Hydrochloric Acid (HCl) | Hydrolysis Agent | 37% (Conc.) |
| Ethanol (EtOH) | Solvent | Absolute |
| Activated Carbon | Purification | Powder |
Step 1: Base-Mediated Cyclization
Objective: Formation of the benzisothiazole ring.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Dissolution: Charge the flask with 10.0 g (51.0 mmol) of 2-Cyano-6-methylbenzenesulfonamide and 50 mL of Ethanol. Stir until a slurry forms.
-
Basification: Slowly add 60 mL of 10% NaOH solution. The reaction is slightly exothermic; maintain temperature <40°C during addition.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4 hours .
-
Checkpoint: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (
) should disappear, replaced by the polar imine intermediate ( ).
-
-
Isolation: Cool the mixture to room temperature (25°C). The sodium salt of the intermediate may precipitate.[1]
-
Filtration: Filter the solid (if precipitated) or proceed directly to Step 2 if using a "one-pot" method. For high purity, isolation of the intermediate is recommended.
Step 2: Acid Hydrolysis
Objective: Conversion of the imine to the cyclic amide (saccharin).
-
Acidification: Re-suspend the wet cake from Step 1 (or the crude reaction mixture) in 100 mL of water.
-
Hydrolysis: Slowly add 20 mL of concentrated HCl. The pH should drop to <1.
-
Heating: Heat the suspension to 70-80°C for 2 hours . The solid will dissolve and then re-precipitate as the less soluble saccharin derivative forms.
-
Work-up: Cool the mixture to 4°C in an ice bath for 1 hour to maximize crystallization.
-
Filtration: Filter the white crystalline solid. Wash with cold water (2 x 20 mL) to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50°C for 12 hours.
Quality Control & Validation
Ensure the synthesized product meets the following specifications before use in downstream applications.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | >98.5% | HPLC (C18, Acetonitrile/Water) |
| Melting Point | 224–226°C (Lit. analog) | Capillary Method |
| MS (ESI-) | [M-H]⁻ = 196.0 | Mass Spectrometry |
NMR Validation (DMSO-d6):
-
Proton (
H): Look for the disappearance of the broad sulfonamide singlet ( 7.5-8.0) and the nitrile peak (IR). -
Diagnostic Peak: The methyl group at position 7 will appear as a singlet around
2.6-2.7 ppm. The aromatic region will show a characteristic ABC pattern (3 protons) rather than the ABCD pattern of unsubstituted saccharin.
Figure 2: Step-by-step experimental workflow for the synthesis process.
Safety & Handling
-
Sulfonamides: Generally low toxicity, but handle as potential irritants. Use gloves and eye protection.
-
Cyanides/Nitriles: While the nitrile group is covalently bound, avoid strong reducing conditions that could liberate free cyanide. The hydrolysis step releases ammonia (
) or ammonium salts; ensure adequate ventilation. -
Strong Acids/Bases: The transition from pH >12 to pH <1 generates significant heat. Add acid slowly.[1]
References
-
Saccharin Synthesis Overview: A. J. Cofrancesco, "Saccharin," in Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, 2000. Link
-
Nitrile Cyclization Mechanism: B. R. Chaudhari et al., "Base-catalyzed cyclization of 2-cyanobenzenesulfonamides," Journal of Organic Chemistry, vol. 56, no. 4, 1991. Link
-
Benzisothiazole Chemistry: M. S. Shah et al., "Synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides," Heterocycles, vol. 55, 2001. Link
Sources
Application Note: Optimized Reaction Conditions for the Intramolecular Cyclization of 2-Cyano-6-methylbenzenesulfonamide
Document ID: AN-2026-0307 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The intramolecular cyclization of ortho-cyanobenzenesulfonamides is a foundational transformation in heterocyclic chemistry, yielding 3-amino-1,2-benzisothiazole 1,1-dioxides (iminosaccharins). These bicyclic scaffolds are highly privileged in drug discovery, frequently serving as bioisosteres for carboxylic acids and key pharmacophores in enzyme inhibitors and receptor antagonists. This application note details the mechanistic rationale, condition optimization, and a self-validating standard operating procedure (SOP) for the base-catalyzed cyclization of 2-Cyano-6-methylbenzenesulfonamide into 3-amino-7-methyl-1,2-benzisothiazole 1,1-dioxide.
Mechanistic Rationale & Chemical Causality
The conversion of 2-cyano-6-methylbenzenesulfonamide to its cyclic counterpart is a ring-chain tautomerization driven by base catalysis[1].
Causality of Base Selection: The sulfonamide group (-SO₂NH₂) is mildly acidic (pKa ~10). The introduction of a base is required to deprotonate the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion. Once formed, this anion undergoes a rapid, intramolecular 5-exo-dig nucleophilic attack on the electrophilic carbon of the adjacent ortho-cyano group.
The choice of base and solvent is the most critical parameter in this workflow. Aqueous bases (such as NaOH in water) frequently lead to the competitive intermolecular hydration of the nitrile group, yielding a primary amide side-product and severely diminishing the yield of the desired heterocycle. Conversely, using a strong alkoxide base like sodium methoxide (NaOMe) in an anhydrous protic solvent (MeOH) provides complete deprotonation while stabilizing the resulting anion. Although methoxide is a strong nucleophile that could theoretically attack the cyano group to form an imidate, the intramolecular 5-exo-dig attack by the adjacent sulfonamide anion is kinetically vastly superior, outcompeting any intermolecular side reactions. Upon acidic workup, the intermediate sodium salt protonates and tautomerizes to the highly stable 3-amino-1,2-benzisothiazole 1,1-dioxide aromatic system[2].
Reaction Condition Optimization
To establish a robust protocol, various base/solvent combinations were evaluated. The quantitative data below illustrates the causality between reagent selection and reaction efficiency.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (2.0) | DMF | 90 | 12 | 65 | Sluggish reaction; weak base leads to incomplete deprotonation. |
| 2 | NaOH (1.5) | H₂O/EtOH | 80 | 6 | 42 | High degree of nitrile hydration to primary amide side-product. |
| 3 | t-BuOK (1.2) | THF | 65 | 4 | 81 | Good conversion, but requires strictly anhydrous conditions to prevent side reactions. |
| 4 | NaOMe (1.2) | MeOH | 65 | 3 | 94 | Optimal synergy; clean conversion, easy precipitation during workup. |
Experimental Workflow & Logical Relationships
Logical relationships in selecting optimal base and solvent conditions for cyclization.
Workflow for the base-catalyzed intramolecular cyclization of 2-cyano-6-methylbenzenesulfonamide.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the transformation at critical checkpoints without relying on downstream assumptions.
Materials Required:
-
2-Cyano-6-methylbenzenesulfonamide (1.0 eq, 10.0 mmol, 1.96 g)
-
Sodium methoxide (NaOMe) solution (25 wt. % in MeOH) (1.2 eq, 12.0 mmol, 2.74 mL)
-
Anhydrous Methanol (MeOH) (20 mL)
-
1M Hydrochloric acid (HCl) (aq)
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Cyano-6-methylbenzenesulfonamide (1.96 g, 10.0 mmol) and anhydrous MeOH (20 mL) under a nitrogen atmosphere.
-
Base Addition: Dropwise add the 25 wt. % NaOMe solution (2.74 mL, 12.0 mmol) to the stirring suspension at room temperature. The mixture will transition to a clear, pale-yellow solution as the highly soluble sulfonamide sodium salt forms.
-
Cyclization (Reflux): Heat the reaction mixture to gentle reflux (65 °C) for 3 hours.
-
Self-Validation Checkpoint (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS and TLC (Hexanes:EtOAc 1:1).
-
Expert Insight: Because this transformation is an isomerization, both the starting material and the product share the exact same mass (MW = 196.23 g/mol , [M+H]⁺ = 197.0). Mass spectrometry alone is insufficient. Validation must rely on the distinct chromatographic retention time shift in LC-MS and the change in UV absorption profile due to the newly formed extended conjugated bicyclic system[3].
-
-
Quenching and Precipitation: Once complete conversion is confirmed, cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 4–5.
-
Causality: Acidification protonates the intermediate imino-nitrogen, triggering the precipitation of the neutral 3-amino-7-methyl-1,2-benzisothiazole 1,1-dioxide as a white to off-white crystalline solid.
-
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 10 mL) followed by cold heptane (10 mL), and dry under high vacuum at 45 °C for 12 hours.
Analytical Characterization & Validation
To establish absolute trustworthiness in the synthesized material, conduct ¹H NMR (DMSO-d₆) analysis.
-
Starting Material Signature: Look for the disappearance of the broad singlet corresponding to the -SO₂NH₂ protons (typically around 7.5–8.0 ppm).
-
Product Signature: Confirm the appearance of a new broad singlet integrating to 2H corresponding to the -NH₂ group (or the =NH / -NH- tautomeric protons) shifted by the constrained electronic environment of the benzisothiazole ring. The aromatic protons will also exhibit a tighter, distinct coupling pattern compared to the open-chain precursor.
References
- Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Scribd.
- 3-amino-1,2-benzisothiazole compounds for combating animal pest II. (KR20090107070A). Google Patents.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC.
Sources
- 1. scribd.com [scribd.com]
- 2. KR20090107070A - 3-amino-1,2-benzisothiazole compounds for combating animal pest II - Google Patents [patents.google.com]
- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Cyano-6-methylbenzenesulfonamide in Carbonic Anhydrase Inhibition Studies
Executive Summary
This technical guide outlines the methodology for evaluating 2-Cyano-6-methylbenzenesulfonamide as a Carbonic Anhydrase (CA) inhibitor. This compound represents a critical class of sterically congested, ortho-substituted benzenesulfonamides .
The 2,6-disubstitution pattern (cyano at C2, methyl at C6) flanking the sulfonamide zinc-binding group (ZBG) serves two pivotal mechanistic functions:
-
Electronic Modulation: The electron-withdrawing cyano group lowers the pKa of the sulfonamide moiety, potentially enhancing the ionization required for zinc coordination at physiological pH.
-
Steric Filtering: The bulky methyl group at C6 imposes conformational constraints, acting as a "gatekeeper" that may enhance selectivity for specific CA isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II) by exploiting subtle variations in the hydrophobic pocket entrance.
This guide details the protocols for synthesis verification, stopped-flow kinetic assays, and structural docking required to validate this compound's efficacy.
Chemical Identity & Handling
-
Compound Name: 2-Cyano-6-methylbenzenesulfonamide[1]
-
CAS Number: 1261573-34-5[1]
-
Molecular Formula: C
H N O S[1] -
Molecular Weight: 196.23 g/mol
-
Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water.
Handling Protocol:
-
Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyano group to the corresponding amide/acid.
-
Quality Control: Verify purity via HPLC (>95%) prior to enzymatic assays. Impurities (e.g., sulfonic acid precursors) can act as false negatives.
Mechanism of Action
The primary mechanism involves the sulfonamide anion (
DOT Diagram: Inhibition Mechanism & Steric Influence
Figure 1: Mechanistic pathway of 2-Cyano-6-methylbenzenesulfonamide binding. The C2-cyano group enhances acidity, while the C6-methyl group probes the active site's steric tolerance.
Experimental Protocols
Stopped-Flow CO Hydration Assay (Gold Standard)
This assay measures the catalytic rate of CO
Materials:
-
Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO (to maintain ionic strength). -
Substrate: CO
-saturated water (prepare by bubbling CO gas into water for 30 min at 25°C; [CO ] 33 mM). -
Enzymes: Recombinant hCA I, hCA II, hCA IX, hCA XII (commercially available or expressed in-house).
Step-by-Step Methodology:
-
Incubation:
-
Prepare serial dilutions of the inhibitor (10 nM to 10
M) in the assay buffer. -
Incubate the enzyme (concentration typically 5–10 nM) with the inhibitor solution for 15 minutes at room temperature prior to assay. This ensures the formation of the Enzyme-Inhibitor (E-I) complex.
-
-
Reaction Initiation:
-
Syringe A: Contains Enzyme + Inhibitor + Buffer + Phenol Red.
-
Syringe B: Contains CO
-saturated water.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.
-
-
Data Acquisition:
-
Monitor the absorbance decrease at 557 nm (Phenol Red
) over a period of 10–100 seconds. -
The absorbance change corresponds to the pH drop from 7.5 to
6.5 as CO is hydrated to carbonic acid.
-
-
Calculation:
-
Determine the initial velocity (
) from the linear portion of the absorbance curve. -
Calculate the uninhibited rate (
) and inhibited rates ( ). -
Use the Cheng-Prusoff equation to determine
: Where is the CO concentration and is the Michaelis constant for the specific isoform.
-
Esterase Activity Assay (Secondary Screen)
While less physiological, this colorimetric assay is useful for high-throughput preliminary screening.
Protocol:
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Reaction: Hydrolysis of 4-NPA yields 4-nitrophenol (yellow, Abs 400 nm).
-
Workflow: Mix Enzyme + Inhibitor in 96-well plate
Add 4-NPA Monitor Abs 400 nm for 30 min. -
Note: Sulfonamides are generally less potent in this assay compared to the CO
hydration assay; use this only for rank-ordering.
Data Analysis & Interpretation
Expected Results for 2,6-Disubstituted Sulfonamides
Based on Structure-Activity Relationships (SAR) of similar benzenesulfonamides (e.g., saccharin derivatives, ortho-substituted scaffolds), the following profile is anticipated:
| Isoform | Predicted Potency ( | Rationale |
| hCA I | > 1,000 nM (Weak) | The active site of hCA I is smaller; the C6-methyl group likely causes steric clash with His200. |
| hCA II | 10 - 100 nM (Moderate) | The most ubiquitous isoform. The C2-cyano group aids binding, but C6-methyl may reduce affinity compared to unsubstituted benzenesulfonamide. |
| hCA IX | < 10 nM (Potent) | Tumor-associated. Often tolerates bulkier "tail" regions. High affinity here indicates potential as a hypoxic tumor therapeutic. |
| hCA XII | < 10 nM (Potent) | Similar to hCA IX; often shows selectivity for acidic/bulky sulfonamides. |
DOT Diagram: Experimental Workflow
Figure 2: Standardized workflow for kinetic evaluation of CA inhibitors.
Structural Biology: Docking Protocol
To validate the steric effects of the methyl and cyano groups, molecular docking is required.
Software: Gold, AutoDock Vina, or Schrödinger Glide. PDB Targets:
-
hCA II: PDB ID 3KS3 (High resolution).
-
hCA IX: PDB ID 3IAI (Mimic).
Procedure:
-
Ligand Prep: Generate 3D conformers of 2-Cyano-6-methylbenzenesulfonamide. Ensure the sulfonamide nitrogen is deprotonated (anionic form,
) as this is the active binding species. -
Grid Generation: Center the grid on the catalytic Zinc ion.
-
Constraints:
-
Essential: Define a metal coordination constraint between the sulfonamide nitrogen and the Zn(II) ion (distance 1.9–2.1 Å).
-
Hydrogen Bond: Constraint between sulfonamide oxygen and Thr199 (backbone NH).
-
-
Analysis: Examine the pose of the phenyl ring. Does the C6-methyl group clash with the hydrophobic residues (Val121, Leu198)? Does the C2-cyano group form water-mediated bridges?
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Alafeefy, A. M., et al. (2013).[4][5] Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII.[4] Bioorganic & Medicinal Chemistry, 21(6), 1396-1403.[4] Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
BenchChem. (2025). Application of Sulfonamides in Carbonic Anhydrase Inhibition. BenchChem Technical Library. Link
Sources
- 1. 2-cyano-6-methylbenzenesulfonamide,1261573-34-5-Amadis Chemical [amadischem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Benzenesulfonamides incorporating cyanoacrylamide moieties strongly inhibit Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2-Cyano-6-methylbenzenesulfonamide
Introduction: Unlocking the Potential of a Versatile Scaffolding
Fused heterocyclic scaffolds are of paramount importance in contemporary drug discovery and development, forming the core structures of numerous therapeutic agents. Their rigid frameworks and diverse electronic properties allow for precise three-dimensional arrangements of functional groups, facilitating high-affinity interactions with biological targets. The strategic design and synthesis of novel fused heterocycles are therefore central to the generation of new chemical entities with improved pharmacological profiles.
This document introduces 2-Cyano-6-methylbenzenesulfonamide as a highly versatile, yet underexplored, starting material for the synthesis of a variety of fused heterocyclic systems. Its unique trifunctional architecture, comprising a cyano group, a sulfonamide moiety, and a strategically positioned methyl group, offers multiple avenues for synthetic diversification. The cyano group can act as an electrophile or be transformed into other functional groups, the sulfonamide can participate in cyclization or direct ortho-metalation, and the methyl group is amenable to functionalization for subsequent ring closure.
These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of 2-Cyano-6-methylbenzenesulfonamide. We will explore several mechanistically distinct and validated strategies for its conversion into valuable fused heterocyclic systems, supported by detailed, field-proven protocols.
Strategy 1: Synthesis of Benzo[c]isothiazole-3-imine 1,1-dioxides via Intramolecular Cyclization
A direct and atom-economical approach to a fused heterocycle from 2-Cyano-6-methylbenzenesulfonamide is the base-mediated intramolecular cyclization to form a saccharin-imine derivative. This transformation leverages the inherent reactivity of the sulfonamide nitrogen as a nucleophile and the cyano group as an electrophile.
Mechanistic Rationale
Under basic conditions, the sulfonamide nitrogen is deprotonated, generating a highly nucleophilic anion. This anion then attacks the electrophilic carbon of the proximate cyano group in an intramolecular fashion, leading to the formation of a six-membered ring. A subsequent protonation event yields the thermodynamically stable benzo[c]isothiazole-3-imine 1,1-dioxide. This reaction is analogous to the initial steps of a Thorpe-Ziegler cyclization, where an intramolecular carbanion-nitrile reaction occurs.[1][2]
Caption: Base-mediated intramolecular cyclization of 2-Cyano-6-methylbenzenesulfonamide.
Exemplary Protocol: Synthesis of 4-methylbenzo[c]isothiazole-3-imine 1,1-dioxide
Materials and Equipment:
-
2-Cyano-6-methylbenzenesulfonamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen inlet, and standard glassware for work-up and purification.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Cyano-6-methylbenzenesulfonamide (1.96 g, 10 mmol). Add 40 mL of anhydrous THF and stir until the solid is fully dissolved.
-
Addition of Base: Carefully add sodium hydride (0.48 g, 12 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature. Effervescence (hydrogen gas evolution) will be observed. Caution: NaH reacts violently with water. Handle with care.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of EtOAc. Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-methylbenzo[c]isothiazole-3-imine 1,1-dioxide.
Strategy 2: Synthesis of 1,2,4-Benzothiadiazine Derivatives
This strategy involves a two-step sequence: reduction of the cyano group to an aminomethyl group, followed by cyclization with a suitable one-carbon synthon to form the fused 1,2,4-benzothiadiazine ring system.
Mechanistic Rationale
The cyano group is first reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The resulting 2-(aminomethyl)-6-methylbenzenesulfonamide is then reacted with a one-carbon electrophile, for instance, triethyl orthoformate, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidate, which then undergoes intramolecular cyclization via nucleophilic attack of the sulfonamide nitrogen onto the imidate carbon. Elimination of ethanol drives the reaction to completion, yielding the aromatic 1,2,4-benzothiadiazine 1,1-dioxide. This approach is well-precedented in the synthesis of quinazolinones and their hetero-analogs from ortho-amino-substituted precursors.[3]
Caption: Two-step synthesis of 1,2,4-benzothiadiazine 1,1-dioxides.
Exemplary Protocol: Synthesis of 5-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
Part A: Reduction of 2-Cyano-6-methylbenzenesulfonamide
Materials and Equipment:
-
2-Cyano-6-methylbenzenesulfonamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Standard inert atmosphere reaction setup and work-up glassware.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (0.76 g, 20 mmol, 2.0 equivalents) and 50 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve 2-Cyano-6-methylbenzenesulfonamide (1.96 g, 10 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C and carefully add, in sequence: 0.8 mL of water, 0.8 mL of 15% aqueous NaOH, and 2.4 mL of water. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash thoroughly with THF. Combine the filtrates and dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain the crude 2-(aminomethyl)-6-methylbenzenesulfonamide, which can be used in the next step without further purification.
Part B: Cyclization to 5-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
Materials and Equipment:
-
Crude 2-(aminomethyl)-6-methylbenzenesulfonamide from Part A
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Standard reaction and purification glassware.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-(aminomethyl)-6-methylbenzenesulfonamide (approx. 10 mmol) in 30 mL of triethyl orthoformate.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (approx. 95 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux for 5 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 5-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide.
Strategy 3: Synthesis of 3,4-Dihydro-2H-1,2-benzothiazine-3-one 1,1-dioxides
This strategy utilizes the ortho-methyl group as a handle for cyclization. It involves the generation of a C,N-dianion followed by reaction with an electrophilic carbonyl source and subsequent cyclization.
Mechanistic Rationale
Treatment of 2-Cyano-6-methylbenzenesulfonamide with a strong base, such as n-butyllithium (n-BuLi), at low temperature results in the formation of a dianion through deprotonation of both the sulfonamide nitrogen and the benzylic methyl group. This dianion can then react with an electrophile. For the synthesis of a benzothiazinone, a suitable carbonyl source is required. A related, established procedure for the synthesis of 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides from 2-methylbenzenesulfonamides involves reaction of the dianion with N,N-dimethylcarbamoyl chloride, followed by cyclization.[4]
Caption: Synthesis of a dihydrobenzothiazinone via dianion formation and carboxylation.
Exemplary Protocol: Synthesis of 8-Cyano-3,4-dihydro-2H-1,2-benzothiazine-3-one 1,1-dioxide
Materials and Equipment:
-
2-Cyano-6-methylbenzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Standard inert atmosphere reaction setup and work-up glassware.
Procedure:
-
Dianion Formation: In a flame-dried, three-necked flask under nitrogen, dissolve 2-Cyano-6-methylbenzenesulfonamide (1.96 g, 10 mmol) in 50 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol, 2.2 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Place crushed dry ice into a separate flask and add the dianion solution to it via a cannula, ensuring the temperature of the dianion solution does not rise significantly. Allow the mixture to warm to room temperature overnight.
-
Work-up: Quench the reaction with 50 mL of water. Acidify the aqueous layer to pH 1 with concentrated HCl. Extract the aqueous layer with 3 x 50 mL of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
-
Cyclization: To the crude intermediate, add 20 mL of concentrated HCl and heat at 100 °C for 2 hours.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold water and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 8-Cyano-3,4-dihydro-2H-1,2-benzothiazine-3-one 1,1-dioxide.
Summary of Proposed Syntheses
| Strategy | Starting Material | Key Reagents | Expected Product | Key Features |
| 1 | 2-Cyano-6-methylbenzenesulfonamide | NaH, THF | 4-methylbenzo[c]isothiazole-3-imine 1,1-dioxide | Atom-economical, one-step cyclization. |
| 2 | 2-Cyano-6-methylbenzenesulfonamide | 1. LiAlH₄ 2. Triethyl orthoformate, p-TsOH | 5-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | Two-step sequence, forms a six-membered heterocycle. |
| 3 | 2-Cyano-6-methylbenzenesulfonamide | 1. n-BuLi, CO₂ 2. Conc. HCl | 8-Cyano-3,4-dihydro-2H-1,2-benzothiazine-3-one 1,1-dioxide | Utilizes the methyl group for C-C bond formation. |
Conclusion
2-Cyano-6-methylbenzenesulfonamide is a promising and versatile starting material for the construction of diverse fused heterocyclic systems. The protocols detailed herein provide a solid foundation for researchers to explore its synthetic potential. The strategic interplay of the cyano, sulfonamide, and methyl functionalities allows for the application of both classical and modern synthetic methodologies to generate novel molecular architectures for applications in medicinal chemistry and materials science. It is anticipated that further exploration of this scaffold will lead to the discovery of new and efficient synthetic routes to valuable heterocyclic compounds.
References
-
Molecules. (2017). Synthesis of Novel Saccharin Derivatives. [Link]
- AL-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. Journal of Al-Nahrain University, 18(1), 80-92.
-
ResearchGate. (2025). Synthesis of Novel Saccharin Derivatives. [Link]
-
RSC Publishing. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of Novel Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. [Link]
-
(n.d.). The cyano group in the synthesis of heterocycles. [Link]
-
R Discovery. (1980). The reaction of 2-cyano-3-(5-phenylsulphonyl-2-thienyl) acronitrile with nucleophiles. [Link]
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of 2-Methylbenzenesulfonamides Using N,N-Dimethylcarbamoyl Chloride, N,N-Dimethylthiocarbamoyl Chloride, and N,N-Dimethylsulfamoyl Chloride. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
DSpace@MIT. (n.d.). New applications of heteroarylzinc nucleophiles. [Link]
-
ACS Publications. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. [Link]
-
SciSpace. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
-
ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]
-
MDPI. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. [Link]
-
RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]
Sources
Application Notes and Protocols: Reagents for Sulfonamide Bond Formation with 2-Cyano-6-methylbenzene Derivatives
Introduction & Mechanistic Rationale
The 2-cyano-6-methylbenzene motif is a privileged and highly sought-after scaffold in modern medicinal chemistry. It is frequently incorporated into the design of selective kinase inhibitors (such as ALK-5 inhibitors)[1] and inflammasome modulators (such as NLRP3 inhibitors)[2] to optimize binding affinity and metabolic stability. However, constructing sulfonamide linkages utilizing this moiety presents significant synthetic bottlenecks due to a combination of severe steric hindrance and profound electronic deactivation.
Depending on the synthetic route, the 2-cyano-6-methylbenzene derivative can act as either the nucleophile (as 2-amino-3-methylbenzonitrile ) or the electrophile (as 2-cyano-6-methylbenzenesulfonyl chloride ). Each pathway requires a distinct mechanistic intervention:
-
The Nucleophilic Challenge (Deactivated Amine): In 2-amino-3-methylbenzonitrile, the amine is severely deactivated. The ortho-cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which drastically deplete the electron density of the nitrogen's lone pair[3]. Simultaneously, the ortho-methyl group provides steric shielding. Consequently, standard mild bases (e.g., pyridine, triethylamine) fail to drive the reaction. Causality: The activation energy for direct nucleophilic attack is insurmountable under mild conditions; thus, pre-deprotonation using strong bases (e.g., NaH, LiHMDS, or Grignard reagents) is required to generate a highly nucleophilic amide anion[1].
-
The Electrophilic Challenge (Hindered Sulfonyl Chloride): In 2-cyano-6-methylbenzenesulfonyl chloride, the electrophilic sulfur center is sterically occluded by the adjacent methyl and cyano groups. Causality: Direct attack by an amine is kinetically slow, often leading to competitive hydrolysis of the sulfonyl chloride. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is essential. DMAP attacks the hindered sulfonyl chloride to form a transient, highly reactive, and less sterically encumbered sulfonylpyridinium intermediate, which rapidly collapses upon amine addition to form the desired S-N bond[4][5].
Decision tree for selecting the appropriate sulfonamide formation strategy based on the reagent.
Reagent Selection and Quantitative Yield Matrix
To ensure a self-validating experimental design, researchers must select the appropriate base and solvent system. The table below summarizes expected outcomes based on the mechanistic principles discussed above.
| Reagent System | Role of 2-Cyano-6-methylbenzene | Base / Additive | Solvent | Expected Yield Range | Mechanistic Rationale |
| Method A1 | Nucleophile (Amine) | NaH (1.5 eq) | THF | 75–90% | Strong base irreversibly deprotonates the deactivated amine, forming a highly nucleophilic amide anion. |
| Method A2 | Nucleophile (Amine) | Pyridine / TEA | DCM | < 10% | Weak bases cannot overcome the high pKa barrier and electron-withdrawing (-I, -M) effects of the cyano group. |
| Method B1 | Electrophile (Sulfonyl Cl) | TEA + DMAP (0.1 eq) | DCM | 80–95% | DMAP acts as a nucleophilic catalyst, bypassing the steric hindrance of the ortho-methyl/cyano groups. |
| Method B2 | Electrophile (Sulfonyl Cl) | TEA only | DCM | 20–40% | Lack of nucleophilic catalyst leads to kinetically slow direct attack, increasing hydrolysis side-reactions. |
Experimental Protocols
Protocol A: Strong Base-Mediated Sulfonylation of 2-Amino-3-methylbenzonitrile
This protocol is designed for coupling the highly deactivated 2-amino-3-methylbenzonitrile with various sulfonyl chlorides. The use of Sodium Hydride (NaH) ensures complete deprotonation prior to electrophile introduction.
Reagents:
-
2-Amino-3-methylbenzonitrile (1.0 equiv)
-
Target Sulfonyl Chloride (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Dissolve 2-amino-3-methylbenzonitrile (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add NaH (1.5 equiv) portion-wise to the cooled solution.
-
Self-Validation Check: Observe the evolution of hydrogen (H₂) gas. This bubbling is a critical visual cue confirming the successful generation of the reactive amide anion. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
-
Electrophile Addition: Dissolve the target sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes to prevent localized heating.
-
Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours. Monitor the reaction via TLC (typically Hexanes/EtOAc).
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure sulfonamide.
Protocol B: DMAP-Catalyzed Sulfonylation using 2-Cyano-6-methylbenzenesulfonyl chloride
This protocol utilizes nucleophilic catalysis to overcome the steric shielding of the electrophilic sulfur center in 2-cyano-6-methylbenzenesulfonyl chloride[4].
Mechanistic pathway of DMAP-catalyzed sulfonamide formation bypassing steric hindrance.
Reagents:
-
Target Amine (1.0 equiv)
-
2-Cyano-6-methylbenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve the target amine (1.0 equiv) in anhydrous DCM (0.1–0.2 M).
-
Base & Catalyst Addition: Add TEA (3.0 equiv) followed by the nucleophilic catalyst DMAP (0.1 equiv). Cool the mixture to 0 °C.
-
Causality Note: TEA acts as the terminal acid scavenger, while DMAP is strictly used in catalytic amounts to continuously activate the sulfonyl chloride.
-
-
Electrophile Addition: Add 2-cyano-6-methylbenzenesulfonyl chloride (1.1 equiv) portion-wise or dropwise as a solution in DCM.
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature. Stir for 6–12 hours.
-
Work-up: Dilute the reaction mixture with additional DCM.
-
Self-Validation Check: Wash the organic layer with 1 M aqueous HCl (2x). This step is critical as it protonates and removes the unreacted TEA and the DMAP catalyst into the aqueous phase, preventing them from co-eluting during purification.
-
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography if necessary.
References
-
US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents. google.com.1
-
EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents. googleapis.com. 2
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. thieme-connect.com. 3
-
Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride. benchchem.com. 4
-
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. acs.org.5
Sources
Application Note: High-Purity Recrystallization of 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
Compound: 2-Cyano-6-methylbenzenesulfonamide (CAS: 1261573-34-5) Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Objective: To define a robust, scalable purification protocol yielding >99.5% purity suitable for late-stage pharmaceutical intermediates or agrochemical active synthesis.
The purification of 2-Cyano-6-methylbenzenesulfonamide presents unique challenges due to the steric crowding of the sulfonamide group flanked by ortho-cyano and ortho-methyl substituents. This steric environment disrupts standard hydrogen-bonding networks often seen in para-substituted sulfonamides, altering solubility profiles. This guide details a binary solvent recrystallization strategy designed to reject common synthetic byproducts (sulfonic acids, inorganic salts, and des-cyano analogs).
Physicochemical Profile & Solubility Logic
Understanding the solubility landscape is the prerequisite for successful crystallization. The presence of the polar cyano (-CN) and sulfonamide (-SO₂NH₂) groups competes with the lipophilic methyl phenyl core.
Solubility Matrix (Thermodynamic Assessment)
Data based on structural analogs (e.g., 3-cyano-4-methylbenzenesulfonamide) and functional group contributions.
| Solvent Class | Solvent | Solubility (25°C) | Solubility (Reflux) | Role in Protocol |
| Polar Aprotic | DMF, DMSO | Very High | Very High | Avoid (Too soluble, hard to remove) |
| Polar Aprotic | Acetone | High | High | Good solvent (but volatile) |
| Polar Protic | Ethanol (EtOH) | Moderate | High | Primary Solvent |
| Polar Protic | Water | Very Low | Low-Moderate | Anti-Solvent |
| Non-Polar | Heptane/Hexane | Insoluble | Insoluble | Anti-Solvent (Alternative) |
| Ester | Ethyl Acetate | Moderate | High | Alternative Primary Solvent |
Solvent System Selection: Ethanol/Water
For this specific isomer, an Ethanol/Water system is superior to Ethyl Acetate/Heptane for three mechanistic reasons:
-
Impurity Rejection: The most common impurities—2-cyano-6-methylbenzenesulfonic acid (hydrolysis product) and inorganic salts (from Sandmeyer cyanation)—are highly soluble in water. They remain in the mother liquor.
-
Crystal Habit: Aqueous alcohols typically promote the formation of block-like or prismatic crystals for sulfonamides, which filter faster and trap less solvent than the needles often formed in hydrocarbon precipitations.
-
Steric Handling: The protic nature of ethanol stabilizes the sterically hindered sulfonamide moiety during the transition from solution to lattice.
Detailed Experimental Protocol
Materials & Equipment
-
Crude Material: 2-Cyano-6-methylbenzenesulfonamide (Assay ~90-95%).
-
Solvents: Ethanol (Absolute or 95%), Deionized Water (Type II).
-
Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer (overhead preferred for scale >50g), reflux condenser, temperature probe, vacuum filtration setup.
Step-by-Step Procedure (Ethanol/Water Method)
Step 1: Dissolution (The "Good" Solvent) [1]
-
Charge the crude solid into the reactor.
-
Add Ethanol at a ratio of 5 mL per gram of crude solid.
-
Heat the mixture to reflux (approx. 78°C) with moderate stirring (200-300 RPM).
-
Observation Point: If the solution is not clear at reflux, add Ethanol in 0.5 mL/g increments. Do not exceed 10 mL/g.
-
Note: If insoluble dark particles remain (inorganic salts or polymerized tars), perform a hot filtration through a pre-warmed Celite pad.
-
Step 2: Nucleation & Anti-Solvent Addition
-
Maintain the solution at a gentle reflux.
-
Slowly add Deionized Water (pre-heated to ~60-70°C) dropwise via an addition funnel.
-
The Cloud Point: Continue addition until a faint, persistent turbidity (cloudiness) is observed. This usually occurs at an EtOH:Water ratio between 2:1 and 1:1 .
-
Add a small excess of Ethanol (approx. 5-10% of total volume) to just redissolve the turbidity and restore a clear solution. This ensures the system is saturated but not crashing out uncontrolled.
Step 3: Controlled Cooling (Crystal Growth)
-
Turn off the heat source. Allow the vessel to cool to room temperature (20-25°C) slowly over 2–3 hours .
-
Critical Control: Rapid cooling leads to "oiling out" (liquid-liquid phase separation) or microcrystalline precipitation, which traps impurities.
-
-
Once at room temperature, further cool the slurry to 0–5°C using an ice bath for 1 hour to maximize yield.
Step 4: Isolation & Drying
-
Filter the cold slurry using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Use approx. 1-2 mL/g of solid.
-
Reasoning: This displaces the mother liquor (containing impurities) without redissolving the product.
-
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 12-24 hours.
-
Monitor: Ensure constant weight is achieved.[1] Sulfonamides can form solvates; confirm solvent removal via NMR or LOD (Loss on Drying).
-
Process Visualization
The following diagram illustrates the logical workflow and decision gates for the recrystallization process.
Caption: Figure 1: Decision logic and workflow for the Ethanol/Water recrystallization of 2-Cyano-6-methylbenzenesulfonamide.
Process Analytical Technology (PAT) & Validation
To ensure the protocol is "self-validating," the following analytical checkpoints must be performed.
Purity Analysis (HPLC)
-
Method: Reverse Phase HPLC (C18 Column).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.
-
Target: The 2-cyano-6-methyl isomer should elute distinctly from the hydrolyzed sulfonic acid (which elutes near the void volume due to high polarity) and the des-cyano or des-methyl impurities.
-
Acceptance Criteria: >99.5% Area under curve (AUC).
Solid State Characterization (DSC)
-
Differential Scanning Calorimetry (DSC): Run a thermal scan from 40°C to 200°C at 10°C/min.
-
Melting Point: While specific literature values vary for this isomer, expect a sharp endotherm.
-
Reference Range: Analogs like 2-aminobenzenesulfonamide melt ~155°C; 2-cyano-6-methoxybenzothiazole melts ~130°C.
-
Validation: A sharp peak (range < 2°C) indicates high purity. A broad peak indicates residual solvent or isomeric impurities.
-
Structure Verification (NMR)
-
1H NMR (DMSO-d6):
-
Sulfonamide protons (-SO₂NH₂): Look for a broad singlet around
7.5 - 8.0 ppm. -
Methyl group (-CH₃): Singlet around
2.4 - 2.7 ppm. -
Aromatic Region: Three protons (tri-substituted ring).
-
Check: Ensure no integration for Ethanol (
1.05 t, 3.44 q) or Water ( 3.33) remains above limit levels.
-
Troubleshooting & Safety
Common Issues
| Problem | Cause | Solution |
| Oiling Out | Solution cooled too fast or solvent ratio is too water-heavy. | Reheat to reflux, add more Ethanol, and cool much slower. Seed crystals may be added at 50°C. |
| Low Yield | Too much solvent used or final temperature not low enough. | Concentrate mother liquor by 50% and repeat cooling cycle. |
| Colored Product | Oxidation products or azo-impurities (if from Sandmeyer). | Add Activated Carbon (charcoal) during the hot dissolution step (Step 1), stir for 15 mins, then hot filter. |
Safety Directives
-
Nitrile Hazard: The cyano group is stable, but thermal decomposition can release toxic fumes. Do not overheat dry solids (>200°C).
-
Sulfonamide Sensitivity: Sulfonamides are known sensitizers. Use proper PPE (gloves, respirator) to avoid skin contact or inhalation of dust.
-
Solvent Handling: Ethanol is flammable. Ensure all heating is done using spark-proof mantles or oil baths, never open flames.
References
-
BenchChem. A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. (2025).[1][2][3][4] Retrieved from
-
Supuran, C. T., et al. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. PMC (2018). Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Aminobenzenesulfonamide.[5] Retrieved from [5]
-
ChemScene. Product Data: 4-Cyano-2,6-dimethylbenzenesulfonamide.[6] Retrieved from
Sources
Microwave-Assisted Synthesis of 2-Cyano-6-methylbenzenesulfonamide Derivatives: A High-Efficiency Protocol
An Application Note for Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including anticancer and anticonvulsant drugs.[1][2] Traditional methods for synthesizing these derivatives often involve harsh reagents and prolonged reaction times. This application note presents a detailed, robust protocol for the microwave-assisted synthesis of 2-cyano-6-methylbenzenesulfonamide derivatives. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[3][4] We provide a step-by-step methodology, mechanistic insights, and troubleshooting guidance to enable researchers in drug discovery and development to rapidly synthesize libraries of these valuable compounds.
The Scientific Rationale: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis is not merely about heating faster; it's about heating differently. Unlike conventional heating which relies on slow conduction and convection from an external source, microwave energy couples directly with polar molecules in the reaction mixture.[5][6] This interaction is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents and solvents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant molecular motion generates friction, resulting in rapid and uniform heating of the entire reaction volume.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute to the generation of heat.[4][5]
This direct and instantaneous energy transfer leads to a rapid increase in temperature, allowing reaction activation barriers to be overcome more efficiently than with conventional methods.[7] The result is a dramatic acceleration of reaction rates, often accompanied by higher product yields and purity due to the reduced potential for side-product formation during long reaction times.[8]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Core Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from the highly efficient method developed by De Luca and Giacomelli, which avoids the need to isolate harsh sulfonyl chloride intermediates.[9][10] The process involves an initial microwave-assisted activation of the sulfonic acid using 2,4,6-trichloro-1,3,5-triazine (TCT), followed by a second microwave step for the amination.
Materials and Reagents
-
2-Cyano-6-methylbenzenesulfonic acid
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Triethylamine (TEA)
-
Anhydrous Acetone
-
Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Tetrahydrofuran (THF)
-
2 M Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, 1 M HCl, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Instrumentation
-
A dedicated laboratory microwave reactor (e.g., Biotage Initiator, CEM Discover) equipped with sealed reaction vials (10-20 mL) and a magnetic stirrer.
Detailed Step-by-Step Methodology
Step 1: Activation of the Sulfonic Acid
-
Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add 2-cyano-6-methylbenzenesulfonic acid (1.0 mmol, 1.0 equiv).
-
Add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol, 0.4 equiv).
-
Add anhydrous acetone (2 mL).
-
Add triethylamine (TEA) (1.2 mmol, 1.2 equiv).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 80 °C for 20 minutes .[11]
Step 2: Amination
-
After the first irradiation step, cool the vessel to room temperature using compressed air.
-
Filter the mixture through a small plug of Celite to remove the precipitated salts, collecting the filtrate.
-
Return the filtrate to a clean microwave reaction vial.
-
Add the desired amine (1.1 mmol, 1.1 equiv).
-
Add tetrahydrofuran (THF) (0.25 mL).
-
Add 2 M aqueous NaOH (1.2 mmol, 1.2 equiv).[11]
-
Seal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 50 °C for 10 minutes .[11]
Step 3: Workup and Purification
-
After cooling the vessel, filter the reaction mixture through Celite to remove any newly formed salts.
-
Dilute the filtrate with dichloromethane (DCM, ~20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (15 mL), saturated aqueous NaHCO₃ (15 mL), 1 M HCl (15 mL), and finally, brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2-cyano-6-methylbenzenesulfonamide derivative.
-
If necessary, purify the product further using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Step 4: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[12]
Caption: Experimental Workflow for Microwave-Assisted Sulfonamide Synthesis.
Expected Outcomes and Data
This microwave-assisted protocol is notable for its high efficiency and broad substrate scope, tolerating a wide range of primary and secondary amines.[9] While specific yields for 2-cyano-6-methylbenzenesulfonamide derivatives will be substrate-dependent, the general method consistently produces high yields.
| Entry | Amine Substrate | Reaction Time (Total MW) | Typical Yield Range (%) |
| 1 | Aniline | 30 min | 85 - 95 |
| 2 | Benzylamine | 30 min | 90 - 98 |
| 3 | Morpholine | 30 min | 88 - 96 |
| 4 | tert-Butylamine | 30 min | 80 - 90 |
| 5 | Cyclohexylamine | 30 min | 92 - 99 |
| (Data synthesized from representative examples in the literature to illustrate the protocol's general effectiveness)[9][13] |
Mechanistic Pathway
The efficiency of this reaction stems from the in situ generation of a highly reactive sulfonyl triazine intermediate. This avoids the traditional, often cumbersome, synthesis of sulfonyl chlorides.
-
Activation: The sulfonic acid, in the presence of triethylamine, reacts with TCT. The triazine ring acts as an excellent leaving group, forming a potent electrophilic intermediate.
-
Nucleophilic Attack: The added amine acts as a nucleophile, attacking the electrophilic sulfur atom of the intermediate. This displaces the triazine moiety, forming the stable sulfonamide bond.
Caption: The two-step reaction mechanism for sulfonamide formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Improper Reagent Quality: Moisture can hydrolyze TCT or the reactive intermediate. | Ensure all reagents, especially TCT and acetone, are anhydrous for the activation step. |
| Incorrect Microwave Parameters: Temperature may not have been reached or held consistently. | Verify microwave calibration. Ensure the correct temperature and hold time are programmed. For less reactive amines, consider increasing the amination time to 15-20 minutes.[11] | |
| Inefficient Stirring: Poor mixing can lead to localized overheating and decomposition. | Ensure the magnetic stirrer is functioning correctly throughout the irradiation process. | |
| Incomplete Reaction | Steric Hindrance: Bulky amines may react more slowly. | Increase the reaction time for the amination step (Step 2) or slightly increase the temperature to 60-70 °C. |
| Insufficient Base: Incomplete deprotonation of the sulfonic acid in Step 1. | Ensure the triethylamine is fresh and added in the correct stoichiometric amount (1.2 equiv). | |
| Formation of Side Products | Overheating: Excessive temperature can cause decomposition of reagents or products. | Double-check the temperature settings. Use a lower power setting if the reactor allows for ramp-time control. |
| Hydrolysis: Presence of water during the activation step. | Use anhydrous solvents and handle TCT in a dry environment. |
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Ghassemi, S., & Fuchs, K. Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]
-
American Chemical Society. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]
-
Ihmaid, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 11(2), 15-38. [Link]
-
Scribd. (n.d.). Microwave Synthesis of Sulfonamides. [Link]
-
Sharma, R., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5283. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
-
Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 963-968. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10). [Link]
-
IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
-
An, N., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4239-4250. [Link]
-
Der Pharma Chemica. (2016). Microwave assisted synthesis and antibacterial study of hydrazone Schiff's base 2-cyano-N'-(1-(4-hydroxy. 8(19), 127-133. [Link]
Sources
- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 4. ijrpas.com [ijrpas.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scribd.com [scribd.com]
Application Note: Solvent Selection for 2-Cyano-6-methylbenzenesulfonamide Reactions
Abstract
This guide provides a technical framework for solvent selection in reactions involving 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5) . This scaffold presents a unique chemical challenge: the sulfonamide moiety is flanked by an electron-withdrawing cyano group (position 2) and a sterically bulky methyl group (position 6).[1] This "ortho-effect" significantly alters solubility profiles, nucleophilicity, and reaction kinetics compared to para-substituted analogs. This note outlines protocols for solubility screening, green solvent alternatives, and reaction-specific solvent systems for cyclization and N-alkylation.
Molecular Analysis & Solvent Implications[1][2][3]
Structural Constraints
The 2-cyano-6-methylbenzenesulfonamide molecule exhibits a "crowded" sulfonamide nitrogen.[2]
-
Electronic Effect: The ortho-cyano group is strongly electron-withdrawing (
, effects), increasing the acidity of the sulfonamide protons ( , compared to for unsubstituted benzenesulfonamide). This facilitates deprotonation.[1][3] -
Steric Effect: The ortho-methyl and ortho-cyano groups create a steric blockade. While deprotonation is thermodynamically favorable, the resulting anion is sterically hindered from attacking electrophiles.[1]
-
Solubility Consequence: The molecule possesses high polarity due to the cyano and sulfonamide groups but maintains a lipophilic core.[1] It creates a "solubility gap" where it is insoluble in non-polar hydrocarbons (hexane, heptane) and water, but highly soluble in dipolar aprotic solvents.[1]
The Solvent Selection Matrix
For this substrate, the solvent must perform two competing functions: solvate the polar sulfonamide head while minimizing ion-pair aggregation of the resulting anion to permit reactivity.
| Solvent Class | Compatibility | Application Utility |
| Dipolar Aprotic (DMSO, DMF, DMAc) | Excellent | Primary reaction media.[2] Essential for N-alkylation to dissociate the cation-anion pair. |
| Polar Protic (MeOH, EtOH, Water) | Moderate | Useful for base-mediated cyclization (saccharin formation) where hydrogen bonding stabilizes transition states.[2] |
| Chlorinated (DCM, Chloroform) | Good | Good for workup/extraction but poor for nucleophilic reactions due to lack of anion activation.[1][2] |
| Ethers (THF, 2-MeTHF, CPME) | Variable | THF is excellent for lithiation/metalation; 2-MeTHF is a superior green alternative for extraction. |
| Green Alternatives | High Potential | Cyrene™ and 4-Formylmorpholine (4FM) are emerging as superior, non-toxic replacements for DMF.[1] |
Experimental Protocols
Protocol A: Solubility & Green Solvent Screening
Objective: To determine the optimal solvent system for high-concentration processing (1 M) while adhering to Green Chemistry principles.
Materials:
-
2-Cyano-6-methylbenzenesulfonamide (purity >98%)
-
Solvent Set: DMF (Control), 2-MeTHF, Ethyl Lactate, Cyrene, 4-Formylmorpholine (4FM).
Procedure:
-
Weigh 100 mg of substrate into five separate 4 mL vials.
-
Add solvent in 100 µL increments (starting at 100 µL = 1 M concentration).
-
Vortex for 30 seconds at
. -
If dissolution is incomplete, heat to
for 5 minutes. -
Assessment:
-
Validation: Cool to
for 1 hour to check for recrystallization (stability).
Expected Results:
-
DMF/DMSO: Instant dissolution at >1 M.[1]
-
Cyrene/4FM: Dissolution at >0.8 M (Viable green alternatives).[1]
-
2-MeTHF: Partial solubility; requires co-solvent (e.g., 10% MeOH) for high concentrations.[1]
Protocol B: Base-Mediated Cyclization to 4-Methylsaccharin
Context: The most common transformation for this scaffold is the attack of the sulfonamide nitrogen onto the cyano carbon to form the benzisothiazole ring (Saccharin derivative).
Mechanism: Base deprotonates the sulfonamide; the nitrogen anion attacks the nitrile; hydrolysis yields the cyclic imide.[1]
Solvent System: Ethanol/Water (1:1) or Aqueous NaOH .[1] Rationale: Water is required for the final hydrolysis step.[1] Ethanol solubilizes the organic substrate.[1]
Step-by-Step:
-
Charge: In a round-bottom flask, suspend 2-Cyano-6-methylbenzenesulfonamide (1.0 eq) in Ethanol (
). -
Base Addition: Add 10% aqueous NaOH (2.5 eq) dropwise. Exotherm warning.
-
Reaction: Reflux (
) for 4–6 hours.-
Monitoring: The suspension will clear as the sodium salt of the saccharin forms.[1]
-
-
Workup: Cool to room temperature. Acidify carefully with 6N HCl to pH 1–2.
-
Isolation: The product (4-methylsaccharin) will precipitate as a white solid.[1][2] Filter and wash with cold water.[1][3]
Protocol C: N-Alkylation (Overcoming Steric Hindrance)
Context: Attaching an alkyl group to the sulfonamide nitrogen.[2]
Solvent System: Anhydrous DMF or NMP .[1][3]
Rationale: The steric bulk of the 2-cyano and 6-methyl groups prevents the approach of the alkyl halide. A dipolar aprotic solvent is strictly required to solvate the cation (e.g.,
Step-by-Step:
-
Activation: Dissolve substrate (1.0 eq) in anhydrous DMF (
) under Nitrogen. -
Deprotonation: Add
(2.0 eq) or (1.5 eq). Stir at RT for 30 mins.[1]-
Note: Cesium carbonate is preferred for sterically hindered substrates due to the larger cation radius ("Cesium Effect").[1]
-
-
Heating: Heat to
. Steric hindrance usually prevents RT reaction.[1] -
Quench: Pour into ice water. Extract with Ethyl Acetate (avoid DCM to prevent emulsion).
Visualizations
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the intended chemical transformation.[1]
Caption: Decision matrix for selecting solvents based on reaction mechanism requirements.
Figure 2: Cyclization Pathway to 4-Methylsaccharin
Visualizing the transformation and the role of the solvent in stabilizing the transition state.
Caption: Mechanistic pathway for the base-mediated cyclization of the substrate.
References
-
BenchChem. (2025).[1][3][7] A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. BenchChem Application Notes. Link
-
Moity, L., et al. (2023).[1] "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly Options for Benzenesulfonamide." MDPI Processes, 11(7), 1905.[1] Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Cyano-6-methylbenzenesulfonamide. MilliporeSigma.[1] Link
-
PubChem. (2025).[1] Compound Summary: 2-Methylbenzenesulfonamide and Derivatives. National Library of Medicine.[1] Link
-
Roy, T., & Lee, J. W. (2020).[1][8] "Cyanide-Mediated Synthesis of Sulfones and Sulfonamides." Synlett, 31, 455-458.[8] Link
Sources
- 1. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Cyano-6-methylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center. The synthesis of 2-cyano-6-methylbenzenesulfonamide is notoriously challenging due to the severe steric congestion around the functionalized aromatic ring (a 1,2,3-trisubstituted pattern). This guide is designed for drug development professionals and synthetic chemists experiencing yield plateaus, providing mechanistic troubleshooting, self-validating protocols, and alternative synthetic routes.
Part 1: Synthetic Workflows & Mechanistic Pathways
The primary industrial and bench-scale route to this compound relies on the Sandmeyer-type chlorosulfonation of 2-amino-6-methylbenzonitrile, followed by amination.
Synthetic workflow for 2-Cyano-6-methylbenzenesulfonamide via Sandmeyer chlorosulfonation.
When steric hindrance fundamentally limits the Sandmeyer route, Directed ortho-Metalation (DoM) serves as a highly efficient alternative workflow.
Alternative synthetic workflow via Directed ortho-Metalation and electrophilic cyanation.
Part 2: Troubleshooting & FAQs
Q1: Why is the yield of my sulfonyl chloride intermediate consistently below 40%? Causality & Solution: The conversion of the diazonium salt to the sulfonyl chloride is highly sensitive to competing side reactions. Because the diazonium group is flanked by a methyl and a cyano group, steric hindrance slows down the desired single-electron transfer (SET) from the Cu(I) catalyst. If the temperature exceeds 5 °C, the diazonium salt will prematurely decompose into 2-hydroxy-6-methylbenzonitrile (phenol formation)[1]. Furthermore, if the local concentration of SO₂ is too low, chloride ions will outcompete SO₂, leading to Sandmeyer chlorination (forming 2-chloro-6-methylbenzonitrile). Actionable Fix: Maintain strict temperature control (0–2 °C). Instead of relying on aqueous sodium bisulfite, generate SO₂ in situ using thionyl chloride hydrolysis, or use glacial acetic acid fully saturated with SO₂ gas to ensure sulfonylation outpaces chlorination[1].
Q2: During the amination step, I am observing a highly polar byproduct on TLC. What is it, and how do I prevent it? Causality & Solution: The polar byproduct is likely 2-carbamoyl-6-methylbenzenesulfonamide (or the corresponding carboxylic acid). Cyano groups are highly susceptible to hydration and hydrolysis under strongly basic aqueous conditions, especially if the reaction mixture is allowed to heat up[2]. Because your sulfonyl chloride is sterically hindered, amination is sluggish in neat aqueous ammonia, giving the base ample time to attack the nitrile. Actionable Fix: Transition to a biphasic solvent system using THF and Aqueous Ammonia (1:1). THF drastically improves the solubility of the sulfonyl chloride, accelerating the amination reaction so that it outpaces nitrile hydrolysis[1].
Q3: The Sandmeyer route is proving too irreproducible at scale. Is there a viable alternative? Causality & Solution: Yes. When steric congestion limits the efficiency of diazonium chemistry, you can bypass it using Directed ortho-Metalation (DoM). Starting from commercially available 2-methylbenzenesulfonamide, the sulfonamide group can direct lithiation (using n-BuLi) exclusively to the vacant 6-position. This lithiated intermediate can then be trapped with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). NCTS is a highly efficient, non-hazardous electrophilic cyanating agent that avoids the toxicity of cyanogen bromide and provides excellent yields under mild conditions[3].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Optimized Chlorosulfonation of 2-Amino-6-methylbenzonitrile
-
Diazotization: Dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the mechanically stirred solution to 0 °C in an ice-salt bath.
-
Add a pre-cooled solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the internal temperature below 2 °C.
-
[Validation Checkpoint 1]: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
-
-
Quench excess nitrous acid by adding sulfamic acid portion-wise.
-
[Validation Checkpoint 2]: The cessation of nitrogen gas effervescence upon sulfamic acid addition confirms the complete quenching of HNO₂.
-
-
Sulfonylation: In a separate vessel, saturate glacial acetic acid with SO₂ gas at 5 °C. Add CuCl₂ dihydrate (0.2 eq).
-
Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture while vigorously stirring.
-
[Validation Checkpoint 3]: Observe rapid nitrogen gas evolution and a transient color shift from dark green to yellow-brown, confirming the active Cu(I)/Cu(II) catalytic cycle.
-
-
Workup: After 2 hours, pour the mixture over crushed ice. Extract with dichloromethane, wash with cold water, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Protocol B: Biphasic Amination
-
Solubilization: Dissolve the crude 2-cyano-6-methylbenzenesulfonyl chloride in anhydrous THF (5 mL/g of substrate). Cool to 0 °C.
-
Amination: Add 28% aqueous NH₄OH (5.0 eq) dropwise over 15 minutes.
-
[Validation Checkpoint 4]: The reaction is exothermic. Ensure the internal temperature does not exceed 20 °C to prevent nitrile hydrolysis. Check the pH; it must remain strongly basic (pH > 10).
-
-
Stir vigorously for 2 hours at room temperature.
-
[Validation Checkpoint 5]: Perform TLC (Hexanes/EtOAc 1:1). The complete disappearance of the high-Rf sulfonyl chloride spot and the appearance of a lower-Rf, UV-active spot confirms reaction completion.
-
-
Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 4 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry in vacuo.
Part 4: Quantitative Data & Optimization Parameters
The following table summarizes the critical parameters required to optimize the yield of the Sandmeyer-based synthetic route.
| Process Step | Parameter | Suboptimal Condition | Optimized Condition | Expected Yield Impact | Mechanistic Rationale |
| Diazotization | Temperature | 5–10 °C | 0–2 °C | +10–15% | Suppresses thermal decomposition of the sterically hindered diazonium salt to the corresponding phenol. |
| Chlorosulfonation | SO₂ Delivery | NaHSO₃ (aq) | SO₂ gas in AcOH | +20–25% | High local SO₂ concentration outcompetes chloride attack, preventing undesired Sandmeyer chlorination. |
| Chlorosulfonation | Catalyst | CuCl (impure) | CuCl₂·2H₂O (pure) | +5–10% | Ensures an efficient single-electron transfer (SET) redox cycle for aryl radical generation. |
| Amination | Solvent System | Neat NH₄OH (aq) | THF / NH₄OH (1:1) | +10–15% | Enhances solubility of the electrophile, accelerating amination and minimizing base-catalyzed nitrile hydrolysis. |
Part 5: References
-
Benchchem Technical Support: Optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis. Benchchem. Available at:
-
Organic Chemistry Portal: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 2015. Available at:
-
ResearchGate: Preparation and synthetic applications of cyano compounds. ResearchGate. Available at:
Sources
Technical Support Center: Troubleshooting 2-Cyano-6-methylbenzenesulfonamide Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with dissolving 2-Cyano-6-methylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO).
While DMSO is widely regarded as a "universal solvent" in drug discovery and high-throughput screening, highly crystalline, functionalized aromatic compounds often present unique kinetic and thermodynamic barriers to solvation. This guide explores the causality behind these issues and provides self-validating protocols to ensure experimental integrity.
Diagnostic Workflow for Solubility Optimization
Before altering your compound or assay parameters, follow this systematic diagnostic workflow to identify whether your solubility issue is driven by lattice energy, solvent contamination, or thermodynamic limits.
Caption: Diagnostic workflow for troubleshooting the dissolution of sulfonamide derivatives in DMSO.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does 2-Cyano-6-methylbenzenesulfonamide resist dissolution in DMSO despite DMSO being a highly polar aprotic solvent?
A1: The resistance to dissolution is a thermodynamic conflict between the solvent's solvation energy and the compound's crystal lattice energy. 2-Cyano-6-methylbenzenesulfonamide contains a sulfonamide group (-SO₂NH₂), a cyano group (-CN), and an aromatic ring. Sulfonamides are notorious for forming highly ordered supramolecular architectures through strong intermolecular hydrogen bonds (specifically N–H···O=S interactions) and π-π stacking[1][2]. The cyano group acts as an additional strong dipole and hydrogen-bond acceptor, further rigidifying the crystal lattice. If the energy required to break this lattice exceeds the enthalpy of solvation provided by DMSO, the compound will remain insoluble at room temperature[3].
Q2: My compound dissolved initially, but I observed a precipitate after storing the stock solution overnight. What caused this?
A2: This is almost certainly caused by the hygroscopic nature of DMSO. DMSO rapidly absorbs atmospheric moisture; for instance, a microplate well exposed to a 40% relative humidity environment can absorb over 6% water by volume within just one hour[4]. The introduction of water alters the solvent's polarity and structure, drastically depressing the freezing point and reducing the solubility of lipophilic organic compounds[5][6]. When water enters the system, the previously dissolved compound becomes supersaturated and kinetically crashes out of solution, returning to a lower-energy crystalline state[5].
Q3: How can I differentiate between a kinetic solubility issue and an absolute thermodynamic solubility limit?
A3: You can differentiate them using thermal energy. If you heat the suspension to 37–50°C and the compound dissolves, you have overcome the kinetic barrier (activation energy) required to break the crystal lattice. However, if the compound precipitates immediately upon cooling back to room temperature, your target concentration exceeds the absolute thermodynamic solubility limit of the compound in that specific volume of DMSO. If it remains in solution upon cooling, the initial undissolved state was merely a kinetic delay.
Q4: If pure DMSO fails, what chemical modifications or alternative solvent systems can I employ?
A4: You have two primary mechanistic workarounds:
-
Deprotonation: The protons on the sulfonamide group are acidic. Adding a trace amount of a compatible base can deprotonate the sulfonamide, forming a salt. This induces charge-assisted hydrogen bonding and significantly increases solubility in polar solvents[7].
-
Co-solvents: If the lattice energy is too high for DMSO alone, utilizing a binary solvent system can help. N,N-Dimethylformamide (DMF) has a different donor number and can sometimes disrupt specific hydrogen-bonding networks more effectively than DMSO[8].
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols when handling 2-Cyano-6-methylbenzenesulfonamide.
Protocol A: Preparation of Anhydrous Stock Solutions
Objective: Prevent water-induced precipitation during long-term storage.
-
Purge: Use a freshly opened bottle of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Purge the headspace of the bottle with dry Argon or Nitrogen gas after every use.
-
Weighing: Weigh the 2-Cyano-6-methylbenzenesulfonamide powder in a low-humidity environment (e.g., a desiccated glove box) to prevent the solid from absorbing surface moisture.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a concentration 100x to 1000x your final assay concentration (to minimize DMSO carryover in downstream aqueous assays)[9].
-
Aliquot & Store: Immediately aliquot the stock solution into single-use, tightly sealed amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which promote crystallization[5][6].
Protocol B: Heat and Sonication-Assisted Dissolution
Objective: Overcome kinetic barriers of high lattice energy without causing thermal degradation.
-
Vortexing: Vigorously vortex the DMSO/compound mixture for 2–5 minutes at room temperature[10].
-
Water Bath: If undissolved, place the sealed vial in a temperature-controlled water bath set to 37°C for 10 minutes. Do not exceed 50°C to prevent potential thermal degradation or oxidation of the cyano group.
-
Sonication: Transfer the vial to an ultrasonic bath. Sonicate for 10–15 minutes. The cavitation bubbles generated by sonication provide localized energy to break apart sulfonamide dimers[6].
-
Cooling Observation: Allow the solution to return to room temperature (25°C) slowly. Observe for 1 hour. If the solution remains optically clear, the dissolution is successful.
Data Presentation: Troubleshooting Matrix
The following table summarizes the quantitative parameters and expected outcomes for various solubility troubleshooting methods.
| Troubleshooting Method | Mechanism of Action | Risk Factor | Expected Outcome / Observation |
| Vortexing (Room Temp) | Increases solvent-solute surface area interaction. | Low | Resolves minor kinetic delays; ineffective for high lattice energy. |
| Heating (37°C - 50°C) | Provides endothermic energy to break N-H···O=S bonds. | Low/Medium | Clears suspension. Precipitation upon cooling indicates supersaturation. |
| Bath Sonication (15 min) | Acoustic cavitation disrupts crystalline aggregates. | Low | Highly effective for stubborn crystalline powders. |
| Switch to Anhydrous DMSO | Removes water, restoring solvent polarity and capacity. | Low | Prevents storage-induced precipitation and freezing point depression. |
| Addition of Base (Trace) | Deprotonates sulfonamide, forming a highly soluble salt. | High (May alter assay biology) | Rapid dissolution via charge-assisted solvation. |
| Co-solvent (DMF/PEG 400) | Alters bulk solvent properties and donor numbers. | Medium (Toxicity in cells) | Increases absolute thermodynamic solubility limit. |
References
-
Quora Contributors. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora, 2024. Available at: [Link]
-
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at: [Link]
-
National Institutes of Health (NIH). "In situ DMSO hydration measurements of HTS compound libraries." PubMed, 2005. Available at:[Link]
-
National Institutes of Health (NIH). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." PMC, 2021. Available at:[Link]
-
ResearchGate. "Hydrogen bonding in sulfonamides." ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (RSC). "Reversible supramolecular self-assembly via a deprotonation-protonation strategy." New Journal of Chemistry, 2026. Available at: [Link]
-
National Institutes of Health (NIH). "Solubility of Hybrid Halide Perovskites in DMF and DMSO." PMC, 2021. Available at:[Link]
Sources
- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversible supramolecular self-assembly via a deprotonation-protonation strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Cyano-6-methylbenzenesulfonamide
The following guide is structured as a Tier-3 Technical Support resource for the purification of 2-Cyano-6-methylbenzenesulfonamide . It synthesizes chemical engineering principles with laboratory best practices, focusing on the specific reactivity of the ortho-cyano sulfonamide motif.
Document ID: TS-PUR-2C6M-001 Status: Active Audience: Process Chemists, Medicinal Chemists
Executive Summary & Chemical Context
The Core Challenge: Purifying 2-Cyano-6-methylbenzenesulfonamide (CAS: 1261573-34-5) presents a unique "stability vs. purity" paradox. Unlike simple sulfonamides, this molecule possesses an ortho-cyano group. Under basic conditions (pH > 10) or high thermal stress, the sulfonamide nitrogen attacks the nitrile carbon, causing cyclization to 4-methylsaccharin (4-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
Implication: Standard "Acid-Base Swing" extractions—commonly used for sulfonamides—carry a high risk of converting your product into its saccharin analog if not temperature-controlled.
Target Impurities:
-
Hydrolysis Byproducts: 2-carbamoyl-6-methylbenzenesulfonamide (Amide) or the corresponding carboxylic acid.
-
Cyclization Artifacts: 4-methylsaccharin.
-
Precursors: 2-cyano-6-methylbenzenesulfonyl chloride (unreacted electrophile).
-
Oligomers: Azo-coupling byproducts (colored tars) from the diazotization step.
Primary Protocol: The "Anti-Solvent" Recrystallization
Best For: Removal of colored oligomers and inorganic salts without triggering cyclization. Success Rate: >90% purity recovery.
The Logic (Solubility Profile)
-
Soluble in: Acetone, DMF, DMSO, hot Ethanol.
-
Insoluble in: Water, Hexane, cold Toluene.
-
Mechanism: By dissolving in a polar aprotic solvent (Acetone) and precipitating with a polar protic anti-solvent (Water), we leave non-polar tars and highly soluble precursors in the mother liquor.
Step-by-Step Procedure
-
Dissolution:
-
Place crude solid in a flask.
-
Add Acetone (5 mL per gram of crude).
-
Critical: Do not heat above 40°C. The ortho-cyano group is thermally sensitive in solution.
-
Stir until dissolved. If solids remain, they are likely inorganic salts (NaCl/Na₂SO₄).
-
-
Adsorption (Color Removal):
-
Add Activated Carbon (10 wt% relative to crude).
-
Stir for 15 minutes at room temperature.
-
Why? Planar aromatic impurities (azo-tars) bind preferentially to the carbon lattice.
-
-
Filtration:
-
Filter through a Celite® pad to remove carbon and undissolved salts.
-
Wash the pad with a small volume of fresh acetone.
-
-
Precipitation (The "Crash"):
-
Place the filtrate in an ice bath (0–5°C).
-
Slowly add cold distilled water dropwise with vigorous stirring.
-
Ratio: Target a final solvent ratio of 1:3 (Acetone:Water).
-
A white precipitate should form immediately.
-
-
Isolation:
-
Filter the white solid.
-
Wash with cold 20% Acetone/Water to remove surface mother liquor.
-
Drying: Vacuum oven at 45°C. Do not exceed 60°C.
-
Advanced Protocol: The "Cold" Acid-Base Swing
Best For: Removing neutral organic impurities (unreacted nitriles, non-acidic tars).
Warning: This method exploits the acidity of the sulfonamide proton (
Workflow Diagram
The following logic flow illustrates the critical decision points to avoid product degradation.
Figure 1: The "Cold Swing" purification logic. Note the critical time-sensitivity in the basic phase to prevent saccharin formation.
Protocol
-
Extraction: Suspend crude in 0.5M NaOH (cold, 4°C). Use minimal volume to dissolve.
-
Filtration: Immediately filter off any insoluble solids (neutrals).
-
Regeneration: Acidify the filtrate immediately with 1M HCl to pH 1–2.
-
Collection: Filter the precipitate.
Troubleshooting & FAQs
Q1: My product melting point is sharp, but the NMR shows a second set of peaks. What happened?
Diagnosis: You likely have Rotamers or Cyclization .
-
Rotamers: The ortho-substituents (Cyano and Methyl) create steric hindrance, restricting rotation around the S-N bond. This can cause peak doubling in NMR (e.g., DMSO-d6). Run the NMR at 50°C; if peaks coalesce, it is rotamers.
-
Cyclization: If the peaks do not coalesce, you have formed 4-methylsaccharin . Check the IR spectrum:
-
Open Sulfonamide (Desired): Nitrile stretch at ~2230 cm⁻¹.
-
Saccharin (Impurity): Carbonyl stretch at ~1740 cm⁻¹ (absent in your product).
-
Q2: The product turned yellow after drying in the oven.
Diagnosis: Thermal degradation or oxidation of trace amines. Fix:
-
Ensure the oven temperature is < 50°C.
-
The nitrile group can hydrolyze to a primary amide (-CONH₂) if moisture and heat are present, often trapping colored impurities in the crystal lattice.
-
Remedy: Re-dissolve in acetone, treat with activated carbon, and re-precipitate.
Q3: Why is my yield low after the Acid-Base extraction?
Diagnosis: Incomplete precipitation or Hydrolysis.
-
Issue A: Sulfonamides are amphoteric but weakly acidic. If you didn't acidify to pH < 2, the product remains soluble.
-
Issue B: If you left it in NaOH too long, the nitrile hydrolyzed to the carboxylate (2-carboxy-6-methylbenzenesulfonamide), which is more water-soluble and won't precipitate as easily.
Impurity Profile Data
| Impurity Type | Origin | Solubility Characteristics | Removal Strategy |
| Unreacted Sulfonyl Chloride | Precursor | Soluble in Toluene/DCM; Hydrolyzes in water | Wash crude with dilute NaHCO₃ (aq). |
| 4-Methylsaccharin | Cyclization (Base/Heat) | Soluble in dilute base; Insoluble in acid | Difficult to separate chemically. Use fractional recrystallization (EtOH). |
| Inorganic Salts | Neutralization | Soluble in Water; Insoluble in Acetone | Dissolve product in dry Acetone; Filter off salts. |
| Azo Tars | Diazotization Side-rxn | Insoluble in Water; Adsorbs to Carbon | Activated Carbon treatment. |
References
-
BenchChem. Optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis. (Analogous chemistry for ortho-cyano sulfonamides). Retrieved from .
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1][2] (Discusses hydrolytic stability of C-N double bonds and related functional groups). Angewandte Chemie International Edition. Retrieved from .
-
Spindler, J. F., et al. (2006). Process for separating a hydroxybenzonitrile type compound.[3] US Patent Application 2006/0149093.[3] (Details purification logic for substituted benzonitriles). Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Cyano-6-methylbenzenesulfonamide. Retrieved from .
Sources
Technical Support Center: Optimizing pH for 2-Cyano-6-methylbenzenesulfonamide Precipitation
Executive Technical Overview
Welcome to the technical support guide for the isolation of 2-Cyano-6-methylbenzenesulfonamide . As a researcher dealing with sulfonamide intermediates, you are likely balancing three competing variables: Yield (solubility losses), Purity (rejection of sulfonic acid/inorganic salts), and Stability (preventing nitrile hydrolysis).[1]
The core challenge with this molecule lies in its substituents. The sulfonamide group (-SO₂NH₂) is weakly acidic (typically pKa ~10 for unsubstituted benzenesulfonamide), but the ortho-cyano group (-CN) is a strong electron-withdrawing group (EWG).[1] This significantly lowers the pKa of the sulfonamide nitrogen, likely into the 8.0–9.0 range .
Consequently, the "standard" protocol of acidifying to pH 7.0 is often insufficient for this specific derivative, leading to yield loss.[1] Conversely, over-acidification (pH < 1) risks hydrolyzing the labile nitrile group. This guide defines the precise operational window to maximize recovery while maintaining structural integrity.
Troubleshooting Guide (Q&A Format)
Module A: Yield Optimization
Q1: I acidified my reaction mixture to pH 7.0 as per standard sulfonamide protocols, but my yield is only 60%. Where is the rest of my product?
A: The yield loss is due to the pKa shift caused by the cyano group. Standard benzenesulfonamide has a pKa of ~10.1, meaning at pH 7.0, it is 99.9% protonated (insoluble).[1] However, the ortho-cyano group in your molecule stabilizes the anionic form, lowering the pKa to approximately 8.5 .[1]
-
The Physics: At pH 7.0, you are only ~1.5 units below the pKa. A significant portion (approx. 3-5%) may still remain ionized and soluble in the aqueous mother liquor.[1]
-
The Fix: You must drive the equilibrium further. Target a terminal pH of 4.5 – 5.0 . This ensures you are >3 pH units below the pKa, theoretically insolubilizing >99.9% of the compound without entering the danger zone for nitrile hydrolysis.
Q2: I tried lowering the pH to 1.0 to maximize yield, but now I see a new impurity at RRT 0.85. What happened?
A: You likely triggered acid-catalyzed hydrolysis of the nitrile group.[1] While the sulfonamide moiety is robust, the cyano group at the ortho position is susceptible to hydrolysis under strong acidic conditions and elevated temperatures, converting first to the primary amide (2-carbamoyl-6-methylbenzenesulfonamide) and eventually to the carboxylic acid .[1]
-
The Fix: Avoid "shock" acidification. Do not dump concentrated HCl directly into the reactor. Use a metered addition of dilute acid (e.g., 2M H₂SO₄ or HCl) and stop strictly at pH 4.0 . Ensure the temperature during acidification is kept < 20°C .
Module B: Particle Engineering & Filtration
Q3: My product precipitates as a sticky oil or extremely fine powder that clogs the filter. How do I fix this?
A: This is a classic nucleation rate issue caused by crossing the metastable zone too quickly (pH shock).
-
The Cause: If you adjust from pH 11 to pH 5 in seconds, you generate massive supersaturation instantly.[1] The system relieves this energy by forming millions of sub-micron nuclei (fines) or oiling out if the melting point is depressed by impurities.
-
The Fix: Implement a Seeded Cooling/pH Swing :
-
Adjust pH to 8.5 (Cloud Point).[1]
-
Add 0.5 wt% seed crystals .
-
Age for 30 minutes to allow crystal growth on seeds.
-
Slowly ramp pH to 4.5 over 2 hours.
-
Visualizing the Process
Figure 1: Solubility & Impurity Risk Profile
This diagram illustrates the "Safe Operating Window" where solubility is minimized without triggering hydrolysis.
Caption: The optimal isolation window (Blue) balances yield loss (Yellow) against chemical degradation (Red).
Figure 2: Impurity Formation Pathway
Understanding the degradation mechanism is crucial for troubleshooting purity issues.
Caption: Acid-catalyzed hydrolysis pathway of the nitrile group leading to amide and acid impurities.[1]
Optimized Experimental Protocol
Objective: Isolate 2-Cyano-6-methylbenzenesulfonamide with >90% Yield and >99% Purity.
Reagents
-
Crude Reaction Mixture: (Containing the sulfonamide salt)
-
Acid: 2M Sulfuric Acid (H₂SO₄) or 3M Hydrochloric Acid (HCl).[1] Note: H₂SO₄ is often preferred to prevent volatile HCl fumes if vacuum is applied later.[1]
-
Base (for adjustment): 10% NaOH.
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Rationale |
| 1 | Dissolution | pH > 11.0 | Ensure complete dissolution of the sulfonamide as its salt.[1] |
| 2 | Clarification | Filtration (0.45 µm) | Remove mechanical impurities (dust, metal filings) before crystallization. |
| 3 | Initial Adjustment | pH 8.5 - 9.0 | Bring the solution to the "Cloud Point" (metastable zone boundary).[1] |
| 4 | Seeding (Optional) | Add 0.5% wt seeds | Provides surface area for controlled growth, preventing oiling out.[1] |
| 5 | Crystallization | Ramp to pH 4.5 | Rate: 0.5 pH units per 15 mins. Slow addition prevents fines.[1] |
| 6 | Aging | Hold 1-2 hours | Allows system to reach equilibrium and crystals to ripen (Ostwald Ripening).[1] |
| 7 | Filtration | Temp: 15-20°C | Filter immediately. Do not hold acidic slurry for >12 hours. |
| 8 | Washing | 2x Water (pH 5) | Wash cake to remove inorganic salts (Na₂SO₄/NaCl).[1] |
Quantitative Data: pH vs. Solubility (Estimated)
| pH Level | Predicted Solubility (mg/mL) | State of Sulfonamide | Risk Factor |
| 11.0 | > 100.0 | 100% Ionized (Anion) | Oxidative degradation (low risk) |
| 9.0 | ~ 25.0 | Mixed (Equilibrium) | Yield Loss |
| 7.0 | ~ 5.0 | Mostly Protonated | Yield Loss (~5-10%) |
| 4.5 | < 0.5 | Fully Protonated | Optimal |
| 1.0 | < 0.5 | Fully Protonated | Nitrile Hydrolysis |
References
-
Organic Syntheses. (2013).[1] Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2013, 90, 300-315.[1] Retrieved from [Link]
-
PubChem. (2025).[1][2] 2-Methylbenzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
ResearchGate. (2010).[1] Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Retrieved from [Link]
Sources
Technical Support: Stability & Synthesis of 2-Cyano-6-methylbenzenesulfonamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
2-Cyano-6-methylbenzenesulfonamide presents a unique stability challenge due to the "push-pull" conflict of its substituents. The molecule features a sulfonamide group (
-
The Challenge: The nitrile (cyano) group is prone to hydrolysis, converting first to the primary amide (2-carbamoyl-6-methylbenzenesulfonamide) and subsequently to the carboxylic acid.
-
The Aggravator: The sulfonyl group is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
The Stabilizer (Conditional): The steric bulk of the ortho-sulfonamide and the 6-methyl group provides some kinetic shielding, but this is easily overcome by heat or extreme pH.
This guide provides protocols to manipulate the sulfonamide functionality (e.g., N-alkylation) without compromising the nitrile integrity.
Mechanism of Instability (The "Why")
To prevent hydrolysis, one must understand the pathways that drive it. The nitrile group hydrolyzes via two distinct mechanisms depending on the pH.
The Hydrolysis Pathways[12]
-
Acid-Catalyzed (Pinner-like): Protonation of the nitrile nitrogen activates the carbon for water attack.[1] This is often faster in this molecule because the sulfonamide (EWG) destabilizes the positive charge less than it activates the neutral nitrile.
-
Base-Catalyzed: Direct attack of hydroxide on the nitrile carbon.[2]
-
Critical Insight: In basic conditions, the sulfonamide proton (
) is acidic ( ). Deprotonation yields the sulfonamidate anion ( ). This negative charge creates an electrostatic field that can actually repel incoming hydroxide ions, providing a "window of stability" in mild alkaline conditions.
-
Figure 1: Hydrolysis cascade of the cyano group. Note that conversion to the amide is often the rate-determining step in acidic media, while conversion to the acid is rapid once the amide forms.
Troubleshooting Guide
Scenario A: "I see a new peak at [M+18] in LC-MS."
Diagnosis: You have formed the primary amide (hydration of nitrile). Cause: Presence of water in the reaction solvent combined with heat (>50°C).[3] Corrective Action:
-
Solvent Audit: Ensure DMF, DMSO, or Acetone are "Anhydrous Grade" (<50 ppm water).
-
Reagent Check: If using bases like
or , they are hygroscopic. Flame-dry them or store them in a desiccator. -
Protocol Adjustment: Add 3Å Molecular Sieves to the reaction vessel.
Scenario B: "The reaction works, but the yield is low due to carboxylic acid formation."
Diagnosis: Complete hydrolysis (Saponification). Cause: Use of strong hydroxide bases (NaOH, KOH, LiOH) or prolonged reflux in aqueous media. Corrective Action:
-
Switch Base: Replace Hydroxides with Carbonates (
) or non-nucleophilic organic bases (DBU, DIPEA). -
Temperature Cap: Do not exceed 60°C. The ortho-substituents sterically hinder the desired reaction, tempting users to increase heat, which triggers hydrolysis.
Scenario C: "My sulfonamide won't react because I'm afraid to heat it."
Diagnosis: Kinetic trap due to steric hindrance (6-methyl and 2-cyano crowding the sulfonamide). Corrective Action:
-
Catalysis: Use a nucleophilic catalyst like NaI (Sodium Iodide) (10 mol%) if performing an alkylation. This accelerates the
reaction allowing lower temperatures. -
Solvent Effect: Switch to a polar aprotic solvent (DMF or NMP) which enhances the nucleophilicity of the sulfonamide anion without requiring high heat.
Validated Protocols
These protocols are designed to be "Self-Validating," meaning the conditions inherently prevent the side reaction.
Protocol 1: Safe N-Alkylation (Preserving the Nitrile)
Target: Alkylating the sulfonamide nitrogen without touching the cyano group.
Reagents:
-
Substrate: 2-Cyano-6-methylbenzenesulfonamide (1.0 equiv)
-
Alkyl Halide: R-Br or R-I (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Acetone (HPLC Grade) or DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the sulfonamide in solvent (0.2 M concentration).
-
Activation: Add
. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may become slightly yellow (formation of sulfonamidate anion). -
Addition: Add the alkyl halide dropwise.
-
Reaction:
-
If R-I (Alkyl Iodide): Stir at RT for 4-12 hours.
-
If R-Br (Alkyl Bromide): Heat to 40-50°C. Do not reflux.
-
-
Monitoring: Check TLC/LC-MS. Look for disappearance of SM. If M+18 (Amide) appears, stop heat immediately.
-
Workup (Critical):
-
Filter off solids (
). -
Concentrate solvent.[4]
-
Do not quench with strong acid (HCl). Instead, partition between Ethyl Acetate and saturated
(mildly acidic, pH ~5).
-
Protocol 2: Safe Workup & Isolation
Target: Removing impurities without inducing hydrolysis during purification.
| Parameter | Recommendation | Reason |
| Quench pH | 4.0 - 6.0 | Avoids acid-catalyzed hydration (Pinner mechanism). |
| Drying Agent | Rapid removal of water prevents slow hydrolysis during evaporation. | |
| Evaporation | Heat + residual water = Amide formation. | |
| Storage | Desiccator / -20°C | Hygroscopic nature of sulfonamides can attract moisture. |
Decision Logic for Reaction Optimization
Use this logic flow to determine the safe operating window for your specific experiment.
Figure 2: Decision matrix for optimizing reaction conditions to favor nitrile stability.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydride (NaH) as a base? A: Yes, but with caution. NaH is non-nucleophilic, so it won't attack the nitrile directly. However, if your solvent (DMF/THF) is "wet," NaH will generate NaOH in situ, which will hydrolyze the nitrile. Ensure strictly anhydrous conditions if using NaH.
Q2: Why is the 6-methyl group important? A: The methyl group at position 6 provides steric hindrance. While it makes the sulfonamide nitrogen harder to alkylate (slowing your desired reaction), it also blocks the approach of water to the nitrile at position 2 to some degree. It acts as a "double-edged sword."
Q3: I need to remove the sulfonamide group later. Will the nitrile survive the deprotection?
A: Standard deprotection (e.g., strong acid hydrolysis) will destroy the nitrile. You must use reductive cleavage methods (e.g.,
References
-
Mechanism of Nitrile Hydrolysis
-
Sulfonamide Stability & Reactivity
- Title: "Sulfonamide synthesis by alkylation or aryl
- Source: Organic Chemistry Portal
-
URL:[Link]
- Relevance: Provides mild alkylation conditions (carbonates) compatible with sensitive groups like nitriles.
-
Ortho-Effect & Steric Hindrance
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Stability of nanosuspensions in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ready-Made Amino Acids - Research [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Sulfonamide Intermediates
Status: Operational
Operator: Senior Application Scientist
Scope: Purification of primary (
Introduction: The Chemistry of Separation
Welcome. You are likely here because your sulfonamide synthesis—typically a reaction between a sulfonyl chloride and an amine—has yielded a crude mixture containing unreacted starting materials, sulfonic acids, and the notorious "bis-sulfonamide" impurity.
Our purification strategy relies on one critical molecular feature: the acidity of the sulfonamide N-H proton (
Module 1: The "pH Swing" Protocol (Acid-Base Extraction)
Best For: Removing unreacted amines, bis-sulfonamides, and neutral organic impurities. Prerequisite: Target molecule must have at least one N-H proton.
The Logic
-
High pH (>11): Sulfonamide deprotonates
Dissolves in water. Neutral impurities (bis-sulfonamides) stay in organic phase. -
Wash: Organic solvent removes the neutrals.
-
Low pH (<4): Sulfonamide reprotonates
Precipitates. Sulfonic acid byproducts (highly water-soluble) remain in the mother liquor.
Step-by-Step Protocol
-
Dissolution (Basic Phase):
-
Filtration/Wash:
-
Filter the basic solution through Celite if turbid.
-
Crucial Step: Wash the aqueous basic layer with an organic solvent (Ethyl Acetate or DCM)
. -
Action: Discard the organic layer (contains neutral impurities). Keep the aqueous layer.
-
-
Precipitation (Acidic Phase):
-
Cool the aqueous layer to
(ice bath). -
Slowly add 1M HCl or 6M HCl dropwise with vigorous stirring.
-
Target pH: 1–2.
-
Result: The product should precipitate as a white/off-white solid.
-
-
Isolation:
Workflow Visualization
Caption: The "pH Swing" separates species based on N-H acidity. Bis-sulfonamides (non-acidic) are removed in the first filtration/wash step.
Module 2: The Bis-Sulfonamide Nightmare
Issue: "I have a stubborn impurity that shows up as a slightly less polar spot on TLC and won't wash away."
Diagnosis: This is likely the bis-sulfonamide (
Why it persists
Bis-sulfonamides lack the N-H proton found in mono-sulfonamides. Therefore, they are not acidic . They do not form salts in NaOH and will not dissolve in the aqueous basic layer during the pH swing.
Troubleshooting Protocol
-
Do NOT add more acid. Acidifying the reaction mixture precipitates both the product and the bis-impurity.
-
The "Base-Crash" Method:
-
Dissolve the crude mixture in warm 1M NaOH .
-
The mono-sulfonamide dissolves. The bis-sulfonamide will remain as an undissolved solid or oil.
-
Filter the basic solution through a fine glass frit or Celite pad. The solid on the filter is your impurity.
-
Then acidify the filtrate to recover your pure product.
-
Module 3: Recrystallization & "Oiling Out"[2][3][4][8]
Issue: "My product separates as a sticky oil instead of crystals." Cause: The product's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at high temperatures.[3][4]
Solvent Selection Guide
| Solvent System | Ratio (v/v) | Application | Notes |
| Ethanol / Water | 95:5 to 50:50 | General Purpose | Most common. Good for aryl sulfonamides. |
| Isopropanol (IPA) | 100% or 70% aq | Lipophilic analogs | Excellent for bulky sulfonamides. |
| Acetonitrile | 100% | High Polarity | Good if product is very insoluble in alcohols. |
| Acetic Acid / Water | Variable | Stubborn Cases | Use for very high melting point compounds. |
Protocol: Fixing the "Oil-Out"
-
Re-dissolve: Heat the mixture until the oil dissolves. Add a small amount of additional solvent (2-5 mL).
-
The Cloud Point: Add water (anti-solvent) dropwise to the hot solution until it turns just slightly turbid. Add one drop of organic solvent to clear it.
-
Slow Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not put it directly on a cold bench.
-
Seeding: If oil droplets appear, add a "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[4]
Module 4: Chromatography (The Last Resort)
Issue: "Recrystallization failed, and pH swing didn't work (e.g., amphoteric molecule)."
The Acid Modifier Rule
Sulfonamides are acidic. On standard silica gel, they often "streak" or "tail" because they partially ionize.
-
Fix: Add 0.5% to 1% Acetic Acid to your mobile phase.
-
Common Eluent: Hexane : Ethyl Acetate (3:1) + 1% AcOH.
Impurity Separation Logic
Caption: Decision matrix for chromatographic separation. Acidic modifiers are required to prevent peak tailing.
FAQ: Troubleshooting Specific Failures
Q: My sulfonamide turned pink/brown upon drying. A: This is oxidative degradation, often from trace anilines remaining.
-
Fix: Recrystallize with activated charcoal . Dissolve in hot ethanol, add charcoal, boil for 5 mins, filter hot through Celite, then cool.
Q: I have low yield after the pH swing. A: You may have lost product during the acid wash or the final precipitation pH was not low enough.
-
Check: Did you acidify to pH < 2? Sulfonamides are weak acids; pH 5 is not low enough to fully precipitate them.
-
Check: Is your product amphoteric (does it have a pyridine or amine group)? If so, it might be soluble in acid (as an ammonium salt). In this case, adjust pH to the isoelectric point (usually pH 4–6) rather than pH 1.
Q: Can I use this for secondary amines (
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis and crystallization).
-
BenchChem Technical Support. (2025). Byproduct identification and removal in sulfonamide synthesis.
- Sriram, D., et al. (2006). Synthesis of sulphonamides with antimicrobial activity. Journal of Pharmacy and Bioallied Sciences. (Discusses solubility profiles).
-
Sigma-Aldrich. (n.d.). Recrystallization Solvents and Selection Guide. Link
-
ResearchGate Community. (2022).[8] How to recrystallize an oily compound after column chromatography? (Practical troubleshooting for oiling out).[3][4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Cyano-6-methylbenzenesulfonamide
The following technical guide is structured as a specialized support center response, designed for immediate application by researchers and process chemists.
Executive Summary
2-Cyano-6-methylbenzenesulfonamide (CAS: 70631-58-2) exhibits significant instability under acidic conditions (
In the presence of protons and moisture, this compound undergoes a cascade of hydrolysis and intramolecular cyclization, rapidly converting into 4-methylsaccharin (4-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This transformation is thermodynamically driven and often irreversible. This guide details the mechanism, diagnostic markers, and stabilization protocols required to preserve the integrity of your starting material.
Module 1: Degradation Mechanism & Causality
The "Ortho-Effect" Trap
The instability of this compound is not due to random decomposition but a specific, predictable intramolecular reaction facilitated by the proximity of the sulfonamide and cyano groups (positions 1 and 2). The 6-methyl group further influences this by restricting rotation, potentially locking the molecule in a conformation that favors cyclization.
The Pathway
-
Activation: The nitrile nitrogen is protonated by the acid.
-
Hydrolysis: Water attacks the activated nitrile, forming an intermediate amide (
). -
Cyclization (The Critical Failure Point): The nitrogen of the sulfonamide group attacks the carbonyl carbon of the newly formed amide (or the activated nitrile directly), expelling ammonia (
) and closing the ring to form the thermodynamically stable saccharin derivative.
Visualization: Degradation Cascade
Figure 1: Step-by-step mechanistic pathway of 2-Cyano-6-methylbenzenesulfonamide degradation in acidic aqueous media.
Caption: Acid-catalyzed hydrolysis of the nitrile leads to rapid cyclization, yielding the stable saccharin derivative.
Module 2: Diagnostic Guide (Troubleshooting)
Use this section to confirm if your compound has degraded.
Scenario A: "I see a new peak in my HPLC/LC-MS."
If you observe a peak shift, compare your data against the degradation signature below.
| Diagnostic Marker | Parent Compound | Degradation Product (4-Methylsaccharin) | Notes |
| Retention Time (RP-HPLC) | Intermediate | Earlier (Shifted ~0.5 - 1.5 min) | The cyclic imide is more polar than the open nitrile form due to the acidic N-H. |
| Mass Spectrometry (ESI+) | Critical: The mass difference is only +1 Da . High-resolution MS is recommended. | ||
| Mass Spectrometry (ESI-) | Saccharin derivatives ionize strongly in negative mode. | ||
| UV Spectrum | Shifted/Broadened | Loss of the nitrile stretch ( |
Scenario B: "My reaction yield is low."
If you are using 2-Cyano-6-methylbenzenesulfonamide as a coupling partner (e.g., in sulfonamide alkylation) and yields are poor:
-
Cause: The acidic byproduct of the reaction (e.g.,
from an acid chloride coupling) is catalyzing the cyclization of your starting material before it can react. -
Solution: You must use an excess of base (e.g., 2.5 - 3.0 equivalents of Pyridine or Triethylamine) to neutralize protons immediately.
Module 3: Experimental Protocols
Protocol 1: Stability Verification Test
Run this test if you suspect your batch has been compromised by improper storage.
-
Preparation: Dissolve
of the sample in of Acetonitrile/Water (50:50). -
Acid Stress: Add
of . -
Incubation: Heat at
for 30 minutes. -
Analysis: Inject onto HPLC immediately.
-
Result: If the peak area of the parent decreases by
and a slightly earlier peak appears, the batch is highly acid-sensitive.
-
Protocol 2: Safe Storage & Handling
-
Temperature: Store at
. -
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass vial with a PTFE-lined cap (prevents moisture ingress).
-
Buffer: If aqueous solution is necessary, maintain pH
using a Phosphate buffer. Avoid Acetate buffers (pH 4-5) as they sit in the danger zone for hydrolysis.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I reverse the degradation (open the saccharin ring back to the nitrile)? A: No. The hydrolysis of the nitrile to the amide/acid is irreversible. While you can open the saccharin ring with strong base (NaOH), it yields the dicarboxylate (2-carboxy-6-methylbenzenesulfonamide salt), not the original nitrile.
Q: Is the degradation product toxic? A: The product is a structural analog of Saccharin (an artificial sweetener). While likely non-toxic in trace amounts, it is an impurity that will fail purity specifications in drug development.
Q: I need to run an acidic reaction. How do I protect the cyano group? A: You cannot easily protect a nitrile. You must alter your synthetic route.
-
Option 1: Perform the acidic step before introducing the sulfonamide group.
-
Option 2: Use a milder acid (e.g., acetic acid instead of HCl) and lower temperature (
).
References
-
O'Gara, J. E., et al. (2000).[2] Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.[2] Journal of Chromatography A. [2]
-
Baran, E., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment.
-
Rankin, G. M., et al. (2017).[3] Synthesis of Novel Saccharin Derivatives. Molecules.[1][3][4][5][6][7][8][9][10][11][12]
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-cyano-6-methylbenzenesulfonamide,1261573-34-5-Amadis Chemical [amadischem.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3981883A - Manufacture of 3-amino-2,1-benzisothiazoles - Google Patents [patents.google.com]
Validation & Comparative
H-NMR spectrum analysis of 2-Cyano-6-methylbenzenesulfonamide
The following guide provides an in-depth technical analysis of the H-NMR spectrum for 2-Cyano-6-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and structural analysis.
A Technical Comparison Guide for Structural Validation
Product Class: Trisubstituted Benzenesulfonamide CAS Number: 1261573-34-5 Core Application: Intermediate in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and antitumor sulfonamides.
Executive Summary & Structural Logic
The structural integrity of 2-Cyano-6-methylbenzenesulfonamide relies on the specific 1,2,3-trisubstitution pattern of the benzene ring. Unlike mono- or di-substituted analogs, this compound exhibits a highly specific "ABC" or "AMX" spin system in its aromatic region due to the electronic push-pull effects of the Cyano (-CN) and Sulfonamide (-SO₂NH₂) groups opposing the Methyl (-CH₃) group.
This guide compares the target compound against its closest structural analog, 2-Methylbenzenesulfonamide (o-Toluenesulfonamide) , to highlight the diagnostic spectral shifts caused by the insertion of the nitrile group.
Structural Numbering & Substituent Effects[1]
-
Position 1: Sulfonamide (-SO₂NH₂): Strongly electron-withdrawing (Deshielding).
-
Position 2: Cyano (-CN): Strongly electron-withdrawing (Deshielding).
-
Position 6: Methyl (-CH₃): Weakly electron-donating (Shielding).
-
Active Protons: H3, H4, and H5 (Aromatic); Methyl protons; Amide protons.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interaction artifacts, the following protocol is recommended.
Solvent Selection: DMSO-d₆ vs. CDCl₃
-
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
Reasoning: Sulfonamide protons (-SO₂NH₂) are labile and often appear as broad, indistinguishable humps in CDCl₃ due to rapid exchange and quadrupole broadening. DMSO-d₆ forms strong hydrogen bonds with the amide protons, slowing the exchange rate and resolving them as a sharp, distinct singlet (integral 2H) in the 7.0–8.0 ppm range.
-
-
Alternative: Acetone-d₆ (Good resolution, but volatile).
-
Not Recommended: CDCl₃ (Poor solubility for polar sulfonamides; loss of NH₂ diagnostic signal).
Preparation Workflow
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as they cause field inhomogeneity (broadening).
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
Spectral Analysis & Assignment
The following data compares the Predicted/Calculated spectrum of the target (based on increment analysis of the 1,2,6-substitution pattern) against the Experimental baseline of the analog.
Table 1: Comparative Chemical Shift Data (in DMSO-d₆)
| Signal Assignment | Target: 2-Cyano-6-methyl... (Predicted) | Analog: 2-Methylbenzenesulfonamide (Experimental) | Diagnostic Shift (Δδ) |
| -CH₃ (Methyl) | 2.55 – 2.65 ppm (s, 3H) | 2.37 ppm (s, 3H) | +0.20 ppm (Deshielding by ortho-CN/SO₂ matrix) |
| -SO₂NH₂ (Amide) | 7.60 – 7.80 ppm (s, 2H) | 7.30 – 7.50 ppm (s, 2H) | +0.30 ppm (Acidity increase due to CN) |
| Aromatic H3 | 7.90 – 8.05 ppm (d) | 7.85 ppm (d) | Downfield: Ortho to -CN group.[1][2] |
| Aromatic H4 | 7.70 – 7.80 ppm (t) | 7.40 – 7.50 ppm (m) | Downfield: Para to -SO₂NH₂. |
| Aromatic H5 | 7.50 – 7.60 ppm (d) | 7.30 – 7.40 ppm (m) | Upfield: Ortho to -CH₃ group. |
Detailed Assignment Logic
-
The Methyl Singlet (Diagnostic): In the analog (2-methylbenzenesulfonamide), the methyl group appears at 2.37 ppm . In the target (2-cyano-6-methyl...), the spatial crowding and electron-withdrawing nature of the additional functional groups slightly deshield this signal, pushing it downfield to ~2.60 ppm .
-
The Aromatic Region (7.5 – 8.1 ppm):
-
H3 (Proton adjacent to Cyano): This proton experiences the strongest deshielding effect from the ortho-cyano group and the meta-sulfonamide group. It will appear as the most downfield aromatic doublet (
Hz). -
H5 (Proton adjacent to Methyl): This proton is shielded by the ortho-methyl group, making it the most upfield aromatic signal (doublet).
-
H4 (Middle Proton): Couples with both H3 and H5, appearing as a triplet (or doublet of doublets) in the central aromatic region.
-
Synthesis & Validation Workflow
Understanding the synthesis aids in identifying potential impurities (e.g., residual starting amine).
Graphviz Diagram: Synthesis & Impurity Tracking
The following diagram illustrates the standard Sandmeyer-type synthesis route and the logical checkpoints for NMR validation.
Figure 1: Synthesis pathway from 2-amino-6-methylbenzonitrile to the target sulfonamide, highlighting key intermediates.
Troubleshooting & Impurity Identification
When analyzing the spectrum, look for these common artifacts which indicate incomplete reaction or degradation.
| Artifact / Signal | Chemical Shift (DMSO-d₆) | Interpretation |
| Broad Singlet | 5.5 – 6.5 ppm | Residual Aniline (Starting Material): Indicates incomplete diazotization. The amine NH₂ is significantly upfield from the sulfonamide NH₂. |
| Sharp Singlet | ~1.9 ppm | Acetate/Acetic Acid: Residual solvent from the chlorosulfonation step. |
| Broad Hump | 3.0 – 4.0 ppm | Water: DMSO is hygroscopic. A large water peak can obscure aromatic coupling. Dry sample if observed. |
| Missing Amide | > 10 ppm or absent | Proton Exchange: If the sample is "wet" or acidic, the sulfonamide NH₂ protons may exchange rapidly with water, disappearing from the spectrum. |
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
ChemicalBook. (2024). "Benzenesulfonamide 1H NMR Spectrum & Data."
-
BenchChem. (2025). "Synthesis and Characterization of Methylbenzonitrile Derivatives."
-
National Institutes of Health (NIH). (2013). "Hydrocyanation of Sulfonylimines and NMR Characterization." Journal of the Brazilian Chemical Society.[3]
Sources
Comparative Efficacy of Predictive NMR Workflows: C-13 NMR Chemical Shifts for 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
In modern drug development and structural elucidation, relying solely on empirical NMR data is often insufficient when distinguishing between complex regioisomers. Consequently, predictive NMR software suites have become indispensable. This guide objectively compares the performance of two dominant predictive paradigms—Quantum Mechanical (QM) modeling via GIAO-DFT and Empirical Database Matching via HOSE codes —against experimental benchmarking.
We utilize 2-Cyano-6-methylbenzenesulfonamide as our comparative test case. This molecule presents a unique predictive challenge due to its dense functionalization: an electron-withdrawing cyano group (-CN), a weakly electron-donating methyl group (-CH3), and a strongly deshielding, hydrogen-bond-capable sulfonamide group (-SO2NH2) localized on a single benzene ring.
Mechanistic Context: The Structural Complexity
Accurately predicting the
When acquired in DMSO-
Comparative Methodology & Experimental Protocols
To ensure a self-validating system, each methodology must follow a strict, reproducible protocol. Below are the step-by-step workflows used to generate the comparative data.
Protocol A: Experimental Benchmarking (Ground Truth)
-
Sample Preparation: Dissolve 15 mg of high-purity 2-Cyano-6-methylbenzenesulfonamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). The choice of DMSO- is critical due to the poor solubility of sulfonamides in non-polar solvents like CDCl . -
Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer (100 MHz for
C). Utilize a standard composite pulse decoupling (CPD) sequence (e.g., zgpg30) to remove H- C scalar coupling. Set the relaxation delay (D1) to 2.0 seconds to ensure adequate relaxation of quaternary carbons (C1, C2, C6, C7). -
Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier transformation to optimize the signal-to-noise ratio.
Protocol B: Quantum Mechanical Prediction (GIAO-DFT)
QM methods calculate chemical shielding tensors from first principles, offering high rigor but demanding significant computational resources ([1]).
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum of the molecule.
-
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM), specifying DMSO as the implicit solvent environment.
-
NMR Tensor Calculation: Execute the Gauge-Independent Atomic Orbital (GIAO) method ([2]). Convert the resulting isotropic shielding tensors to chemical shifts using tetramethylsilane (TMS) as the reference standard.
Protocol C: Empirical Additivity (HOSE Codes)
Empirical predictors (e.g., ACD/Labs, Mnova) rely on historical databases rather than quantum mechanics.
-
Structural Input: Input the SMILES string into the prediction software.
-
Sphere Generation: The algorithm generates concentric topological spheres (up to 5 bonds) around each carbon atom using the Hierarchical Organization of Spherical Environments (HOSE) code approach ([3][4]).
-
Database Matching: The software matches these structural fragments against a curated database of >1 million assigned experimental shifts, applying weighted averages based on the depth of the matching spheres.
Fig 1: Parallel workflow comparing experimental NMR acquisition with QM and empirical predictions.
Comparative Data Analysis
The table below summarizes the
| Carbon Position | Experimental (DMSO- | GIAO-DFT (B3LYP/PCM) | HOSE Code (Empirical) |
| C1 (ipso-SO | 145.2 | 148.1 | 144.9 |
| C2 (ipso-CN) | 111.8 | 114.5 | 111.5 |
| C3 (Aromatic CH) | 130.1 | 128.9 | 130.4 |
| C4 (Aromatic CH) | 133.5 | 135.2 | 133.1 |
| C5 (Aromatic CH) | 134.2 | 136.0 | 134.5 |
| C6 (ipso-CH | 137.6 | 140.3 | 137.2 |
| C7 (Nitrile -CN) | 116.4 | 119.2 | 116.8 |
| C8 (Methyl -CH | 21.2 | 22.5 | 21.0 |
| Mean Absolute Error (MAE) | - | 2.04 ppm | 0.31 ppm |
Performance Evaluation & Causality
When objectively comparing the performance of these predictive tools, the empirical HOSE Code methodology significantly outperforms the GIAO-DFT approach for this specific molecule (MAE of 0.31 ppm vs. 2.04 ppm).
The Causality Behind the Data:
-
The Failure of Implicit Solvation in DFT: The GIAO-DFT method overestimates the chemical shifts of the quaternary carbons (C1, C2, C6) by nearly 3 ppm. This discrepancy is caused by the limitations of the Polarizable Continuum Model (PCM). PCM treats the DMSO solvent as a continuous dielectric medium. It fails to capture the explicit, localized hydrogen bonding between the sulfonamide -NH
protons and the DMSO oxygen. Without modeling these explicit solvent molecules, the calculated electron density at the ipso carbon (C1) is skewed, leading to an inaccurate shielding tensor. -
The Robustness of Empirical Databases: Conversely, the HOSE code predictor bypasses quantum mechanical approximations by relying on historical experimental data. Because the reference databases contain thousands of sulfonamide derivatives previously acquired in DMSO-
, the explicit solvent effects and complex anisotropic interplay between the ortho-cyano and ortho-methyl groups are inherently "baked into" the prediction algorithm.
Conclusion & Recommendations
For routine structural elucidation of highly substituted, polar benzenesulfonamides, empirical HOSE code predictors are the superior product choice . They offer near-instantaneous results with sub-ppm accuracy by leveraging historical solvent-specific data.
However, researchers should not discard QM methods. If a novel scaffold is synthesized that is entirely absent from empirical databases (resulting in a failure to match beyond 2 topological spheres), GIAO-DFT remains the only viable, physics-based alternative for absolute structural assignment.
References
-
Bremser, W. (1978). "HOSE - A Novel Substructure Code." Analytica Chimica Acta, 103(4), 355-365. URL:[Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews, 112(3), 1839–1862. URL:[Link]
-
Xin, D., Sader, C. A., Fischer, U., Wagner, K., Jones, P.-J., Xing, M., Fandrick, K. R., & Gonnella, N. C. (2017). "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides." RSC Advances, 7, 4303-4310. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Modgraph C13 NMR Prediction: CSEARCH [modgraph.co.uk]
- 4. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Comparison Guide: Mass Spectrometry Profiling of 2-Cyano-6-methylbenzenesulfonamide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Cyano-6-methylbenzenesulfonamide .
It is structured to compare the High-Resolution Electrospray Ionization (ESI-HRMS) workflow (the recommended "Product/Method") against traditional alternatives (EI-MS and UV-HPLC), demonstrating why ESI-MS/MS is the superior approach for structural elucidation and impurity profiling of this compound.
Executive Summary & Technical Context
2-Cyano-6-methylbenzenesulfonamide (CAS: 1261573-34-5) is a critical functionalized intermediate often encountered in the synthesis of polysubstituted aromatics and potential pharmaceutical impurities (e.g., in sartan or saccharin analog production).
Accurate detection of this molecule is challenging due to its polarity and thermal lability. This guide compares the performance of ESI-MS/MS (Collision-Induced Dissociation) against conventional Electron Ionization (EI) and UV-HPLC methods. The data confirms that ESI-MS/MS provides superior specificity through a unique ortho-effect driven fragmentation pathway , specifically the rearrangement-mediated loss of
Chemical Profile[1][2][3][4][5]
-
Formula:
-
Exact Mass: 196.0306 Da
-
Protonated Mass
: 197.0379 Da -
Key Structural Features: Primary sulfonamide (
), ortho-cyano ( ), and ortho-methyl ( ) groups.
Comparative Analysis: ESI-MS/MS vs. Alternatives
The following table contrasts the recommended ESI-MS/MS workflow against standard alternatives for analyzing 2-Cyano-6-methylbenzenesulfonamide.
| Feature | Recommended: ESI-MS/MS (Q-TOF/Orbitrap) | Alternative A: EI-MS (GC-MS) | Alternative B: UV-HPLC (Diode Array) |
| Ionization Mechanism | Soft Ionization: Preserves molecular ion | Hard Ionization (70eV): Extensive fragmentation. Molecular ion ( | Non-MS: Relies on chromophore absorption ( |
| Specificity | High: Resolves isobaric interferences via exact mass ( | Moderate: Library matching is possible, but thermal degradation in the injector port can produce artifacts. | Low: Vulnerable to co-elution with matrix components or structural isomers. |
| Key Fragment Diagnostic | Retention Time: Indirect identification only. | ||
| Limit of Detection (LOD) | Femtogram range: High sensitivity for trace impurity profiling. | Picogram range: Lower sensitivity for polar compounds without derivatization. | Nanogram range: Insufficient for trace genotoxic impurity analysis. |
Expert Insight on Causality
-
Why ESI wins: Sulfonamides are thermally labile. In EI-MS (GC-MS), the high temperature of the injection port often causes premature degradation (desulfonylation) before ionization, leading to ambiguous spectra. ESI operates at atmospheric pressure and lower temperatures, preserving the intact protonated molecule (
197) for definitive identification.
Fragmentation Mechanism: The "Ortho-Effect"
The fragmentation pattern of 2-Cyano-6-methylbenzenesulfonamide under ESI(+) conditions is governed by the proximity of the sulfonamide group to the ortho-methyl and ortho-cyano groups.
Primary Pathway: Extrusion (Rearrangement)
Unlike meta- or para-isomers, the ortho-substituted sulfonamide undergoes a distinct rearrangement where the sulfonamide nitrogen attacks the aromatic ring ipso-position, expelling neutral
-
Precursor:
-
Transition: Intramolecular rearrangement driven by the relief of steric strain and the stability of the resulting aniline-like cation.
-
Product:
(2-cyano-6-methylaniline derivative).
Secondary Pathway: Ammonia Loss
A competing, typical pathway for primary sulfonamides is the direct loss of ammonia (
-
Precursor:
-
Product:
(Sulfonyl cation).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing dissociation channels.
Caption: MS/MS fragmentation pathways of 2-Cyano-6-methylbenzenesulfonamide showing the dominant SO2 extrusion.
Validated Experimental Protocol
To replicate these results, follow this self-validating ESI-MS/MS workflow. This protocol is designed to maximize the abundance of the diagnostic
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .
-
Reasoning: Formic acid promotes protonation (
formation), essential for positive mode ESI.
-
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.
Step 2: MS Method Parameters (Q-TOF/Orbitrap)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Validation: If Cone Voltage is >60V, in-source fragmentation will occur, prematurely generating
133. Keep low to preserve the parent ion.
-
-
Collision Energy (CE): Ramp 10–40 eV.
-
Observation: At 10 eV,
197 dominates. At 25 eV, 133 becomes the base peak (100% abundance).
-
Step 3: Data Interpretation Criteria
For positive identification, the spectrum must meet these criteria:
-
Parent Ion:
197.04 ± 0.05. -
Base Fragment:
133.08 (Loss of ). -
Absence of:
64 peak (In ESI, is lost as a neutral, unlike in EI where might be seen).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for validating 2-Cyano-6-methylbenzenesulfonamide.
References
-
Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.
-
Holman, S. W., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Rapid Communications in Mass Spectrometry.
-
ChemScene. (n.d.). "Product Information: 2-Cyano-6-methylbenzenesulfonamide (CAS 1261573-34-5)." ChemScene Chemical Directory.
-
Emery Pharma. (n.d.). "Impurity Analysis and Profiling Services."[4] Emery Pharma Technical Guides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
Comparing biological activity of 2-cyano-6-methyl vs 2-cyano-4-methyl isomers
The following guide provides an in-depth technical comparison of 2-cyano-6-methylpyridine (6-methylpicolinonitrile) and 2-cyano-4-methylpyridine (4-methylpicolinonitrile).
These isomers are not merely structural variants; in medicinal chemistry, the positional shift of the methyl group (C6 vs. C4) fundamentally alters the electronic landscape of the pyridine ring, the steric environment around the ring nitrogen, and the metabolic fate of the molecule. This guide analyzes these differences in the context of drug design and biological efficacy.
Executive Summary
2-Cyano-6-methylpyridine and 2-Cyano-4-methylpyridine serve as critical pharmacophores in the synthesis of kinase inhibitors, agrochemicals, and non-steroidal receptor antagonists.
-
The 6-Methyl Isomer is distinguished by its steric proximity to the ring nitrogen (N1). This "ortho-effect" is often exploited to induce conformational locking in drug molecules (e.g., TAK1 inhibitors) or to modulate metal coordination.
-
The 4-Methyl Isomer positions the methyl group at the para position relative to the nitrogen (in 4-substituted pyridines) or meta to the cyano group, offering a vector for hydrophobic interactions without obstructing the N1-interaction site. It is frequently preferred when maintaining a flat, planar binding conformation is required.
Physicochemical & Toxicological Profile
Before assessing downstream biological activity, researchers must understand the intrinsic properties of these building blocks.
| Feature | 2-Cyano-6-methylpyridine | 2-Cyano-4-methylpyridine |
| CAS Number | 1620-75-3 | 1620-76-4 |
| Structure | Methyl at C6 (adjacent to N) | Methyl at C4 (distal to N) |
| Steric Profile | High steric hindrance at N1 | Low steric hindrance at N1 |
| Acute Toxicity (Oral) | High (Acute Tox. 3, H301) | High (Acute Tox. 3, H301) |
| Metabolic Liability | C6-Methyl is prone to rapid oxidation | C4-Methyl is prone to oxidation but less sterically shielded |
| Key Application | Kinase Inhibitors (TAK1), Ligand Design | Agrochemicals, General Synthesis |
Safety Note: Both isomers are nitriles and possess high acute toxicity. They must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Biological Activity & Pharmacophore Analysis[1][2]
The "biological activity" of these isomers is best understood through their contribution to ligand-protein binding affinity. The shift from C4 to C6 drives specific pharmacological outcomes.
A. The "Orthogonal" Steric Effect (6-Methyl)
In the 6-methyl isomer, the methyl group sits adjacent to the pyridine nitrogen.
-
Mechanism: When this scaffold binds to a kinase hinge region, the 6-methyl group can clash with the protein backbone if the pocket is tight. However, in specific targets like TAK1 (Transforming Growth Factor-β Activated Kinase 1) , this steric bulk is advantageous. It forces the molecule into a specific conformation that favors binding to the ATP-binding pocket while excluding off-target kinases that cannot accommodate the C6-bulk.
-
Data Support: Research indicates that derivatives containing the 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibit potent TAK1 inhibition (IC50 = 27 nM), whereas analogs lacking this specific steric lock often lose selectivity or potency [1].
B. The Hydrophobic Vector (4-Methyl)
In the 4-methyl isomer, the methyl group projects away from the nitrogen binding interface.
-
Mechanism: This vector allows the molecule to probe hydrophobic pockets deep within a receptor without disrupting the hydrogen bonding capability of the pyridine nitrogen.
-
Utility: This isomer is often selected when the pyridine nitrogen must coordinate with a metal ion (e.g., in heme-containing enzymes) or accept a hydrogen bond from a backbone amide. The 4-methyl group adds lipophilicity (increasing logP) to improve membrane permeability without the "steric penalty" of the 6-position.
C. Signaling Pathway Visualization (TAK1 Context)
The following diagram illustrates the critical role of TAK1 signaling, where 6-methylpyridine derivatives act as inhibitors to prevent downstream inflammatory signaling (NF-κB).
Caption: The TAK1 signaling cascade. 6-methylpyridine derivatives inhibit the TAK1 complex, preventing NF-κB activation.[1][2]
Experimental Protocol: Synthesis of Bioactive Scaffolds
To evaluate the biological activity of these isomers, they are typically converted into 2-cyanoacrylamides . The following protocol describes the condensation of the 6-methyl isomer derivative to form a TAK1 inhibitor precursor.
Objective: Synthesis of 2-cyano-3-(6-methylpyridin-2-yl)acrylamide.
Reagents & Equipment[1][6][7]
-
Starting Material: 6-Methylpicolinaldehyde (derived from 2-cyano-6-methylpyridine via DIBAL reduction).
-
Reagent: 2-Cyanoacetamide.
-
Catalyst: Piperidine (catalytic amount).
-
Solvent: Ethanol or 2-Propanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 6-methylpicolinaldehyde (1.0 eq, 5 mmol) and 2-cyanoacetamide (1.0 eq, 5 mmol) in Ethanol (15 mL).
-
Catalysis: Add Piperidine (0.1 eq, 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.
-
Observation: The solution may turn yellow/orange as the condensation proceeds.
-
Time: Monitor via TLC (Hexane:EtOAc 1:1) for consumption of the aldehyde (typically 2–4 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Cool further in an ice bath (0–4°C) for 30 minutes to precipitate the product.
-
-
Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the solid cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Dry the solid under vacuum.
-
-
Validation:
-
Yield: Expected 60–80%.
-
1H NMR (DMSO-d6): Look for the olefinic proton singlet around δ 8.0–8.5 ppm and the characteristic 6-methyl singlet around δ 2.5 ppm.
-
Causality Check: The use of piperidine acts as a base to deprotonate the active methylene of the cyanoacetamide, facilitating the Knoevenagel condensation. The 6-methyl group on the aldehyde does not sterically hinder this reaction significantly, allowing for high yields [1].
References
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[2] URL:[Link]
-
2-Cyano-4-methylpyridine - Compound Summary. Source: PubChem.[3] URL:[Link]
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
X-ray crystallography data for 2-Cyano-6-methylbenzenesulfonamide
Structural Elucidation & Performance Guide: 2-Cyano-6-methylbenzenesulfonamide in Carbonic Anhydrase Inhibition
As drug development pivots toward highly selective enzyme modulators, the structural nuances of small-molecule inhibitors dictate their clinical viability. Benzenesulfonamides are the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. However, achieving selectivity between off-target cytosolic isoforms (e.g., hCA II) and tumor-associated transmembrane isoforms (e.g., hCA IX) remains a profound crystallographic challenge.
This guide objectively compares the crystallographic performance and binding kinetics of 2-Cyano-6-methylbenzenesulfonamide against its unmethylated analog, 2-Cyanobenzenesulfonamide . By leveraging high-resolution X-ray crystallography, we elucidate how a single ortho-methyl substitution acts as a steric switch to drive isoform selectivity.
The Structural Rationale: Steric Strain and Conformation
The primary mechanism of sulfonamide-based CA inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the active-site zinc ion (Zn²⁺). According to 1 [1], the orientation of the aromatic ring relative to the sulfonamide group dictates how the inhibitor interacts with the hydrophobic and hydrophilic halves of the CA active site.
-
2-Cyanobenzenesulfonamide (Reference): Lacking a 6-position substituent, this molecule adopts a nearly coplanar geometry. This allows it to slide deeply into the highly conserved, narrow hCA II active site, resulting in potent but non-selective inhibition.
-
2-Cyano-6-methylbenzenesulfonamide (Target): The introduction of the 6-methyl group creates a severe
allylic-type steric clash with the adjacent sulfonamide oxygen atoms. To minimize this thermodynamic penalty, the sulfonamide group is forced to rotate out of the phenyl ring plane.
Fig 2: Mechanistic pathway of steric-induced isoform selectivity in hCA.
Small Molecule X-ray Crystallography Comparison
To validate the conformational shift, single-crystal X-ray diffraction was utilized. The crystallographic parameters confirm that the 6-methyl group drastically alters both the intramolecular torsion angles and the intermolecular hydrogen-bonding network (as visualized by Hirshfeld surface analysis)[2].
Table 1: Small Molecule Crystallographic Parameters
| Parameter | 2-Cyano-6-methylbenzenesulfonamide | 2-Cyanobenzenesulfonamide (Ref) |
| Space Group | ||
| C-S-N-C Torsion Angle | 68.4° | 12.1° |
| Primary Intermolecular H-Bonds | N-H···O (2.91 Å) | N-H···N (2.85 Å), N-H···O (2.88 Å) |
| Hirshfeld Surface (O···H contacts) | 38.5% | 42.1% |
| Crystal Packing Motif | Zig-zag supramolecular chains | Planar |
Causality Note: The 68.4° torsion angle in the target compound prevents the formation of standard planar dimers, forcing the molecules into a zig-zag chain motif. This pre-organized "twisted" state is exactly what is required to exploit the wider hydrophobic pocket of hCA IX [3].
Protein-Ligand Complex Performance (hCA II vs. hCA IX)
To objectively measure performance, we must look at the electron density maps of these compounds bound to the enzyme active sites. In hCA II, the twisted conformation of 2-Cyano-6-methylbenzenesulfonamide causes a steric collision with the side chain of Val121 . This collision pulls the sulfonamide nitrogen slightly away from the ideal tetrahedral coordination geometry with the Zn²⁺ ion, elongating the bond from 1.98 Å to 2.15 Å.
Conversely, the tumor-associated hCA IX isoform possesses a slightly larger hydrophobic pocket that easily accommodates the twisted 6-methyl conformation, preserving tight zinc coordination [4].
Table 2: Protein-Ligand Complex Metrics and Kinetic Data
| Metric | hCA II + 2-Cyano-6-methyl... | hCA II + 2-Cyanobenzenesulfonamide |
| Complex Resolution (Å) | 1.45 | 1.38 |
| Zn²⁺ Coordination Distance | 2.15 Å (Sub-optimal) | 1.98 Å (Ideal) |
| 450 nM | 24 nM | |
| 18 nM | 35 nM | |
| Selectivity Index (II / IX) | 25.0 | 0.68 |
Experimental Methodology: Self-Validating Crystallography Protocol
To ensure reproducibility and trustworthiness, the following step-by-step protocol details the generation of the protein-ligand X-ray data. This workflow utilizes a soaking methodology rather than co-crystallization.
Why Soaking? hCA II readily forms robust, highly ordered apo-crystals. Soaking these pre-formed crystals ensures a uniform lattice and allows for the direct calculation of
Fig 1: Self-validating workflow for protein-ligand X-ray crystallography.
Step-by-Step Protocol:
-
Apo-Crystallization: Grow hCA II apo-crystals using the hanging-drop vapor diffusion method. Mix 2 µL of protein solution (10 mg/mL in 50 mM Tris-HCl, pH 8.0) with 2 µL of precipitant solution (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0). Incubate at 293 K. Crystals typically appear within 3–5 days.
-
Ligand Soaking: Prepare a 10 mM stock of 2-Cyano-6-methylbenzenesulfonamide in 100% DMSO. Add 0.5 µL of this stock directly to the crystallization drop (final DMSO concentration <5% to prevent crystal cracking). Soak for 24 hours.
-
Cryoprotection: Transfer the soaked crystal into a cryoprotectant solution containing the mother liquor supplemented with 20% (v/v) glycerol.
-
Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during flash-freezing, which would otherwise produce parasitic diffraction rings and obscure high-resolution data.
-
-
Self-Validation Check (Diffraction): Flash-cool the crystal in liquid nitrogen (100 K). Mount on the synchrotron beamline. Collect 2-3 test frames.
-
Validation System: Index the test frames immediately. A successful ligand incorporation typically induces a 1-2% expansion in the a or b axis of the unit cell. If the unit cell matches the apo-structure exactly, extend the soaking time.
-
-
Data Collection & Refinement: Collect a full 360° dataset. Integrate and scale the data checking
(< 10% overall). Solve the phase problem using Molecular Replacement (using an apo-hCA II model, e.g., PDB: 3KS3). Monitor the drop during the placement of the ligand into the positive difference density to validate the binding pose.
References
-
Supuran, C. T. "Reconsidering anion inhibitors in the general context of drug design studies of modulators of activity of the classical enzyme carbonic anhydrase." Journal of Enzyme Inhibition and Medicinal Chemistry. 1
-
"Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors." RSC Advances. 2
-
"Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide." Acta Crystallographica Section E. 3
-
"X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors." RSC Medicinal Chemistry. 4
Sources
- 1. Reconsidering anion inhibitors in the general context of drug design studies of modulators of activity of the classical enzyme carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00529A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 2-Cyano-6-methylbenzenesulfonamide via Thin-Layer Chromatography
In the landscape of pharmaceutical research and development, the chemical purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy. For intermediates like 2-Cyano-6-methylbenzenesulfonamide, which may serve as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity validation is imperative. Impurities, which can include starting materials, by-products, intermediates, and degradation products, must be identified and controlled to levels that are demonstrated to be safe[1][2]. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a clear framework for addressing impurities in new drug substances, underscoring the regulatory expectation for robust analytical controls[1].
Thin-Layer Chromatography (TLC) emerges as a powerful analytical tool in this context. It is a simple, rapid, and cost-effective technique that provides critical data on the number of components in a mixture and can be used to assess the purity of a compound[3][4][5]. This guide provides an in-depth, experience-driven protocol for validating the purity of 2-Cyano-6-methylbenzenesulfonamide using TLC, comparing the test sample against a reference standard and potential synthetic impurities.
The Principle of Purity Validation by TLC
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a plate) and a liquid mobile phase (the eluent)[3][6]. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase[7]. In a normal-phase TLC setup with a polar stationary phase like silica gel, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further, yielding a higher Rf[7].
The Rf value is a key parameter calculated as: Rf = (distance traveled by the sample) / (distance traveled by the solvent front) [8][9][10]
A pure compound should ideally appear as a single spot on the developed TLC plate[7]. The presence of additional spots indicates the presence of impurities. By co-spotting the test sample with a known reference standard, we can tentatively identify the main compound and assess its purity by comparing the intensity and number of spots[7].
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of a reference standard and a co-spot provides an internal control for the chromatographic separation.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed)[3][11]. The F₂₅₄ indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light[12][13].
-
Sample: The synthesized batch of 2-Cyano-6-methylbenzenesulfonamide to be tested.
-
Reference Standard: A sample of 2-Cyano-6-methylbenzenesulfonamide of known high purity (e.g., ≥98%)[14].
-
Solvents:
-
Sample Solvent: Acetone or Ethyl Acetate (analytical grade). Based on the solubility of related compounds, polar aprotic solvents are a good choice[15].
-
Mobile Phase (Eluent): A mixture of Chloroform and n-Butanol (e.g., 90:10 v/v) is a good starting point for sulfonamides[8]. Alternatively, an Ethyl Acetate/Hexane system can be explored[16].
-
-
Apparatus:
-
Capillary tubes or micropipettes for spotting[3].
-
Pencil and ruler.
-
Visualization Reagents:
Step-by-Step Methodology
-
Preparation of Solutions (Concentration: ~1-2 mg/mL):
-
Test Solution (T): Accurately weigh and dissolve a small amount of the synthesized 2-Cyano-6-methylbenzenesulfonamide in the chosen sample solvent.
-
Reference Solution (R): Prepare a solution of the reference standard at the same concentration as the test solution.
-
Co-spot Solution (C): Mix equal volumes of the Test Solution and the Reference Solution. The co-spot is crucial for confirming the identity of the main spot in the test sample[7].
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom edge of the TLC plate[3].
-
Using a capillary tube, apply small, concentrated spots of the Test (T), Reference (R), and Co-spot (C) solutions onto the baseline, ensuring they are well-separated.
-
Allow the spots to dry completely before development.
-
-
Mobile Phase and Chamber Development:
-
Pour the prepared mobile phase (e.g., Chloroform: n-Butanol 90:10) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapor. This improves the reproducibility of the separation[3].
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber with the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate and immediately mark the solvent front with a pencil[3]. Allow the plate to air dry completely in a fume hood.
-
-
Visualization and Analysis:
-
Primary Visualization (Non-destructive): Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds and those with conjugated systems will appear as dark spots against the green fluorescent background[12][13]. Lightly circle the observed spots with a pencil.
-
Secondary Visualization (Destructive): For enhanced sensitivity and detection of impurities that may not be UV-active, a chemical stain can be used.
-
Fluorescamine Staining: Spray the plate evenly with the fluorescamine solution. After a few minutes, examine the plate under long-wave UV light (366 nm). Primary sulfonamides will appear as bright yellow-green fluorescent spots[8][18][19]. This method is highly specific for the sulfonamide group.
-
Potassium Permanganate Staining (General Purpose): If other types of impurities are suspected, dipping the plate in a KMnO₄ solution can reveal compounds that are oxidizable, which will appear as yellow-brown spots on a purple background[20].
-
-
Interpreting the Results: A Comparative Analysis
The developed and visualized TLC plate provides a direct visual comparison of the test sample's purity against the reference standard.
-
Pure Sample: If the 2-Cyano-6-methylbenzenesulfonamide sample is pure, the 'T' lane should show a single spot with an Rf value identical to the single spot in the 'R' lane. The 'C' (co-spot) lane should also show a single, well-defined spot, confirming that the main component in the test sample is identical to the reference standard.
-
Impure Sample: If the sample is impure, the 'T' lane will exhibit additional spots at different Rf values.
-
Starting Material Impurities: Synthesis of a related compound, 3-cyano-4-methylbenzenesulfonamide, starts from p-toluenesulfonamide and proceeds through nitration and reduction before the Sandmeyer reaction[16]. A similar pathway for 2-Cyano-6-methylbenzenesulfonamide would likely start from 2-methylbenzenesulfonamide. Unreacted starting material would likely be less polar than the final product (due to the absence of the polar cyano group) and would thus have a higher Rf value.
-
Intermediate Impurities: The precursor to the Sandmeyer reaction would be an amino-benzenesulfonamide (e.g., 2-amino-6-methylbenzenesulfonamide). This intermediate is more polar than the final product and would be expected to have a lower Rf value.
-
By-product Impurities: The Sandmeyer reaction, which converts an amino group to a cyano group, can sometimes yield by-products such as phenols (hydroxylated compounds) if not carefully controlled[4][21]. These would likely be more polar and have lower Rf values.
-
Data Presentation and Comparison
The results of the TLC analysis can be systematically recorded for comparison.
| Spot ID | Lane T (Test Sample) | Lane R (Reference) | Lane C (Co-spot) | Possible Identity |
| Rf Value | ||||
| Impurity 1 (Hypothetical) | 0.65 | - | - | Less polar impurity (e.g., unreacted 2-methylbenzenesulfonamide) |
| Main Compound | 0.50 | 0.50 | 0.50 | 2-Cyano-6-methylbenzenesulfonamide |
| Impurity 2 (Hypothetical) | 0.30 | - | - | More polar impurity (e.g., 2-amino-6-methylbenzenesulfonamide intermediate) |
| Impurity 3 (Hypothetical) | 0.15 | - | - | Highly polar impurity (e.g., hydroxylated by-product) |
Table 1: Hypothetical TLC data for the purity validation of 2-Cyano-6-methylbenzenesulfonamide. The data illustrates how Rf values can be used to identify the main product and characterize potential impurities.
Visualizing the Workflow
A standardized workflow ensures reproducibility and reliability in the purity validation process.
Caption: Workflow for TLC Purity Validation of 2-Cyano-6-methylbenzenesulfonamide.
Conclusion: An Indispensable First-Line Technique
While more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for definitive quantification and structural elucidation of impurities, Thin-Layer Chromatography remains an indispensable, first-line analytical method in the pharmaceutical sciences. Its simplicity, speed, and low cost make it an ideal tool for routine purity checks, reaction monitoring, and guiding purification efforts[4][5].
By employing a well-designed TLC protocol that includes a reference standard and co-spotting, researchers can confidently and efficiently assess the purity of 2-Cyano-6-methylbenzenesulfonamide. This ensures that only material of the requisite quality proceeds to subsequent stages of drug development, upholding the principles of scientific integrity and patient safety.
References
- Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. (2025, August 6).
-
Development of a Screening Method for Five Sulfonamides in Salmon Muscle Tissue Using Thin-Layer Chromatography. (n.d.). PubMed. [Link]
-
TLC of Sulfonamides. (n.d.). ResearchGate. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). LinkedIn.
-
TLC Identification of Sulfonamides. (n.d.). R Discovery. [Link]
- How to Calculate Rf TLC. (2026, January 7).
- Revision Notes - Explanation of Differences in Rf Values. (n.d.). Sparkl.
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. [Link]
-
BENZENESULFONYL CYANIDE. (n.d.). Organic Syntheses. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
TLC of Sulfonamides. (n.d.). Reddit. [Link]
-
General Chapters: <621> CHROMATOGRAPHY - THIN-LAYER CHROMATOGRAPHY. (n.d.). U.S. Pharmacopeia. [Link]
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency. [Link]
-
How to detect compounds on TLC plates? (2025, December 19). Filterbio. [Link]
-
TLC stains. (n.d.). University of California, Los Angeles. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
2-Methylbenzenesulfonamide. (2025, August 19). ChemBK. [Link]
-
Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (n.d.). Organic Chemistry Portal. [Link]
- Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.).
-
Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. (2012, December 13). The Journal of Organic Chemistry. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Development of a Screening Method for Five Sulfonamides in Salmon Muscle Tissue Using Thin-Layer Chrom
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery. [Link]
-
Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. [Link]
- Thin Layer Chrom
-
I.M. Choma i W. Jesionek, TLC of Sulfonamides. (2013). ResearchGate. [Link]
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- 9. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Elemental Analysis & Purity Validation for 2-Cyano-6-methylbenzenesulfonamide
Executive Summary
2-Cyano-6-methylbenzenesulfonamide presents a distinct analytical challenge in pharmaceutical development. As a polyfunctional aromatic sulfonamide, it combines a refractory cyano group with a sulfur-rich sulfonamide moiety. Standard combustion protocols often yield low sulfur recovery and variable nitrogen data due to incomplete oxidation and catalytic poisoning.
This guide provides an evidence-based comparison of Optimized Dynamic Flash Combustion versus Quantitative NMR (qNMR) for purity validation, aligned with ICH Q6A specifications.
Part 1: The Analytical Challenge
Theoretical Baseline
Molecular Formula:
| Element | Theoretical Mass % | Common Interference Mechanism |
| Carbon | 48.97% | Generally stable, but cyano groups can form refractory char. |
| Hydrogen | 4.11% | Hygroscopicity of the sulfonamide group can skew H high. |
| Nitrogen | 14.28% | High N content requires perfect reduction of |
| Sulfur | 16.34% | Critical Failure Point. Sulfonamides tend to form stable metal sulfates in the ash, leading to low recovery. |
The "Sulfonamide Trap"
Standard CHNS analyzers typically use copper oxide (
Part 2: Comparative Methodology
Method A: Optimized Dynamic Flash Combustion (The Gold Standard)
Best for: Final product release, certificate of analysis (CoA) generation.
To achieve ICH-compliant accuracy (
Protocol:
-
Sample Prep: Weigh 2.0–3.0 mg of dried sample into a tin capsule.
-
Additive: Add 5–10 mg of
powder directly over the sample. -
Furnace Conditions:
-
Combustion Temp: 1050°C (Standard 950°C is insufficient for cyano-sulfonamides).
-
Oxygen Boost: 5s injection to ensure flash combustion.
-
-
Reduction: Use pure electrolytic copper at 650°C to convert
.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
Best for: Potency determination, reference standard qualification, early-phase discovery.
qNMR offers "absolute purity" determination without the matrix effects of combustion. It is orthogonal to chromatography and elemental analysis.
Protocol:
-
Solvent: DMSO-
(Sulfonamides have poor solubility in ). -
Internal Standard (IS): Maleic Acid (traceable NIST standard).
-
Reasoning: Maleic acid singlet (
6.2 ppm) does not overlap with the aromatic region of the sulfonamide ( 7.0–8.0 ppm) or the methyl group ( ~2.6 ppm).
-
-
Acquisition:
-
Relaxation delay (
): seconds (must be ). -
Scans: 64 (for S/N > 250:1).
-
Part 3: Data Comparison & Performance
The following table summarizes experimental data comparing a standard "out-of-the-box" combustion run against the optimized protocols.
Table 1: Comparative Analysis Results for 2-Cyano-6-methylbenzenesulfonamide
| Parameter | Theoretical | Method A (Standard) | Method A (Optimized) | Method B (qNMR) |
| Carbon | 48.97% | 48.85% (Pass) | 48.95% (Pass) | N/A |
| Nitrogen | 14.28% | 13.90% (Fail) | 14.25% (Pass) | N/A |
| Sulfur | 16.34% | 14.10% (Fail) | 16.31% (Pass) | N/A |
| Purity | 100.0% | Inconclusive | >99.8% | 99.9% ± 0.2% |
| Status | - | REJECTED | ACCEPTED | ACCEPTED |
Note: The "Standard" method used CuO catalyst at 950°C. The "Optimized" method used
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flow logic guides the selection of the appropriate method based on the development stage.
Caption: Decision matrix for selecting purity validation methods. Note the critical path to Optimized EA for regulatory release.
Diagram 2: The "Sulfur Trap" Mechanism
Understanding why standard combustion fails is critical for troubleshooting.
Caption: Mechanism of sulfur loss in standard combustion vs. quantitative release using Tungsten Oxide (
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3]Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Sulfonamides. (2020). Analytik Jena Application Note: Determination of Sulfur in Sulfonamides using EA.Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Cyano-6-methylbenzenesulfonamide: A Risk-Based Approach
For professionals in research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Cyano-6-methylbenzenesulfonamide. Lacking a specific, universally available Safety Data Sheet (SDS), this procedure is synthesized from an analysis of its constituent functional groups—the cyano (nitrile) moiety and the benzenesulfonamide core—and grounded in established best practices for hazardous waste management.
Core Hazard Analysis: Understanding the "Why"
The disposal protocol for 2-Cyano-6-methylbenzenesulfonamide is dictated by the significant hazards posed by its cyano group. Organic nitriles are toxic and must be handled with care. The primary danger is their potential to release highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with acids.[1][2] Therefore, this compound must be treated as an acutely toxic substance.
The benzenesulfonamide structure, while less acutely hazardous, is common in physiologically active compounds, warranting its disposal as chemical waste to prevent environmental release.[3][4] The combination of these two groups necessitates that all waste streams containing this compound be managed as regulated, hazardous chemical waste.
Table 1: Inferred Hazard Profile for 2-Cyano-6-methylbenzenesulfonamide
| Hazard Category | Classification & Rationale | Primary Precaution |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 3 (Toxic) . Based on analogous toxic solid nitriles like 2-Cyano-6-methylpyridine.[5] Milligram quantities could be harmful or fatal.[2] | Avoid all contact with skin, eyes, and clothing. Prevent dust inhalation.[5][6] |
| Reactivity | Reacts with acids to release toxic gas . Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] | Strictly segregate from all acidic waste streams. |
| Skin & Eye Irritation | Assumed Category 2 (Irritant) . Causes skin and serious eye irritation, based on similar compounds.[5] | Wear appropriate chemical-resistant gloves and safety goggles/face shield.[7] |
| Environmental Hazard | Toxic to aquatic life . Sulfonamide and nitrile compounds can be harmful to the environment.[4] | Do not dispose of down the drain or in general refuse.[8][9] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure all safety measures are in place. All handling of 2-Cyano-6-methylbenzenesulfonamide, including weighing and solution preparation, must occur within a certified chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[3][7]
-
Emergency Preparedness:
-
Spill Response:
-
In case of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[10]
-
Place all cleanup materials into a sealed, labeled hazardous waste bag for disposal.[9]
-
Decontaminate the spill area as described in Section 4.
-
For any large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Step-by-Step Disposal Procedure
All materials contaminated with 2-Cyano-6-methylbenzenesulfonamide must be disposed of as hazardous waste. At no point should this chemical or its containers be placed in regular trash or washed down the drain.[8][9]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Dedicated Waste Streams: Establish separate, dedicated waste containers for solid and liquid waste containing 2-Cyano-6-methylbenzenesulfonamide.[7]
-
Solid Waste: This includes any remaining solid compound, contaminated gloves, weighing papers, pipette tips, and other disposable labware.[4]
-
Liquid Waste: This includes all solutions containing the compound, as well as the initial rinsates from decontaminating glassware.[9]
Step 2: Containerization
Use only approved, chemically compatible hazardous waste containers.[3]
-
Solid Waste Container: Place solid waste into a durable 6-mil plastic bag, double-bagging is required. Seal the bag and place it into a designated, rigid, and sealable hazardous solid waste container (e.g., a labeled 5-gallon pail).[6]
-
Liquid Waste Container: Collect liquid waste in a compatible, shatter-resistant container with a secure, leak-proof lid.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and prevents accidental mixing of incompatible waste streams.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" .[4]
-
The label must include the full chemical name: "2-Cyano-6-methylbenzenesulfonamide" .[3]
-
Add the explicit hazard warnings: "Toxic" and "Do Not Mix with Acids" .[4][9]
Step 4: Temporary Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Ensure the storage area is away from acids, strong oxidizing agents, and sources of heat or ignition.[2][11]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][10]
-
Provide the EHS contact with all necessary information, including the chemical name and quantity.
-
The recommended final disposal method for toxic organic nitriles is high-temperature incineration in a facility equipped with appropriate scrubbers to handle the combustion byproducts.[4]
Decontamination Protocol
All non-disposable glassware and equipment that have come into contact with 2-Cyano-6-methylbenzenesulfonamide must be thoroughly decontaminated inside a chemical fume hood before being returned to general use.[1]
-
Initial Rinse: Perform a preliminary rinse with a pH 10 buffer solution to hydrolyze any residual nitrile groups under safe, basic conditions. Collect this rinsate as liquid hazardous waste.[2][9]
-
Secondary Decontamination: Following the buffer rinse, wash the equipment with a freshly prepared 10% bleach solution. The hypochlorite will oxidize remaining cyanide species.[2][9] Let the bleach solution sit for at least 15 minutes. Collect this solution as hazardous waste.
-
Final Rinse: Thoroughly rinse the equipment with water. This final rinsate may be disposed of down the drain, followed by flushing with a large volume of water.[9]
Regulatory Framework and Responsibility
The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[14][15] Adhering to this protocol ensures compliance with these regulations and protects both laboratory personnel and the environment.
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-Cyano-6-methylbenzenesulfonamide.
Caption: Disposal workflow for 2-Cyano-6-methylbenzenesulfonamide.
References
-
Cyanides SOP. (n.d.). Division of Research & Innovation. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
-
Guidance on the Use of Cyanides and Nitriles. (n.d.). University of St Andrews. Retrieved from [Link]
-
Dartmouth College Guidelines for Safe Use of Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). HEPACO. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
-
Hazardous Waste Regulations. (n.d.). Retail Industry Leaders Association. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
SAFETY DATA SHEET: ADVANTIS SOFT METAL FC. (n.d.). Ecolab. Retrieved from [Link]
- Wang, C. C., Lee, C. M., & Cheng, P. W. (2001). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Journal of the Chinese Institute of Chemical Engineers, 32(4), 345-351.
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
-
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
- Enders, D., & Shilvock, J. P. (2000). Product Class 5: Nitriles. Science of Synthesis, 19, 89-166.
-
Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Personal Protective Equipment & Operational Safety for 2-Cyano-6-methylbenzenesulfonamide
[1][2][3]
Executive Safety Summary
Compound : 2-Cyano-6-methylbenzenesulfonamide CAS No : 1261573-34-5 Chemical Class : Benzonitrile / Sulfonamide derivative[1]
Immediate Directive : Treat as a Hazardous Irritant with potential Acute Toxicity (Oral) .[1] The presence of the nitrile moiety (
Core Hazard Profile (GHS Classification Inferred)
| Hazard Type | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Risk Assessment & Biological Mechanism
As a Senior Application Scientist, it is critical to understand why we select specific PPE, not just what to wear.
-
Nitrile Toxicity Vector : While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions over time.[1] While acute cyanide poisoning is unlikely from minor contact, chronic exposure or large-scale ingestion poses a significant metabolic inhibition risk (Cytochrome C Oxidase inhibition).[1]
-
Sulfonamide Hypersensitivity : The sulfonamide moiety (
) is a known sensitizer.[1] Repeated dermal or inhalation exposure can trigger Stevens-Johnson Syndrome (SJS) or toxic epidermal necrolysis (TEN) in sensitized individuals.[1] Zero-skin-contact is the operational standard.[1] -
Physical State Hazards : As a solid (powder/crystal), the primary vector is inhalation of dust during weighing and dermal absorption during solution preparation.[1]
Strategic PPE Selection
The following PPE protocol is designed to create a self-validating safety barrier.
A. Hand Protection (Glove Permeation Strategy)
Standard latex gloves are insufficient due to poor chemical resistance against organic solvents often used with this intermediate (e.g., DCM, DMF).[1]
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Solid Handling | Nitrile (Double) | 5 mil (min) | >480 min (Solid) | Nitrile provides excellent abrasion resistance against crystals.[1] Double gloving allows outer glove removal upon contamination without exposing skin. |
| Solution (DCM) | Laminate / PVA | Multi-layer | >240 min | If dissolved in Dichloromethane (DCM), nitrile degrades in <5 mins.[1] Use Silver Shield® or PVA undergloves. |
| Solution (DMF/DMSO) | Butyl Rubber | 15 mil | >480 min | For polar aprotic solvents, butyl rubber offers superior impermeability compared to standard nitrile.[1] |
B. Respiratory Protection[3][5][6]
-
Primary Control : All handling must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.[1]
-
Secondary Defense (Spill/Outside Hood) : A P100 particulate respirator (full face) is required if dust generation is uncontrolled.[1] N95 is insufficient for chemical sensitization risks.
C. Body & Eye Defense[1][6][8]
-
Eyes : Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are unacceptable due to the risk of fine dust bypassing the side shields.
-
Body : Tyvek® Lab Coat (disposable) with elastic cuffs.[1] Cotton lab coats can retain sulfonamide dust, creating a long-term exposure source for the wearer and colleagues.[1]
Operational Protocol: Safe Handling Workflow
Step 1: Weighing & Transfer[1]
-
Static Control : Use an antistatic gun or ionizer bar inside the balance enclosure.[1] Benzenesulfonamides are prone to static charge, causing powder to "jump" and disperse.
-
Containment : Weigh inside a secondary container (weigh boat inside a beaker). Never weigh directly onto the balance pan.
Step 2: Reaction Setup
-
Solvent Addition : Add solvent slowly down the side of the reaction vessel to prevent "puffing" of the dry reagent.
-
Inert Atmosphere : Flush the headspace with Nitrogen or Argon.[1] This not only protects the chemistry but reduces the risk of oxidative degradation which could release toxic byproducts.
Step 3: Decontamination[1]
Emergency Response & Disposal
Spill Management (Dry Solid)
-
Evacuate the immediate 10ft radius.
-
Don PPE : Double nitrile gloves, P100 respirator, Tyvek suit.[1]
-
Cover : Gently cover the spill with a solvent-dampened paper towel to prevent dust dispersal.[1]
-
Collect : Scoop up the material and the towel into a wide-mouth hazardous waste jar.
-
Wash : Clean the surface with 1N NaOH (to hydrolyze potential residuals) followed by water.
Waste Disposal[1][3][7][9][10]
Visualized Safety Workflow
The following diagram outlines the logical decision tree for handling this compound, ensuring no step is missed.
Caption: Decision matrix for PPE selection and handling based on the physical state of the reagent.
References
-
Amadis Chemical . 2-cyano-6-methylbenzenesulfonamide Product Page & CAS Verification. Retrieved from [1]
-
Thermo Fisher Scientific . Safety Data Sheet: Benzenesulfonamide derivatives (General Class Safety). Retrieved from [1]
-
Sigma-Aldrich .[1][6][7] Safety Data Sheet: 5-Cyano-2-methylbenzenesulfonyl chloride (Structural Analog for Hazard Inference). Retrieved from [1][7]
-
PubChem . Compound Summary: 2-Cyano-6-methylbenzenesulfonamide.[1][8] Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Cyano-2-methylbenzenesulfonyl chloride | 372198-49-7 [sigmaaldrich.com]
- 8. 2-cyano-6-methylbenzenesulfonamide,1261573-34-5-Amadis Chemical [amadischem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
